Sildenafil mesylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S.CH4O3S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;1-5(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWNUXJEVSROFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sildenafil Mesylate in Pulmonary Hypertension: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular and clinical underpinnings of sildenafil mesylate's efficacy in the treatment of pulmonary hypertension (PH). By delving into its specific mechanism of action, this whitepaper aims to provide a comprehensive resource for professionals engaged in cardiovascular and pulmonary research and drug development.
Core Mechanism of Action: Potentiation of the Nitric Oxide-cGMP Signaling Pathway
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme abundantly expressed in the pulmonary vasculature.[1][2] The therapeutic effect of sildenafil in pulmonary hypertension is primarily mediated through the enhancement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[2][3]
Under normal physiological conditions, endothelial cells produce NO, which diffuses into adjacent pulmonary artery smooth muscle cells. There, NO stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP.[4][5] cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[4] This pathway is crucial for maintaining low pulmonary vascular resistance.
In pulmonary hypertension, endothelial dysfunction often leads to impaired NO production and signaling. PDE5 metabolizes and degrades cGMP, thereby attenuating its vasodilatory effects.[3] Sildenafil's targeted inhibition of PDE5 prevents the breakdown of cGMP, leading to its accumulation within the pulmonary artery smooth muscle cells.[5] This amplification of the cGMP signal results in enhanced vasodilation, reduction of pulmonary vascular resistance and pressure, and ultimately, alleviation of the workload on the right ventricle.[6]
Figure 1: Sildenafil's Mechanism of Action in Pulmonary Hypertension.
Quantitative Data Summary
The following tables summarize key quantitative data related to sildenafil's pharmacodynamics, pharmacokinetics, and clinical efficacy in adult patients with pulmonary hypertension.
Table 1: Pharmacodynamic Properties of Sildenafil
| Parameter | Value | Reference |
| PDE5 Inhibition (IC50) | 1-9 nM | [7] |
| PDE5 Inhibition (IC50) | ~1-4 nM | [8] |
| PDE5 Inhibition (IC50) | 3.4 nM (rat MPA) | [8] |
| PDE5 Inhibition (IC50) | 3.5 nM | [5] |
| Selectivity over PDE1 | 80-fold | [7] |
| Selectivity over PDE6 | ~10-fold | [7] |
Table 2: Pharmacokinetic Parameters of Sildenafil in Adults with Pulmonary Hypertension
| Parameter | Value | Reference |
| Bioavailability | ~40% | [6] |
| Time to Peak Plasma Concentration (Tmax) | 30-120 minutes | [6] |
| Plasma Protein Binding | ~96% | [6] |
| Metabolism | Hepatic (primarily CYP3A4, lesser extent CYP2C9) | [6] |
| Elimination Half-life (t1/2) | ~4 hours | [6] |
| Excretion | Feces (~80%), Urine (~13%) | [6] |
| Oral Clearance (CL/F) with Bosentan | 120.6 L/h/kg | [9] |
| Oral Clearance (CL/F) with Ambrisentan | Significantly lower than with Bosentan | [9] |
| Area Under the Curve (AUC0-8) with Bosentan | 165.8 ng·h/mL | [9] |
| Area Under the Curve (AUC0-8) with Ambrisentan | 396.8 ng·h/mL | [9] |
Table 3: Hemodynamic and Clinical Efficacy from Key Clinical Trials (SUPER-1 Study)
| Parameter | Placebo | Sildenafil 20 mg tid | Sildenafil 40 mg tid | Sildenafil 80 mg tid | Reference |
| Change in 6-Minute Walk Distance (m) | - | +45 | +46 | +50 | [3] |
| Change in Mean Pulmonary Arterial Pressure (mmHg) | - | -2.1 | -3.0 | -5.1 | [10] |
| Change in Pulmonary Vascular Resistance (dyn·s·cm-5) | - | -123 | -131 | -170 | [10] |
| Change in Cardiac Index (L/min/m2) | - | +0.20 | +0.23 | +0.28 | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a framework for the validation and further exploration of sildenafil's mechanism of action.
Measurement of PDE5 Activity
The inhibitory effect of sildenafil on PDE5 is a cornerstone of its mechanism. Various assays are employed to quantify this activity.
a) Radiometric Assay:
This traditional method involves the use of radiolabeled cGMP (e.g., [3H]cGMP) as a substrate for PDE5.
-
Protocol Outline:
-
Recombinant human PDE5 is incubated with the test compound (sildenafil) at varying concentrations.
-
[3H]cGMP is added to initiate the enzymatic reaction.
-
The reaction is terminated, and the product, [3H]5'-GMP, is separated from the unhydrolyzed substrate using techniques like ion-exchange chromatography.
-
The radioactivity of the product is measured by liquid scintillation counting to determine the rate of hydrolysis.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
b) Non-Radiometric Assays:
More recent methods avoid the use of radioactive materials.
-
Fluorescent Assay: Utilizes a fluorescently labeled cGMP derivative. The binding of this substrate to PDE5 results in a change in fluorescence polarization, which is altered upon hydrolysis. Inhibition of PDE5 by sildenafil prevents this change, allowing for quantification of its inhibitory activity.[11]
-
LC/MS-Based Assay: A label-free method that directly measures the substrate (cGMP) and the product (GMP).[1]
-
Protocol Outline:
-
PDE5A is incubated with the inhibitor.
-
cGMP is added to start the reaction.
-
The reaction is stopped, and the mixture is analyzed by liquid chromatography-mass spectrometry (LC/MS) to quantify the amounts of cGMP and GMP.
-
The percentage of inhibition is calculated based on the reduction in GMP formation.[1]
-
-
Figure 2: General Workflow for a PDE5 Activity Assay.
Clinical Trial Protocol: The SUPER-1 Study
The Sildenafil Use in Pulmonary Arterial Hypertension (SUPER-1) trial was a pivotal study that established the efficacy of sildenafil in this patient population.[3]
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled study.[3][12]
-
Patient Population: 278 patients with symptomatic pulmonary arterial hypertension (idiopathic, associated with connective tissue disease, or repaired congenital systemic-to-pulmonary shunts).[3][12]
-
Intervention: Patients were randomized to receive either placebo or sildenafil at doses of 20 mg, 40 mg, or 80 mg, administered orally three times daily.[3][12]
-
Primary Endpoint: Change from baseline in the 6-minute walk distance (6MWD) at week 12.[3]
-
Secondary Endpoints:
-
Change in mean pulmonary artery pressure (mPAP).
-
Change in World Health Organization (WHO) functional class.
-
Incidence of clinical worsening.[3]
-
-
Methodology for Hemodynamic Assessment: Right heart catheterization was performed at baseline and at week 12 to measure hemodynamic parameters, including mPAP, pulmonary vascular resistance (PVR), and cardiac index (CI).
References
- 1. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]
- 2. Sildenafil, a PDE5 inhibitor, in the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sildenafil citrate therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphodiesterase-5 inhibitors in management of pulmonary hypertension: safety, tolerability, and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and Pharmacodynamic Comparison of Sildenafil‐Bosentan and Sildenafil‐Ambrisentan Combination Therapies for Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Sildenafil in the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the PDE5 Inhibition Kinetics of Sildenafil Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinetic parameters and experimental methodologies used to characterize the inhibition of phosphodiesterase type 5 (PDE5) by sildenafil mesylate. The information presented is intended to serve as a resource for researchers in pharmacology and drug development.
Introduction
Sildenafil, a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), is a widely utilized therapeutic agent.[1] Its mechanism of action involves the competitive inhibition of PDE5, which is the enzyme responsible for the degradation of cGMP.[1] This inhibition leads to an accumulation of cGMP in tissues where PDE5 is present, such as the corpus cavernosum of the penis and the pulmonary vasculature, resulting in smooth muscle relaxation and vasodilation.[2] A thorough understanding of the kinetics of this interaction is crucial for the development of new therapeutic agents and for optimizing existing treatment regimens.
cGMP Signaling Pathway and Sildenafil's Mechanism of Action
The physiological mechanism of smooth muscle relaxation is initiated by the release of nitric oxide (NO). NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to a cascade of events that results in decreased intracellular calcium levels and smooth muscle relaxation. The action of cGMP is terminated by its hydrolysis to GMP by PDE5. Sildenafil, by competitively binding to the catalytic site of PDE5, prevents this hydrolysis, thereby enhancing the signaling pathway.[2]
Caption: cGMP signaling pathway and the inhibitory action of Sildenafil.
Quantitative Data on Sildenafil-PDE5 Inhibition Kinetics
The interaction between sildenafil and PDE5 has been characterized by several kinetic parameters. The half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and equilibrium dissociation constant (KD) are commonly reported measures of potency. The association (kon) and dissociation (koff) rate constants provide further insight into the dynamics of the binding event. It is important to note that reported values can vary between studies due to differences in experimental conditions, such as enzyme source and substrate concentration.
A study utilizing [3H]sildenafil in exchange dissociation experiments with purified recombinant PDE5 identified two dissociation components, suggesting two conformers of the PDE5 catalytic site.[3] The dissociation half-lives (t1/2) were found to be 1 and 14 minutes.[3] From these, the dissociation rate constants (koff) can be calculated using the formula: koff = ln(2) / t1/2. The association rate constant (kon) can then be estimated from the relationship KD = koff / kon.
| Kinetic Parameter | Value | Method | Reference |
| IC50 | 3.7 ± 1.4 nM | PDE5 Catalytic Activity Assay | [4] |
| Ki | 1 nM | Competitive Inhibition Analysis | [1] |
| KD (isotherm) | 4.8 ± 0.80 nM | [3H]Sildenafil Binding Isotherm | [4] |
| KD (dissociation rate) | 3.7 ± 0.29 nM | [3H]Sildenafil Exchange Dissociation | [4] |
| t1/2 (dissociation) | Component 1: 1 minComponent 2: 14 min | [3H]Sildenafil Exchange Dissociation | [3] |
| koff (calculated) | Component 1: ~0.0116 s⁻¹Component 2: ~0.00083 s⁻¹ | Calculation from t1/2 | [3] |
| kon (estimated) | Component 1: ~3.1 x 10⁶ M⁻¹s⁻¹Component 2: ~2.2 x 10⁵ M⁻¹s⁻¹ | Calculation from KD and koff | [3][4] |
Experimental Protocols
The determination of PDE5 inhibition kinetics can be achieved through various experimental approaches. Below are detailed methodologies for two common assays.
Radiolabeled Competitive Binding Assay
This method directly measures the binding of a radiolabeled ligand (e.g., [3H]sildenafil) to PDE5 and its displacement by an unlabeled inhibitor.
Materials:
-
Purified recombinant PDE5
-
[3H]sildenafil
-
Unlabeled this compound
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Wash buffer (e.g., cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled sildenafil in binding buffer. The final concentrations should span a range appropriate for determining the IC50.
-
Binding Reaction: In a microcentrifuge tube or 96-well plate, combine the purified PDE5 enzyme, a fixed concentration of [3H]sildenafil (typically at or below its KD), and varying concentrations of unlabeled sildenafil. Include control tubes with no unlabeled inhibitor (total binding) and tubes with a high concentration of unlabeled inhibitor (non-specific binding).
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., on ice or at room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum filtration apparatus. This separates the protein-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the unlabeled sildenafil concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Based Inhibition Assay
This homogeneous assay format is well-suited for high-throughput screening and relies on the change in the rotational speed of a fluorescently labeled tracer upon binding to a larger molecule.
Materials:
-
Purified recombinant PDE5A1 enzyme
-
Fluorescently labeled cGMP analog (tracer)
-
This compound
-
Assay buffer (e.g., 10 mM Tris, pH 7.5, 5 mM MgCl2, 0.01% Brij-35, 1 mM DTT, 1% DMSO)
-
Stop buffer
-
GMP detection mixture containing a GMP-specific antibody
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of sildenafil in the assay buffer.
-
Enzyme Reaction: In a microplate, add the PDE5 enzyme to the wells containing the different concentrations of sildenafil.
-
Initiation of Reaction: Add the cGMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature to allow for cGMP hydrolysis.
-
Termination and Detection: Add a stop buffer followed by a GMP detection mixture. This mixture contains a fluorescent tracer and a GMP-specific antibody. The GMP produced by the PDE5 reaction will displace the tracer from the antibody.
-
Second Incubation: Incubate the plate for a further period (e.g., 90 minutes) to allow the displacement reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a microplate reader.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the amount of GMP produced and thus to the PDE5 activity. Plot the percentage of PDE5 activity against the logarithm of the sildenafil concentration and fit the data to determine the IC50.
Experimental Workflow
The general workflow for determining the inhibition kinetics of a compound like sildenafil on PDE5 involves several key stages, from initial assay setup to final data analysis.
Caption: A generalized workflow for determining PDE5 inhibition kinetics.
Conclusion
The kinetic characterization of sildenafil's interaction with PDE5 reveals it to be a potent, competitive inhibitor with a rapid association and a biphasic dissociation. The variability in reported kinetic parameters underscores the importance of standardized and well-described experimental protocols. The methodologies outlined in this guide provide a robust framework for the continued investigation of PDE5 inhibitors, facilitating the development of novel therapeutics with optimized kinetic profiles.
References
- 1. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]sildenafil binding to phosphodiesterase-5 is specific, kinetically heterogeneous, and stimulated by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Sildenafil Mesylate in Various Organic and Aqueous Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sildenafil mesylate and related forms (citrate and base) in a variety of common aqueous and organic solvents. The information presented herein is critical for professionals involved in the formulation, development, and analysis of sildenafil-based pharmaceutical products. Understanding the solubility characteristics is a fundamental prerequisite for designing effective drug delivery systems, ensuring bioavailability, and developing robust analytical methodologies.
Sildenafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, with solubility being a key determinant of its absorption and overall bioavailability.[3] Sildenafil is a weakly basic drug, and its solubility is highly dependent on pH.[1][4] To enhance its aqueous solubility and improve its biopharmaceutical profile, sildenafil is often formulated as a salt, most commonly as sildenafil citrate and also as this compound.[1][5] This guide collates solubility data from various sources, details common experimental protocols for solubility determination, and provides visual workflows to aid in laboratory practice.
Quantitative Solubility Data
The solubility of sildenafil can vary significantly depending on its form (base, citrate, or mesylate salt), the solvent system, pH, and temperature. The following tables summarize the available quantitative solubility data for this compound and, for comparative purposes, sildenafil citrate and sildenafil base.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 92[6] | 161.21[6] | Sonication recommended.[6] Another source reports 100 mg/mL.[7][8] |
| Ethanol | 4[6][7][8] | 7.01[6] | Sonication recommended.[6] |
| DMSO | 5.71[6] | 10[6] | Sonication recommended.[6] Another source reports 100 mg/mL, advising the use of fresh DMSO as moisture can reduce solubility.[8] |
Table 2: Solubility of Sildenafil Citrate
| Solvent System | Solubility (mg/mL) | Notes |
| Aqueous & pH-Dependent | ||
| Water (distilled) | 3.5[3][9][10][11] | Also reported as 4.1 ± 1.3 mg/mL.[1][12][13] |
| Aqueous Buffer (pH 1.2, 37°C) | 37.25[4][14] | Demonstrates high solubility in acidic conditions.[15] |
| Aqueous Buffer (pH 4.0, 37°C) | 21.19[4] | |
| Aqueous Buffer (pH 5.0, 37°C) | 18.53[4] | Another study reports 2.041 ± 0.336 mg/mL at pH 5.[9] |
| Aqueous Buffer (pH 6.8, 37°C) | 0.4[4] | Solubility sharply decreases as pH approaches neutral.[15] |
| Aqueous Buffer (pH 7.4, 37°C) | 0.24[4] | |
| Aqueous Buffer (pH 8.0, 37°C) | 0.22[4][14] | |
| Organic & Other Solvents | ||
| DMSO | ~14[2] | Another source reports 2 mg/mL. |
| Dimethyl Formamide (DMF) | ~10[2] | |
| Methanol | Slightly Soluble[16] | |
| Dimethyl Isosorbide | 9.98 ± 0.79[1][12][13] | |
| Oleic Acid | 6.77 ± 0.54[1][12][13] | |
| Miglyol | 4.23 ± 0.39[1][12][13] | |
| Ethanol | Insoluble / ~1 mg/mL[10] | |
| Hexane | Practically Insoluble[16] |
Table 3: Solubility of Sildenafil Base
| Solvent | Solubility (mg/mL) | Notes |
| Water | Insoluble[1][13] | |
| Ethanol | 5.2 ± 1.2[1][13] | |
| Diethylene glycol monoethyl ether (Transcutol®) | 24.7 ± 4.7[1][13] |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[17]
Shake-Flask Method for Equilibrium Solubility
This protocol outlines a generalized procedure for determining the solubility of this compound.
-
Preparation: A series of vials are prepared, each containing a precise volume of the desired solvent (e.g., water, ethanol, buffered solutions).[17]
-
Addition of Solute: An excess amount of this compound powder is added to each vial. The addition of excess solid is crucial to ensure that a saturated solution is formed and that equilibrium can be established between the dissolved and undissolved solute.[17][18]
-
Equilibration: The vials are sealed and placed in a constant temperature environment, such as an incubator or water bath shaker. They are then agitated for a predetermined period, typically 24 to 48 hours, to ensure that the system reaches equilibrium.[17][18] Continuous agitation facilitates the dissolution process.
-
Phase Separation: After the equilibration period, the samples are allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation to pellet the excess solid, followed by careful collection of the supernatant, or by filtration through a fine-pore membrane filter (e.g., 0.45 µm).[17][18]
-
Quantification: The concentration of this compound in the clear, saturated solution (filtrate or supernatant) is determined using a validated analytical method.
Analytical Quantification Methods
-
UV-Vis Spectrophotometry: This is a common and straightforward method for quantification. The saturated solution is appropriately diluted with the solvent to fall within the linear range of the instrument. The absorbance is then measured at the wavelength of maximum absorption (λmax) for sildenafil, which is approximately 294 nm.[17][19] The concentration is calculated using a previously established calibration curve of known sildenafil concentrations versus their absorbance.[17]
-
High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC offers higher specificity and sensitivity and is the preferred method for complex mixtures or when high accuracy is required. A C18 column is typically used with an isocratic mobile phase, often a mixture of acetonitrile and a buffer solution (e.g., phosphate buffer).[20][21] Detection is performed using a UV detector at a suitable wavelength, such as 228 nm or 298 nm.[20][21] The concentration in the sample is determined by comparing its peak area to those of standard solutions of known concentrations.
Visualized Workflows and Pathways
Diagrams are essential tools for visualizing experimental processes and relationships. The following diagrams, created using the DOT language, illustrate key workflows.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Caption: Decision logic for selecting an analytical quantification method.
References
- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. WO2002005820A1 - Sildenafil citrate solid dispersions having high water solubility - Google Patents [patents.google.com]
- 4. Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 131543-23-2: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | PDE | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2015140748A2 - Sildenafil solutions and methods of making and using same - Google Patents [patents.google.com]
- 11. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. Preparation and physicochemical characterization of sildenafil cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tsijournals.com [tsijournals.com]
- 20. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 21. thaiscience.info [thaiscience.info]
Crystal Structure Analysis of Sildenafil Polymorphs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sildenafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline form, can significantly impact its bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a critical consideration in drug development. This technical guide provides an in-depth overview of the analytical techniques used for the crystal structure analysis of sildenafil polymorphs. While the focus is on the general methodology applicable to various sildenafil salts, it is important to note the limited publicly available data specifically for sildenafil mesylate polymorphs. This guide will utilize data from other well-characterized sildenafil salts, such as the citrate and various other forms, to illustrate the principles and experimental protocols for polymorphic screening and characterization.
Introduction to Polymorphism in Sildenafil
Sildenafil can exist in various solid forms, including anhydrous polymorphs, solvates, and salts, each with distinct physicochemical properties.[1] The most common commercially available form is sildenafil citrate. However, other salt forms, including the mesylate, are of interest in pharmaceutical development for potentially improved properties. The identification and characterization of all possible polymorphic forms of a sildenafil salt are crucial for selecting the optimal form for development and ensuring consistent product quality.[1]
The solid-state landscape of sildenafil is extensive, with numerous crystalline forms reported for the free base and its various salts.[1] These different forms arise from variations in the arrangement of molecules in the crystal lattice. Such variations can influence thermodynamic properties like melting point and solubility, as well as kinetic properties like dissolution rate.
Analytical Techniques for Polymorph Characterization
A multi-technique approach is essential for the comprehensive characterization of sildenafil polymorphs. The primary techniques employed include X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and vibrational spectroscopy (FTIR and Raman).
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful, non-destructive technique for the identification and characterization of crystalline materials.[2] Each crystalline polymorph produces a unique diffraction pattern, often referred to as a "fingerprint," which is dependent on the crystal lattice structure.[3]
The following table summarizes the characteristic 2θ peaks for various sildenafil salt polymorphs, which can serve as a reference for the analysis of new salt forms like the mesylate. It is important to note that a shift of more than 0.2° in the 2θ angle may indicate a different crystal structure.[3]
| Sildenafil Salt | Polymorph | Characteristic 2θ Peaks (±0.2°) |
| Esylate [4] | Form I | 8.2, 13.6, 16.2, 24.9 |
| Form II | 4.6, 10.5, 11.4, 18.4 | |
| Form III | 6.0, 9.9, 11.9, 22.2 | |
| Hydrochloride [4] | Form I | 10.9, 13.7, 15.0, 18.0, 19.0 |
| Form II | 6.7, 10.0, 13.3, 14.0 | |
| Hemisulphate [4] | Form I | 8.1, 10.3, 16.2, 17.1, 24.9 |
| Hemitartrate [4] | Form I | 5.5, 12.1, 17.4 |
| Form II | 5.2, 7.2, 12.3, 21.6 | |
| Fumarate [4] | Form I | 7.6, 9.3, 14.7, 15.7, 24.0 |
| Citrate [5] | N/A | 7.4, 8.1, 10.2, 13.1, 14.4, 16.2, 17.5, 19.8, 20.6, 22.7, 24.4, 28.5 |
| Base [3] | N/A | 5.15 (100% relative intensity) |
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, enthalpies of fusion, and to detect polymorphic transitions.[6][7] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature and is useful for identifying solvates and hydrates.[8]
The table below presents the melting points and other thermal events for different sildenafil forms. These values are crucial for understanding the thermodynamic stability relationships between polymorphs.
| Sildenafil Form | Thermal Event | Temperature (°C) |
| Sildenafil Citrate [9] | Melting Endotherm | 189.4 |
| Sildenafil Hemisulphate (Form I) [4] | DSC Endotherm | ~220 |
| Sildenafil Hemitartrate (Form I) [4] | DSC Endotherm | ~231 |
| Sildenafil Base [5] | Melting Point | 189-190 |
Vibrational Spectroscopy: FTIR and Raman
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules.[10][11] Differences in the crystal packing and molecular conformation of polymorphs can lead to distinct shifts in the vibrational frequencies, making these techniques valuable for polymorph identification and characterization.[10][11]
The following table lists some of the characteristic FTIR and Raman peaks for sildenafil. The presence, absence, or shift of these peaks can be used to differentiate between polymorphs.
| Technique | Wavenumber (cm⁻¹) | Assignment |
| FTIR [10][12] | ~3300 | N-H stretching |
| ~1698 | C=O stretching | |
| 1580-1650 | N-H bending | |
| ~1579 | N-H bonds | |
| ~1489 | C=C bonds in benzene ring | |
| ~1359 | Asymmetrical S=O stretch | |
| ~1172 | Symmetrical S=O stretch | |
| Raman [11] | 1584 | Phenyl ring stretching |
| 1530 | C=N stretching | |
| 1401 | CH₂ deformation | |
| 1235 | Sulfonyl C-S stretching |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data in polymorph analysis.
X-Ray Powder Diffraction (XRPD)
Objective: To obtain the diffraction pattern of a this compound sample for polymorph identification and characterization.
Methodology:
-
Sample Preparation: Gently grind the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a sample holder. Ensure a flat, smooth surface level with the holder's top.
-
Instrument Setup:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Goniometer Configuration: Bragg-Brentano θ-θ.
-
Detector: A position-sensitive detector is recommended for faster data acquisition.
-
Scan Range: Typically 5° to 40° in 2θ.
-
Step Size: 0.02° per step.
-
Scan Speed: 1°/min or appropriate to obtain a good signal-to-noise ratio.
-
-
Data Collection: Run the XRPD scan and collect the diffraction data.
-
Data Analysis: Process the raw data to identify the 2θ positions and intensities of the diffraction peaks. Compare the obtained pattern with known patterns of other sildenafil salts or polymorphs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to prevent any loss of sample during heating.
-
Instrument Setup:
-
Purge Gas: Dry nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: A standard heating rate of 10 °C/min is typically used.
-
Temperature Range: From ambient temperature to a temperature above the expected melting point (e.g., 30 °C to 250 °C).
-
Reference: An empty, sealed aluminum pan.
-
-
Data Collection: Place the sample and reference pans in the DSC cell and start the temperature program.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak maximum, and the enthalpy of fusion (area under the peak).
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of a this compound sample to identify functional groups and for comparison with other polymorphs.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Instrument Setup:
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Collection: Collect the background spectrum (with no sample) and then the sample spectrum.
-
Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions and intensities of the absorption bands.
Raman Spectroscopy
Objective: To obtain the Raman spectrum of a this compound sample for complementary vibrational information.
Methodology:
-
Sample Preparation: Place a small amount of the powdered sample on a microscope slide or in a suitable sample holder.
-
Instrument Setup:
-
Excitation Laser: A common choice is a 785 nm laser to minimize fluorescence.
-
Laser Power: Use the lowest possible laser power that gives a good signal to avoid sample degradation.
-
Spectral Range: 200 to 1800 cm⁻¹.
-
Integration Time: Adjust the integration time and number of accumulations to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Collection: Focus the laser on the sample and collect the Raman spectrum.
-
Data Analysis: Analyze the positions, intensities, and shapes of the Raman bands.
Workflow and Logical Relationships
The characterization of this compound polymorphs follows a logical workflow to ensure comprehensive analysis and data interpretation.
The following diagram illustrates the logical relationship between the key analytical techniques and their role in polymorph characterization.
Conclusion
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Identification of Sildenafil Compound in Selected Drugs Using X-ray Study and Thermal Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Sildenafil Compound in Selected Drugs Using X-ray Study and Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2007110559A1 - Pharmaceutically acceptable salts and polymorphic forms of sildenafil - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic and Spectrometric Methods Used for the Screening of Certain Herbal Food Supplements Suspected of Adulteration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Pharmacokinetic Profile of Sildenafil Mesylate in Preclinical Animal Models: An In-depth Technical Guide
Introduction
Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic applications in erectile dysfunction and pulmonary arterial hypertension.[1][2] The mechanism of action involves preventing the breakdown of cyclic guanosine monophosphate (cGMP), which leads to the relaxation of smooth muscle and vasodilation.[3][4] Understanding the pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—of sildenafil in preclinical animal models is a cornerstone of drug development. It provides essential data for dose selection, safety assessment, and prediction of human pharmacokinetics.[2][5] This technical guide offers a comprehensive overview of the PK profile of sildenafil in key preclinical species, details the experimental protocols employed, and visualizes the core signaling pathways and workflows.
Pharmacokinetic Profiles by Animal Model
The pharmacokinetics of sildenafil have been characterized in several preclinical species, with rodents and dogs being the most common models.[5][6] Significant inter-species differences exist in parameters such as bioavailability, half-life, and volume of distribution.
Rat Models
Rats, particularly Sprague-Dawley strains, are frequently used for initial PK screening. Sildenafil generally exhibits rapid absorption but low oral bioavailability in this species, primarily due to extensive first-pass metabolism.[7]
Data Summary: Pharmacokinetic Parameters of Sildenafil in Rats
| Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (F%) | Study Conditions | Reference |
| 2.5 mg/kg, Oral | 480 ± 22 | 2.0 ± 0.0 | 1750 ± 115 (AUC 0-t) | 3.8 ± 0.3 | N/A | Normal Control Rats | [8] |
| 2.5 mg/kg, Oral | 1160 ± 45 | 4.0 ± 0.0 | 7930 ± 254 (AUC 0-t) | 6.2 ± 0.4 | N/A | Diabetic Nephropathy Rats | [8] |
| 10 mg/kg, IV | N/A | N/A | 1480 ± 260 | N/A | 100% | Control Rats | [9] |
| 20 mg/kg, Oral | N/A | N/A | 370 ± 250 | N/A | N/A | Control Rats | [9] |
| 20 mg/kg, Oral | 92.1 | 0.5 | 159.5 (AUC 0-∞) | 1.8 | N/A | Sildenafil Citrate RLD | [10] |
| 30 mg/kg, Oral | N/A | N/A | N/A | N/A | 14.6% | Sprague-Dawley Rats | [7] |
| 4 mg/kg, IV | ~1128 (Extrapolated) | N/A | N/A | 1.9 ± 0.1 | 100% | Male Rats | [11][12] |
-
Absorption: Following oral administration, the time to reach maximum plasma concentration (Tmax) is typically around 1-2 hours.[5][8] However, the absolute oral bioavailability is low, reported to be around 14.6% at a 30 mg/kg dose.[7] This low bioavailability is attributed to a significant first-pass effect, with studies indicating that approximately 71% of an oral dose is cleared by intestinal metabolism and 49% of the absorbed drug is cleared by the liver before reaching systemic circulation.[7]
-
Distribution: The volume of distribution in rats is approximately 1-2 L/kg.[5][6]
-
Metabolism: Sildenafil is extensively metabolized in the liver, primarily through N-demethylation to form its major active metabolite, N-desmethyl sildenafil.[5][6] The cytochrome P450 enzymes, specifically CYP2C11 and CYP3A subfamilies, are heavily involved in its metabolism.[9] Studies in rats with induced liver cirrhosis or diabetes show significantly altered pharmacokinetics, including increased AUC, due to decreased expression of these metabolizing enzymes.[9]
-
Excretion: The majority of a sildenafil dose is excreted in the feces as metabolites.[5][6]
Dog Models
Beagle dogs are a common non-rodent species used in preclinical toxicology and pharmacokinetic studies. Compared to rats, dogs exhibit a longer half-life and a larger volume of distribution for sildenafil.[5]
Data Summary: Pharmacokinetic Parameters of Sildenafil in Dogs
| Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (F%) | Study Conditions | Reference |
| 1 mg/kg, Oral | 102.7 ± 34.1 | 0.9 ± 0.2 | 239.1 ± 72.3 (AUC inf) | 2.6 ± 0.5 | N/A | CEPH Model, Fasted | [1] |
| 2 mg/kg, Oral | 234.3 ± 70.9 | 1.1 ± 0.4 | 557.7 ± 146.9 (AUC inf) | 2.8 ± 0.3 | N/A | CEPH Model, Fasted | [1] |
| 4 mg/kg, Oral | 420.2 ± 136.6 | 1.3 ± 0.5 | 1146.4 ± 341.2 (AUC inf) | 3.5 ± 0.3 | N/A | CEPH Model, Fasted | [1] |
| 2 mg/kg, Oral (FCT) | 49.1 ± 28.7 | 2.1 ± 0.9 | 148.4 ± 71.6 | 1.8 ± 0.8 | N/A | Healthy Beagles | [13] |
| 2 mg/kg, Rectal (ODF) | 10.1 ± 2.0 | 1.0 ± 0.4 | 31.1 ± 11.9 | 2.2 ± 0.6 | 25 ± 8 (Relative) | Healthy Beagles | [13] |
| 1 mg/kg, IV | N/A | N/A | N/A | 5.2 ± 2.1 | 100% | Healthy Beagles | [12] |
FCT: Film Coated Tablet; ODF: Orally Disintegrating Film; CEPH: Chronic Embolic Pulmonary Hypertension
-
Absorption: Sildenafil is rapidly absorbed after oral administration in dogs, with Tmax occurring around 1 hour.[1] The presence of food can significantly impact absorption, leading to a 29% reduction in Cmax and an 11% reduction in AUC.[14][15] In dogs with a chronic embolic pulmonary hypertension (CEPH) model, Cmax and AUC increased proportionally with doses from 1 to 4 mg/kg.[1][16]
-
Distribution: Dogs show a greater volume of distribution (around 5.2 L/kg) compared to rodents, which is attributed to lower plasma protein binding (84% in dogs vs. 94-96% in rodents).[5][6]
-
Metabolism: The metabolic pathways are similar to other species, involving piperazine N-demethylation as a primary route.[5][17]
-
Excretion: As with other models, excretion is predominantly through the feces.[5][17] The elimination half-life is notably longer in dogs (approx. 3.5-6.1 h) than in rodents.[1][5]
Rabbit Models
Rabbits are often used in developmental and reproductive toxicology studies. Pharmacokinetic studies in this species have highlighted the physiological changes that can affect drug disposition.
Data Summary: Pharmacokinetic Parameters of Sildenafil in Rabbits
| Parameter | Non-Pregnant Rabbits | Pregnant Rabbits | Study Conditions | Reference |
| Dose & Route | 10 mg/kg, Subcutaneous | 10 mg/kg, Subcutaneous | Single dose | [18][19] |
| Central Volume of Distribution (L) | 32.1 | 12.2 | Population PK Model | [18][19] |
| Peripheral Volume of Distribution (L) | 110 | 44.4 | Population PK Model | [18][19] |
| Formation Clearance to Metabolite (L/h) | 13.3 | 7.8 | Population PK Model | [18][19] |
-
Absorption & Distribution: Studies have shown that pregnancy significantly impacts sildenafil's pharmacokinetics in rabbits.[18][19] Pregnant rabbits exhibit lower central and peripheral volumes of distribution compared to their non-pregnant counterparts.[18][20]
-
Metabolism: The formation clearance of sildenafil to its N-desmethyl metabolite is also reduced during pregnancy.[18][19] This leads to an increased peak concentration and overall 24-hour exposure (AUC) to the parent drug in pregnant rabbits.[18][20]
-
Excretion: The elimination half-life in rodents like rabbits is generally short, in the range of 0.4-1.3 hours.[5][6]
Key Experimental Methodologies
The generation of reliable pharmacokinetic data hinges on standardized and validated experimental protocols.
Animal Models and Drug Administration
-
Species: Healthy male Sprague-Dawley rats (200-250 g), Beagle dogs (10-15 kg), and New Zealand white rabbits are commonly used.[7][19][21] Disease models, such as rats with streptozotocin-induced diabetic nephropathy or dogs with microsphere-induced pulmonary hypertension, are also employed to study PK changes in pathological states.[1][8]
-
Housing and Acclimatization: Animals are typically housed in controlled environments with standard light-dark cycles and access to food and water. An acclimatization period is allowed before the study begins.
-
Administration: For oral studies, animals are often fasted overnight.[1][8] Sildenafil mesylate is administered via oral gavage as a solution or suspension.[8] Intravenous studies involve administering the drug through a cannulated vein, often the femoral or jugular vein.[7]
Sample Collection and Processing
-
Blood Sampling: Serial blood samples (approx. 0.5 mL) are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 12, 24 hours) post-dosing.[8] In rats, blood is commonly drawn from the retro-orbital plexus.[8][22]
-
Plasma Separation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged (e.g., at 10,000 rpm for 10 minutes) to separate the plasma. The resulting plasma is stored at -20°C or lower until analysis.[8][22]
Bioanalytical Methods
Quantification of sildenafil and its metabolites in plasma is most commonly achieved using high-performance liquid chromatography (HPLC) coupled with either UV or mass spectrometry detection.
-
Sample Preparation: Plasma samples typically undergo extraction to remove proteins and interfering substances. Common techniques include:
-
Liquid-Liquid Extraction (LLE): Plasma is mixed with an organic solvent like ethyl acetate or diethyl ether. The organic layer containing the drug is then separated and evaporated.[1][22]
-
Protein Precipitation: A solvent such as acetonitrile is added to the plasma to precipitate proteins, which are then removed by centrifugation.[23]
-
-
Chromatographic Separation: A C18 reverse-phase column is frequently used for separation.[22] The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer).[22][24]
-
Detection and Quantification:
-
HPLC-UV: Detection is performed at a wavelength of around 230 nm.[22]
-
LC-MS/MS: Tandem mass spectrometry offers higher sensitivity and selectivity. The analysis is performed in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for sildenafil (e.g., m/z 475.4 → 283.3) and its N-desmethyl metabolite (m/z 461.4 → 283.2).[23] An internal standard (e.g., sildenafil-d8) is used for accurate quantification.[23][24]
-
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using noncompartmental analysis software. Key parameters include Cmax, Tmax, AUC, elimination half-life (t½), clearance (CL), and volume of distribution (Vd).[1][21]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Preclinical PK Studies
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of sildenafil.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Sildenafil's Core Signaling Pathway
Sildenafil exerts its pharmacological effect by modulating the nitric oxide (NO)/cGMP signaling pathway.
References
- 1. Pharmacokinetics of single dose sildenafil orally administered in canine models of chronic embolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacokinetics of sildenafil after intravenous and oral administration in rats: hepatic and intestinal first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes in the pharmacokinetic of sildenafil citrate in rats with Streptozotocin-induced diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of sildenafil and its metabolite, N-desmethylsildenafil, in rats with liver cirrhosis and diabetes mellitus, alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of single‐dose sildenafil administered orally in clinically healthy dogs: Effect of feeding and dose proportionality | Semantic Scholar [semanticscholar.org]
- 15. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of single dose sildenafil orally administered in canine models of chronic embolic pulmonary hypertension [jstage.jst.go.jp]
- 17. metaphactory [semopenalex.org]
- 18. Pregnancy affects the pharmacokinetics of sildenafil and its metabolite in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lirias.kuleuven.be [lirias.kuleuven.be]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetics of single dose sildenafil orally administered in canine models of chronic embolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. THe quantitative determination of sildenafil in human plasma by high performance liquid chromatography - mass spectrometry (lc-ms/ms) | ScienceRise: Pharmaceutical Science [journals.uran.ua]
An In-depth Technical Guide on the Interaction of Sildenafil Mesylate with Nitric Oxide Synthase Isoforms
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension.[1][2] Its mechanism of action is intrinsically linked to the nitric oxide (NO) signaling pathway. While sildenafil does not directly bind to or inhibit nitric oxide synthase (NOS) isoforms, its function is to amplify the downstream effects of NO. This guide delineates the core mechanism of sildenafil action and explores its complex, indirect interactions with the three primary NOS isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). The primary interaction involves the prevention of cyclic guanosine monophosphate (cGMP) degradation, the second messenger generated following NOS-mediated NO production.[1][3][4] Additionally, emerging evidence reveals that sildenafil can modulate the expression and activity of NOS isoforms, leading to varied physiological and pathological outcomes. This document provides a comprehensive overview of these interactions, supported by quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate a deeper understanding for research and development professionals.
Primary Mechanism of Action: Amplification of the NO/cGMP Signaling Cascade
The principal mechanism of sildenafil is not a direct interaction with NOS but rather the potentiation of the NO signaling pathway through the inhibition of PDE5.[5] The sequence of this pathway is critical for its physiological effects, particularly in smooth muscle relaxation.
-
NO Production: In response to physiological stimuli (e.g., sexual stimulation), nNOS and eNOS are activated, catalyzing the production of NO from L-arginine.[6][7]
-
sGC Activation: NO, a gaseous signaling molecule, diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[6]
-
cGMP Synthesis: This binding activates sGC, which then converts guanosine triphosphate (GTP) into the second messenger, cGMP.[7]
-
Smooth Muscle Relaxation: Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets. This leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[1]
-
Signal Termination by PDE5: PDE5 specifically hydrolyzes cGMP to its inactive form, 5'-GMP, thus terminating the signal and promoting smooth muscle contraction.[8]
-
Sildenafil's Role: Sildenafil acts as a competitive binding agent for PDE5, preventing the degradation of cGMP.[1] This leads to an accumulation of cGMP, amplifying and prolonging the NO-dependent relaxation of smooth muscle.[9]
Data Presentation: Sildenafil Potency and Selectivity
Sildenafil's efficacy is derived from its high potency for PDE5 and its selectivity over other PDE isozymes. This minimizes off-target effects. The IC50 value, the concentration required to inhibit 50% of an enzyme's activity, is a key metric.
| PDE Isozyme | Sildenafil IC50 (nM) | Location / Function | Reference(s) |
| PDE5 | 3.5 - 8.5 | Corpus cavernosum, pulmonary vasculature; cGMP hydrolysis | [10][11][12][13] |
| PDE1 | 280 | Brain, heart, smooth muscle; Ca²⁺/calmodulin-stimulated | [10] |
| PDE2 | >30,000 | Adrenal gland, heart; cGMP-stimulated | [10] |
| PDE3 | >30,000 | Heart, platelets; cGMP-inhibited | [10] |
| PDE4 | >30,000 | Immune cells, brain; cAMP-specific | [10] |
| PDE6 | 33 | Retina; cGMP hydrolysis in phototransduction | [10] |
Interaction with Specific NOS Isoforms
While the primary mechanism is downstream of NO production, sildenafil exhibits significant indirect interactions with NOS isoforms, primarily by modulating their expression or post-translational activation.
Endothelial Nitric Oxide Synthase (eNOS)
Studies suggest that sildenafil can promote eNOS function, providing a vasculoprotective effect. In sickle cell disease models, continuous sildenafil administration reversed abnormalities in eNOS phosphorylation at the positive regulatory site Ser-1177 and enhanced its interaction with the positive regulator heat-shock protein 90 (HSP90).[14][15] This activation is mediated by the upstream kinase Akt.[14] In human endothelial cells, sildenafil treatment enhances eNOS phosphorylation and expression, an effect that can counteract insulin resistance-induced endothelial dysfunction.[16]
Neuronal Nitric Oxide Synthase (nNOS)
The efficacy of sildenafil in treating erectile dysfunction is critically dependent on a functional nNOS isoform. Studies using knockout mice have demonstrated that nNOS, not eNOS, is the predominant source of NO for initiating penile erection.[17][18] In mice lacking nNOS, sildenafil failed to augment electrically-evoked erectile responses, whereas it remained effective in mice lacking eNOS.[17][18] Furthermore, in a rat model of hypertension induced by chronic NOS inhibition with L-NAME, the resulting erectile dysfunction and decreased nNOS expression were not reversed by sildenafil treatment, despite the restoration of cGMP levels.[19] This underscores that sildenafil is an amplifier of an existing NO signal, and if the primary NO source (nNOS) is significantly depleted, sildenafil's efficacy is compromised.
Inducible Nitric Oxide Synthase (iNOS)
The interaction between sildenafil and iNOS is multifaceted and appears to be highly context-dependent.
-
Pro-inflammatory Context: In vascular smooth muscle cells, sildenafil was found to potentiate cytokine-mediated expression of iNOS and subsequent NO synthesis. This effect was dependent on the activation of the sGC-cGMP signaling cascade.[20]
-
Anti-inflammatory Context: Conversely, in models of neuroinflammation, sildenafil has been shown to exert a protective, anti-inflammatory effect partially through the inhibition of iNOS.[21][22] In iNOS knockout mice with induced demyelination, sildenafil's anti-inflammatory effects were limited, suggesting iNOS is a key mediator of its neuroprotective action in this context.[21]
-
Cardioprotection: In the context of myocardial ischemia-reperfusion injury, sildenafil-induced delayed cardioprotection is dependent on the induction of iNOS. Treatment with a selective iNOS inhibitor abolished the protective effects of sildenafil in the mouse heart.[23]
This dual role suggests that sildenafil's effect on iNOS is not one of direct modulation but is influenced by the surrounding cellular and signaling environment.
Experimental Protocols & Methodologies
Investigating the nuanced interactions between sildenafil and NOS isoforms requires a combination of molecular, biochemical, and functional assays.
Western Blot Analysis for Protein Expression and Phosphorylation
This technique is used to quantify the expression levels of total and phosphorylated forms of NOS isoforms and related signaling proteins.
Protocol Outline:
-
Sample Preparation: Tissues (e.g., penile, cardiac) or cells are homogenized in lysis buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Total protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis: Equal amounts of protein (e.g., 30-50 µg) are separated by size on an SDS-PAGE gel.[15]
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target protein (e.g., anti-p-eNOS Ser-1177, anti-iNOS, anti-β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification relative to a loading control (e.g., β-actin).
References
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. Pulmonary hypertension - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmaceuticals | Free Full-Text | The Effects of Different Doses of Sildenafil on Coronary Blood Flow and Oxidative Stress in Isolated Rat Hearts [mdpi.com]
- 14. Sildenafil promotes eNOS activation and inhibits NADPH oxidase in the transgenic sickle cell mouse penis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sildenafil Promotes eNOS Activation and Inhibits NADPH Oxidase in the Transgenic Sickle Cell Mouse Penis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sildenafil Reduces Insulin-Resistance in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chronic inhibition of nitric-oxide synthase induces hypertension and erectile dysfunction in the rat that is not reversed by sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sildenafil Stimulates the Expression of Gaseous Monoxide-Generating Enzymes in Vascular Smooth Muscle Cells via Distinct Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sildenafil (Viagra) protective effects on neuroinflammation: the role of iNOS/NO system in an inflammatory demyelination model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Sildenafil induces delayed preconditioning through inducible nitric oxide synthase-dependent pathway in mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Sildenafil Mesylate's Effects on Endothelial Function: A Technical Guide
Introduction
Endothelial dysfunction is a key initiating factor in the pathogenesis of various cardiovascular diseases, characterized by a reduction in the bioavailability of nitric oxide (NO), a critical signaling molecule. Sildenafil mesylate, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is well-known for its therapeutic role in erectile dysfunction and pulmonary arterial hypertension. Its mechanism of action, which involves the potentiation of the NO/cyclic guanosine monophosphate (cGMP) signaling pathway, has garnered significant interest for its potential to improve endothelial function. This technical guide provides an in-depth overview of the basic research on sildenafil's effects on the endothelium, targeting researchers, scientists, and drug development professionals.
Core Mechanism of Action: The NO/cGMP Pathway
The primary mechanism by which sildenafil exerts its effects on the vasculature is through the inhibition of PDE5, an enzyme that degrades cGMP.[1][2] Endothelial cells produce NO via the enzyme endothelial nitric oxide synthase (eNOS).[3] NO then diffuses into adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC) to produce cGMP.[1][3] Elevated cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), resulting in reduced intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[2][3] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby amplifying and prolonging the vasodilatory effects of NO.[1][4]
References
In-Silico Modeling of Sildenafil Mesylate Binding to PDE5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to model the binding of Sildenafil mesylate to its molecular target, phosphodiesterase type 5 (PDE5). This document outlines the fundamental signaling pathway, experimental and computational protocols, and key quantitative data derived from in-silico analyses, offering a comprehensive resource for professionals in drug discovery and development.
Introduction: The NO/cGMP/PDE5 Signaling Pathway
Sildenafil's therapeutic effect, particularly in the treatment of erectile dysfunction, is rooted in its potent and selective inhibition of PDE5. This enzyme is a key regulator in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] Under normal physiological conditions, the release of NO in the corpus cavernosum activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][2] Elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in smooth muscle relaxation, vasodilation, and increased blood flow.[1][4] PDE5 terminates this signaling cascade by hydrolyzing cGMP to GMP.[2][4] Sildenafil, acting as a competitive inhibitor of PDE5, prevents the degradation of cGMP, thereby prolonging the vasodilatory effects of NO.[5]
In-Silico Methodologies
Computational modeling provides a powerful tool for understanding the molecular interactions between Sildenafil and PDE5. The primary in-silico techniques employed are molecular docking and molecular dynamics (MD) simulations.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in elucidating the binding mode of Sildenafil within the catalytic site of PDE5 and estimating its binding affinity.
-
Protein Preparation:
-
The crystal structure of the PDE5 catalytic domain in complex with Sildenafil is obtained from the Protein Data Bank (PDB IDs: 1UDT, 2H42).[6][7][8]
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens are added, and Kollman charges are assigned to the protein atoms.
-
The protein structure is saved in PDBQT format for use with AutoDock Vina.[9]
-
-
Ligand Preparation:
-
The 3D structure of this compound is obtained from a chemical database like PubChem (CID: 5212 for Sildenafil).[10]
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).[10]
-
Gasteiger charges are computed, and rotatable bonds are defined.
-
The ligand is saved in PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of PDE5. The dimensions and center of the grid are determined based on the position of the co-crystallized Sildenafil in the original PDB file.
-
-
Docking Simulation:
-
Analysis of Results:
-
The results are analyzed to identify the binding pose with the lowest binding energy.
-
The interactions between Sildenafil and the amino acid residues in the PDE5 active site are visualized and analyzed.
-
Molecular Dynamics Simulation
MD simulations provide insights into the dynamic behavior of the Sildenafil-PDE5 complex over time, offering a more realistic representation of the biological system.
-
System Preparation:
-
The docked Sildenafil-PDE5 complex is placed in a periodic boundary box.
-
The box is solvated with a suitable water model (e.g., TIP3P).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.[10]
-
-
Energy Minimization:
-
The energy of the system is minimized to remove steric clashes and unfavorable geometries.
-
-
Equilibration:
-
Production MD Run:
-
A production MD simulation is run for a significant duration (e.g., 80-160 ns) to generate a trajectory of the complex's dynamics.[10]
-
-
Trajectory Analysis:
-
The trajectory is analyzed to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD) and the flexibility of individual residues (e.g., Root Mean Square Fluctuation - RMSF).
-
The persistence of key interactions (e.g., hydrogen bonds) between Sildenafil and PDE5 is monitored throughout the simulation.
-
Quantitative Data Summary
The following tables summarize key quantitative data from in-silico and in-vitro studies of Sildenafil's interaction with PDE5.
| Parameter | Value | Method | Reference |
| Binding Affinity (Docking Score) | -8.1 kcal/mol | Molecular Docking (AutoDock Vina) | [9][12] |
| Binding Free Energy (MM/GBSA) | -41.12 kcal/mol | MD Simulation | [13] |
| Inhibition Constant (Ki) | 1 nM | Biochemical Assay | [5] |
| IC50 | 3.7 ± 1.4 nM | Biochemical Assay | [14] |
| Dissociation Constant (KD) | 8.3 - 13.3 nM | Radioligand Binding Assay | [15] |
Table 1: Binding Affinity and Potency of Sildenafil for PDE5
| Amino Acid Residue | Interaction Type | Reference |
| Gln817 | Hydrogen Bond | [10][16] |
| Tyr612 | H-π Interaction | [17] |
| Phe820 | Hydrophobic Interaction | [18] |
| Phe786 | Hydrophobic Interaction | [18] |
| Asp764 | Hydrogen Bond | [12] |
Table 2: Key Amino Acid Residues in PDE5 Interacting with Sildenafil
Experimental Protocols
PDE5 Inhibition Assay (In-vitro)
This protocol provides a general framework for determining the inhibitory activity of compounds against PDE5.
-
Reaction Mixture Preparation:
-
Initiation and Incubation:
-
Termination and Detection:
-
The reaction is terminated by adding a stop solution.[19]
-
The amount of remaining cGMP or the product (GMP) is quantified. This can be achieved through various methods, including:
-
Radioligand Assay: Using [3H]cGMP and measuring the radioactivity of the resulting [3H]GMP.[15]
-
Fluorescence Polarization Assay: Using a fluorescently labeled cGMP substrate.[20][21]
-
Colorimetric Assay: Using a malachite green-based method to detect the inorganic phosphate released upon GMP hydrolysis by a subsequent enzyme (e.g., alkaline phosphatase).[19]
-
-
-
Data Analysis:
-
The percentage of PDE5 inhibition is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
In-silico modeling, through techniques like molecular docking and molecular dynamics simulations, serves as an indispensable tool in modern drug discovery. The detailed analysis of the Sildenafil-PDE5 interaction at a molecular level not only elucidates the mechanism of action of this well-established drug but also provides a robust framework for the design and development of novel, more selective, and potent PDE5 inhibitors. The integration of computational predictions with in-vitro experimental validation is crucial for accelerating the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. 2h42 - Crystal structure of PDE5 in complex with sildenafil - Summary - Protein Data Bank Japan [pdbj.org]
- 9. Molecular docking and dynamics simulation analysis of PDE5 inhibitor candidates for erectile dysfunction treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. europeanreview.org [europeanreview.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [3H]sildenafil binding to phosphodiesterase-5 is specific, kinetically heterogeneous, and stimulated by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 20. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 21. bpsbioscience.com [bpsbioscience.com]
Sildenafil Mesylate: A Technical Guide to its Role in Angiogenesis and Vasculogenesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of sildenafil mesylate, a phosphodiesterase type 5 (PDE5) inhibitor, in the critical biological processes of angiogenesis and vasculogenesis. Sildenafil is emerging as a molecule of significant interest beyond its primary clinical applications, with a growing body of evidence suggesting its potential to modulate the formation of new blood vessels. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in this area.
Core Concepts: Angiogenesis, Vasculogenesis, and Sildenafil's Mechanism of Action
Angiogenesis is the formation of new blood vessels from pre-existing ones, a crucial process in development, wound healing, and also in pathological conditions such as tumor growth. Vasculogenesis , on the other hand, is the de novo formation of blood vessels from endothelial progenitor cells (EPCs), primarily occurring during embryogenesis but also contributing to postnatal neovascularization.
Sildenafil's primary mechanism of action is the inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, sildenafil increases intracellular levels of cGMP, thereby enhancing the signaling cascade of nitric oxide (NO).[1][2] The NO/cGMP pathway is a central regulator of vasodilation and has been shown to play a significant role in promoting angiogenesis and vasculogenesis.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies investigating the effects of sildenafil on various parameters of angiogenesis and vasculogenesis.
Table 1: In Vitro Effects of Sildenafil on Endothelial Cells
| Cell Type | Sildenafil Concentration | Observed Effect | Percentage Change | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 1 µmol/l | Decreased Proliferation | -48.4% | [4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µmol/l | Decreased Proliferation | -89.6% | [4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 50 µmol/l | Decreased Cell Viability | -27.1% | [4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 100 µmol/l | Decreased Cell Viability | -30.2% | [4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 500 µmol/l | Decreased Cell Viability | -62.9% | [4] |
| Human Coronary Arteriolar Endothelial Cells (HCAEC) | 10 µM and 20 µM | Increased Tube Formation | Prominent Formation | [3] |
Table 2: In Vivo Effects of Sildenafil on Neovascularization and Protein Expression
| Animal Model | Sildenafil Dosage | Duration | Observed Effect | Quantitative Change | Reference |
| Apolipoprotein E–deficient (ApoE−/−) mice | 40 mg/kg per day | 7 days | Increased Capillary Density | Not specified | [5][6] |
| Rats (Myocardial Ischemia/Reperfusion) | 0.7 mg/kg (i.v.) | 30 min prior to ischemia | Increased Blood Flow | 2-fold increase | [3] |
| Rats (Myocardial Ischemia/Reperfusion) | 0.7 mg/kg (i.v.) | 2 and 4 days post-reperfusion | Increased VEGF Expression | 10-fold and 2.6-fold increase, respectively | [3] |
| Rats (Myocardial Ischemia/Reperfusion) | 0.7 mg/kg (i.v.) | 2, 4, and 7 days post-reperfusion | Increased Ang-1 Expression | 2.7-fold, 1.7-fold, and 3-fold increase, respectively | [3] |
| Rats (Myocardial Ischemia/Reperfusion) | 0.7 mg/kg (i.v.) | 8 hours post-reperfusion | Increased p-Akt Expression | 2-fold increase | [3] |
| Rats (Myocardial Ischemia/Reperfusion) | 0.7 mg/kg (i.v.) | 8 hours post-reperfusion | Increased p-eNOS Expression | 4.5-fold increase | [3] |
| Mice (Atrophic Non-union Model) | 5 mg/kg per day | 2, 5, and 10 weeks | Increased CD31-positive microvessels | Significantly higher than control | [7][8] |
| Diabetic Rats | High dose (not specified) | Chronic | Decreased Retinal VEGF Expression | Significantly lower than diabetic control | [9] |
Table 3: Effects of Sildenafil on Endothelial Progenitor Cells (EPCs)
| Study Population | Sildenafil Dosage | Timing of Measurement | Observed Effect | Quantitative Change | Reference |
| Healthy Men | 100 mg | 4 hours post-administration | Increased Circulating EPCs | Significant increase | [10][11] |
| Healthy Men | Not specified | 4 hours post-administration | Increased Circulating EPCs | 58.3 ± 18.9% increase | [10] |
| Healthy Men | 100 mg | 4 hours post-administration | Increased CXCR4-positive EPCs | Peak at 4 hours | [10][11] |
| Apolipoprotein E–deficient (ApoE−/−) mice | 40 mg/kg per day | Not specified | Increased Bone Marrow-derived EPCs | Significant increase | [5][6] |
Signaling Pathways Modulated by Sildenafil in Angiogenesis
Sildenafil's pro-angiogenic and pro-vasculogenic effects are mediated through a complex interplay of signaling pathways. The primary pathway involves the canonical NO/cGMP/PKG cascade. However, downstream effectors, including the MAPK and Akt pathways, are also critically involved.
NO/cGMP/PKG Signaling Pathway
The inhibition of PDE5 by sildenafil leads to the accumulation of cGMP, which in turn activates Protein Kinase G (PKG).[12][13] PKG activation is a central event that triggers downstream signaling cascades promoting endothelial cell proliferation, migration, and tube formation.[12] The pro-angiogenic effects of sildenafil can be blocked by inhibitors of soluble guanylyl cyclase (sGC) and PKG, confirming the essential role of this pathway.[12][14]
Caption: Sildenafil inhibits PDE5, leading to cGMP accumulation and PKG activation, which promotes angiogenesis.
Downstream MAPK and Akt Signaling
PKG activation subsequently leads to the phosphorylation and activation of members of the Mitogen-Activated Protein Kinase (MAPK) family, specifically ERK1/2 and p38.[12][14] Inhibition of these MAPK pathways has been shown to block sildenafil-induced endothelial cell proliferation and migration.[12][14] Additionally, sildenafil treatment is associated with the activation of the pro-survival Akt signaling pathway, which is also a key regulator of angiogenesis.[5][6]
Caption: Downstream signaling of sildenafil involving MAPK and Akt pathways.
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key studies to investigate the effects of sildenafil on angiogenesis and vasculogenesis.
In Vitro Angiogenesis Assays
1. Endothelial Cell Proliferation Assay
-
Objective: To determine the effect of sildenafil on the proliferation of endothelial cells.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[4]
-
Methodology:
-
HUVECs are seeded in 96-well plates and cultured in endothelial cell basal medium.
-
After reaching sub-confluence, the medium is replaced with a medium containing varying concentrations of sildenafil (e.g., 1 µmol/l, 10 µmol/l) or a vehicle control.[4]
-
In some experiments, a mitogen such as basic fibroblast growth factor (bFGF) is added to stimulate proliferation.[4]
-
Cells are incubated for a specified period (e.g., 24-48 hours).
-
Cell proliferation is quantified using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay or by direct cell counting.
-
-
Data Analysis: Proliferation in sildenafil-treated groups is compared to the control group.
2. Tube Formation Assay
-
Objective: To assess the ability of sildenafil to promote the formation of capillary-like structures by endothelial cells.
-
Cell Line: HUVECs or Human Coronary Artery Endothelial Cells (HCAECs).[3][5]
-
Methodology:
-
A layer of Matrigel is polymerized in the wells of a 96-well plate.
-
Endothelial cells are seeded onto the Matrigel-coated wells.
-
Cells are treated with different concentrations of sildenafil or a vehicle control.
-
After a defined incubation period (e.g., 6-18 hours), the formation of tube-like structures is observed and photographed using a microscope.
-
-
Data Analysis: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Models of Neovascularization
1. Murine Hindlimb Ischemia Model
-
Objective: To evaluate the effect of sildenafil on blood flow recovery and neovascularization in response to tissue ischemia.
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice or wild-type mice.[5][6][13]
-
Methodology:
-
The femoral artery of one hindlimb is ligated and excised to induce ischemia. The contralateral limb serves as a non-ischemic control.[5][6]
-
Mice are treated with sildenafil (e.g., 40 mg/kg/day in drinking water) or a vehicle control.[5][6]
-
Blood flow in the ischemic and non-ischemic limbs is measured at different time points (e.g., days 0, 7, 14, 21) using Laser Doppler Perfusion Imaging.[5][15]
-
At the end of the experiment, ischemic muscle tissue is harvested for analysis.
-
-
Data Analysis:
-
Blood flow recovery is calculated as the ratio of perfusion in the ischemic limb to that in the non-ischemic limb.
-
Capillary density is determined by immunohistochemical staining of muscle sections for endothelial cell markers (e.g., CD31) and quantifying the number of capillaries per muscle fiber.[5][15]
-
References
- 1. Nitric oxide - Wikipedia [en.wikipedia.org]
- 2. Exploring the Multifaceted Potential of Sildenafil in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sildenafil-mediated neovascularization and protection against myocardial ischaemia reperfusion injury in rats: role of VEGF/angiopoietin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sildenafil Inhibits the Proliferation of Cultured Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Sildenafil increases endothelial progenitor cell function and improves ischemia-induced neovascularization in hypercholesterolemic apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sildenafil, a phosphodiesterase-5 inhibitor, stimulates angiogenesis and bone regeneration in an atrophic non-union model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sildenafil, a phosphodiesterase-5 inhibitor, stimulates angiogenesis and bone regeneration in an atrophic non-union model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic sildenafil citrate use decreases retinal vascular endothelial growth factor expression in diabetic rats: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The PDE5 inhibitor sildenafil increases circulating endothelial progenitor cells and CXCR4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The phosphodiesterase 5 inhibitor sildenafil stimulates angiogenesis through a protein kinase G/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sildenafil promotes ischemia-induced angiogenesis through a PKG-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 15. ahajournals.org [ahajournals.org]
Foundational Studies on Sildenafil Mesylate for Neuroprotection Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sildenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic effects in erectile dysfunction and pulmonary hypertension.[1][2] Emerging preclinical and clinical evidence, however, has illuminated its significant potential as a neuroprotective and neurorestorative agent.[1][2] Sildenafil's ability to cross the blood-brain barrier and modulate the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway centrally underpins its therapeutic promise for a range of neurological disorders, including stroke, Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][3][4] This technical guide synthesizes foundational research on sildenafil's neuroprotective mechanisms, presenting quantitative data from key preclinical and clinical studies, detailing experimental protocols, and visualizing critical signaling pathways to provide a comprehensive resource for researchers in the field.
Introduction: Sildenafil's Neuroprotective Potential
Sildenafil's primary mechanism of action involves the inhibition of PDE5, an enzyme that degrades cGMP.[5][6] This inhibition leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG).[5] The NO-cGMP-PKG signaling cascade is a pivotal pathway in the central nervous system (CNS), regulating crucial processes such as neurogenesis, synaptic plasticity, neuroinflammation, and cerebral blood flow.[1] PDE5 is expressed in various brain cells, including neurons, glial cells (astrocytes and microglia), and cerebrovascular endothelial cells, making it a viable target for therapeutic intervention in neurological diseases.[1] Studies have demonstrated that sildenafil can cross the blood-brain barrier, achieving concentrations in the cerebrospinal fluid sufficient to inhibit PDE5.[1][7]
Core Mechanism of Action: The NO/cGMP Signaling Pathway
The neuroprotective effects of sildenafil are primarily attributed to its modulation of the NO/cGMP signaling pathway. This pathway is initiated by the synthesis of NO from L-arginine by nitric oxide synthase (NOS).[1] NO, a gaseous signaling molecule, diffuses across cell membranes to activate soluble guanylyl cyclase (sGC), which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Sildenafil's role is to prevent the degradation of cGMP by PDE5, thereby amplifying the downstream effects of the pathway.[1][8]
References
- 1. Frontiers | The Role of Sildenafil in Treating Brain Injuries in Adults and Neonates [frontiersin.org]
- 2. The Role of Sildenafil in Treating Brain Injuries in Adults and Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sildenafil-Mediated Neuroprotection from Adult to Neonatal Brain Injury: Evidence, Mechanisms, and Future Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic investigation of sildenafil using positron emission tomography and determination of its effect on cerebrospinal fluid cGMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of Different Applications of Sildenafil with the Focus on its Role in Alzheimer 's Disease | ClinicSearch [clinicsearchonline.org]
Methodological & Application
Application Notes: Sildenafil Mesylate In Vitro Assay for Smooth Muscle Relaxation
Introduction
Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2][3] PDE5 is the predominant enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis and the pulmonary vasculature.[1][2] The physiological mechanism of smooth muscle relaxation, particularly in the context of penile erection, involves the release of nitric oxide (NO) during sexual stimulation.[1][4] NO activates the enzyme guanylate cyclase, which increases the intracellular levels of cGMP.[1][2][4] Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), leading to a cascade of events that decrease intracellular calcium concentrations, resulting in smooth muscle relaxation and vasodilation.[2][4] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the NO-mediated smooth muscle relaxation.[1][2][5]
These application notes provide a detailed protocol for an in vitro assay to characterize the effects of sildenafil mesylate on smooth muscle relaxation using isolated tissue preparations in an organ bath system. This assay is crucial for researchers in pharmacology and drug development studying erectile dysfunction, pulmonary hypertension, and other conditions involving the NO/cGMP pathway.
Mechanism of Action: The NO/cGMP Pathway
The primary mechanism of sildenafil involves the potentiation of the nitric oxide (NO) signaling pathway. In smooth muscle cells, NO, released from nerve endings or endothelial cells, binds to and activates soluble guanylate cyclase (sGC).[4] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] cGMP then acts as a second messenger, activating protein kinase G (PKG), which phosphorylates various downstream targets. This leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, ultimately causing smooth muscle relaxation and vasodilation.[2] Sildenafil's role is to inhibit PDE5, the enzyme that degrades cGMP to the inactive 5'-GMP, thus amplifying the signaling cascade.[2][4]
Experimental Protocols
Protocol 1: Isolated Smooth Muscle Tissue Relaxation Assay
This protocol details the measurement of sildenafil's effect on smooth muscle relaxation in vitro using an organ bath system. Corpus cavernosum is often the tissue of choice, but other smooth muscle tissues like bladder or vascular strips can also be used.[6][7][8]
Materials and Reagents:
-
Tissue Source: Male New Zealand White rabbits or human corpus cavernosum (HCC) obtained with ethical approval.[6][9]
-
Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11. To be freshly prepared and continuously bubbled with 95% O₂ / 5% CO₂ (carbogen) to maintain pH 7.4.
-
This compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in DMSO or distilled water and make serial dilutions.
-
Pre-contraction Agent: Phenylephrine (e.g., 10 mM stock in distilled water).
-
Relaxing Agent: Sodium Nitroprusside (SNP), an NO donor (e.g., 10 mM stock in distilled water).[6]
-
Organ Bath System: Equipped with isometric force transducers, amplifiers, and data acquisition software.
-
Dissection Tools: Fine scissors, forceps.
-
Carbogen Gas Tank: (95% O₂ / 5% CO₂).
Experimental Workflow:
Procedure:
-
Tissue Preparation: Humanely euthanize the animal and carefully dissect the corpus cavernosum tissue. Place it immediately in cold KHS bubbled with carbogen. Dissect the tissue into uniform strips (e.g., 2x2x8 mm).[9]
-
Mounting: Suspend the tissue strips vertically in organ bath chambers containing KHS at 37°C, continuously bubbled with carbogen. Attach one end to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a predetermined optimal resting tension (e.g., 1.5-2.0 g), washing them with fresh KHS every 15-20 minutes.
-
Pre-contraction: After equilibration, induce a stable, submaximal contraction using a specific concentration of phenylephrine (e.g., 1-10 µM). This will serve as the 0% relaxation baseline.
-
Relaxation Curve Generation: Once the contraction is stable, add the relaxing agent (e.g., sodium nitroprusside) in a cumulative manner (e.g., 10⁻⁸ M to 10⁻⁴ M).[6] Record the relaxation response at each concentration until a maximal effect is observed.
-
Washout and Sildenafil Incubation: Wash the tissues thoroughly with fresh KHS to return to the baseline resting tension. Then, incubate the tissues with a specific concentration of sildenafil (e.g., 10⁻⁸ M or 10⁻⁷ M) for 20-30 minutes.[6]
-
Repeat Relaxation Curve: Repeat the pre-contraction step with phenylephrine. Once a stable contraction is achieved, generate a second relaxation curve for the relaxing agent in the presence of sildenafil.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Compare the concentration-response curves obtained in the absence and presence of sildenafil.
Protocol 2: PDE5 Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory activity of sildenafil on the PDE5 enzyme.
Materials and Reagents:
-
Recombinant Human PDE5 Enzyme.
-
[³H]-cGMP: Radiolabeled substrate.
-
This compound: Test inhibitor.
-
Assay Buffer: (e.g., Tris-HCl based buffer, pH 7.5, containing MgCl₂).
-
Snake Venom Nucleotidase: (e.g., from Crotalus atrox) to convert the product [³H]-5'-GMP to [³H]-guanosine.
-
Anion-Exchange Resin: To separate the charged substrate from the uncharged product.
-
Scintillation Cocktail and Counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, [³H]-cGMP, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of recombinant PDE5 enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for a fixed period (e.g., 15-30 minutes) during which the reaction is linear.
-
Reaction Termination: Stop the reaction by boiling the tubes for 1-2 minutes.
-
Product Conversion: Cool the tubes and add snake venom nucleotidase. Incubate for an additional 10-15 minutes at 30°C to convert [³H]-5'-GMP to [³H]-guanosine.
-
Separation: Add an anion-exchange resin slurry (e.g., Dowex) to the tubes. The resin binds the unreacted, negatively charged [³H]-cGMP, while the neutral product [³H]-guanosine remains in the supernatant.
-
Quantification: Centrifuge the tubes, transfer an aliquot of the supernatant to a scintillation vial with a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE5 inhibition for each sildenafil concentration relative to a control (no inhibitor). Determine the IC₅₀ value, which is the concentration of sildenafil required to inhibit 50% of the PDE5 activity.
Data Presentation
Quantitative data from these assays should be presented clearly for comparison.
Table 1: Effect of Sildenafil on Sodium Nitroprusside (SNP)-Induced Relaxation of Pre-contracted Corpus Cavernosum Strips.
| SNP Concentration (M) | % Relaxation (Control) | % Relaxation (+ Sildenafil 10⁻⁷ M) |
| 10⁻⁸ | 5.2 ± 1.1 | 15.8 ± 2.4 |
| 10⁻⁷ | 18.5 ± 3.5 | 45.6 ± 5.1 |
| 10⁻⁶ | 42.1 ± 4.8 | 78.9 ± 6.3 |
| 10⁻⁵ | 75.4 ± 6.2 | 95.1 ± 3.9 |
| 10⁻⁴ | 98.2 ± 1.5 | 101.5 ± 1.2 |
| EC₅₀ (M) | 7.5 x 10⁻⁷ | 9.1 x 10⁻⁸ |
Data are presented as mean ± SEM. Data are hypothetical but modeled on typical experimental outcomes where sildenafil significantly enhances relaxation.[6] *p<0.05 vs. Control.
Table 2: Inhibitory Potency (IC₅₀) of Sildenafil against various Phosphodiesterase (PDE) Isozymes.
| PDE Isozyme | Sildenafil IC₅₀ (nM) | Selectivity vs. PDE5 |
| PDE1 | 280 | 80x |
| PDE2 | >30,000 | >8500x |
| PDE3 | >30,000 | >8500x |
| PDE4 | >30,000 | >8500x |
| PDE5 | 3.5 | 1x |
| PDE6 | 33 | ~9x |
Data adapted from Ballard et al., 1998, demonstrating sildenafil's high potency and selectivity for PDE5.[9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. The effect of sildenafil on corpus cavernosal smooth muscle relaxation and cyclic GMP formation in the diabetic rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relaxant effects of sildenafil on the human isolated bladder neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Developing Cell-Based Assays to Screen for Sildenafil Mesylate Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sildenafil mesylate is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] The nitric oxide (NO)/cGMP pathway is a crucial signaling cascade involved in various physiological processes, including the relaxation of smooth muscle cells.[3][4] In this pathway, NO activates soluble guanylate cyclase (sGC), which catalyzes the synthesis of cGMP from GTP.[5] Elevated cGMP levels then activate protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation.[5][6] By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, thereby enhancing the effects of NO and promoting vasodilation.[4][7] This application note provides detailed protocols for cell-based assays designed to screen for and quantify the efficacy of this compound by measuring its impact on intracellular cGMP levels and downstream signaling events.
Sildenafil Mechanism of Action: The NO/cGMP Pathway
The efficacy of Sildenafil is directly linked to its ability to modulate the NO/sGC/cGMP signaling pathway. A clear understanding of this pathway is essential for designing relevant cell-based assays.
Caption: Sildenafil inhibits PDE5, preventing cGMP degradation and enhancing smooth muscle relaxation.
Primary Screening: Intracellular cGMP Quantification Assay
This assay directly measures the accumulation of intracellular cGMP in cells following stimulation and treatment with Sildenafil. A competitive enzyme-linked immunosorbent assay (ELISA) is a robust and widely used method for this purpose.[8][9][10]
Experimental Protocol: cGMP Competitive ELISA
1. Principle: This assay is a competitive immunoassay where cGMP in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled cGMP for binding sites on a microplate coated with an anti-cGMP antibody.[10] The absorbance measured is inversely proportional to the concentration of cGMP in the sample.[10]
2. Materials and Reagents:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or a cell line engineered to express PDE5 (e.g., HEK293-PDE5).[11][12]
-
This compound: Stock solution in DMSO.
-
NO Donor: Sodium Nitroprusside (SNP) or S-Nitroso-N-acetyl-DL-penicillamine (SNAP).
-
PDE Inhibitor (Control): 3-isobutyl-1-methylxanthine (IBMX), a non-specific PDE inhibitor.[13]
-
Assay Kit: Commercial cGMP competitive ELISA kit (e.g., from Cell Signaling Technology, Cayman Chemical).
-
Cell Lysis Buffer: 0.1 M HCl with 0.5% Triton X-100.
-
Other: 96-well cell culture plates, microplate reader (450 nm).
3. Cell Culture and Treatment:
-
Seed HUVECs or HEK293-PDE5 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and culture overnight.
-
Aspirate the culture medium and wash the cells once with serum-free medium.
-
Pre-incubate the cells for 30 minutes with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or control compounds (Vehicle: DMSO, Positive Control: IBMX).
-
Stimulate cGMP production by adding an NO donor (e.g., 10 µM SNP) to each well and incubate for 15 minutes at 37°C.
-
Terminate the reaction by aspirating the medium and adding 100 µL of cell lysis buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis.
4. cGMP ELISA Procedure (as per a typical kit):
-
Centrifuge the cell lysate plate to pellet debris.
-
Transfer 50 µL of the supernatant from each well to the corresponding wells of the anti-cGMP antibody-coated plate.
-
Add 50 µL of HRP-linked cGMP to each well.
-
Incubate for 2 hours at room temperature on a shaker.
-
Wash the plate 4-5 times with the provided wash buffer.
-
Add 100 µL of TMB substrate solution and incubate for 30 minutes at room temperature in the dark.[14]
-
Add 100 µL of Stop Solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes.
5. Data Analysis:
-
Generate a standard curve using the provided cGMP standards.
-
Calculate the cGMP concentration for each sample by interpolating from the standard curve.
-
Plot the cGMP concentration against the log concentration of Sildenafil.
-
Determine the IC₅₀ value (the concentration of Sildenafil that causes 50% inhibition of cGMP degradation, resulting in a half-maximal increase in cGMP levels) using non-linear regression analysis.
Workflow and Data Presentation
Caption: Workflow for the primary screening cGMP competitive ELISA.
Table 1: Sample Data for Sildenafil Efficacy in cGMP Assay
| Sildenafil [nM] | Mean cGMP [pmol/mL] | % Max Response |
| 0 (Vehicle) | 5.2 | 0% |
| 0.1 | 10.8 | 14% |
| 1.0 | 25.5 | 51% |
| 10 | 38.9 | 84% |
| 100 | 44.1 | 97% |
| 1000 | 45.0 | 100% |
| IC₅₀ | ~1.0 nM | - |
Note: Data are hypothetical and for illustrative purposes. The IC₅₀ for Sildenafil against PDE5 is typically in the low nanomolar range.[2]
Secondary Assay: VASP Phosphorylation Analysis
To confirm the biological activity of Sildenafil downstream of cGMP accumulation, the phosphorylation status of Vasodilator-Stimulated Phosphoprotein (VASP) can be assessed. VASP is a key substrate of PKG, and its phosphorylation at Ser239 is a reliable biomarker for PKG activation.[6]
Experimental Protocol: VASP Phosphorylation Western Blot
1. Principle: This protocol uses Western blotting to detect the phosphorylation of VASP at the Ser239 site. An increase in pVASP (Ser239) levels relative to total VASP indicates activation of the cGMP/PKG pathway.
2. Materials and Reagents:
-
Cell Line: A7r5 (rat aortic smooth muscle cells) or primary human aortic smooth muscle cells.
-
This compound and NO Donor (SNP): As described above.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies:
-
Primary: Rabbit anti-pVASP (Ser239), Mouse anti-Total VASP.
-
Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
-
SDS-PAGE and Western Blotting Reagents: Gels, buffers, nitrocellulose or PVDF membranes, ECL substrate.
3. Cell Culture and Treatment:
-
Seed smooth muscle cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with Sildenafil (e.g., 1 µM) or vehicle for 30 minutes.
-
Stimulate with SNP (e.g., 10 µM) for 10 minutes.
-
Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer.
-
Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
4. Western Blot Procedure:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE (e.g., 10% gel) and transfer to a nitrocellulose membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pVASP (Ser239) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total VASP as a loading control.
5. Data Analysis:
-
Perform densitometry analysis on the Western blot bands using imaging software (e.g., ImageJ).
-
Quantify the pVASP signal and normalize it to the total VASP signal for each sample.
-
Express the results as fold change in normalized pVASP levels compared to the vehicle-treated control.
Workflow and Data Presentation
Caption: Workflow for the VASP phosphorylation Western blot secondary assay.
Table 2: Sample Data for Sildenafil Effect on VASP Phosphorylation
| Treatment Condition | Normalized pVASP/Total VASP Ratio (Fold Change) |
| Vehicle Control | 1.0 |
| SNP (10 µM) only | 3.5 ± 0.4 |
| Sildenafil (1 µM) only | 1.2 ± 0.1 |
| Sildenafil (1 µM) + SNP (10 µM) | 12.8 ± 1.1 |
Note: Data are hypothetical, representing the expected synergistic effect of Sildenafil and an NO donor on downstream PKG activity.
References
- 1. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]
- 2. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial NOS - Wikipedia [en.wikipedia.org]
- 6. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic GMP XP® Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.11. Determination of Intracellular Concentrations of cAMP and cGMP [bio-protocol.org]
- 14. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Sildenafil Mesylate Testing in Animal Models of Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established animal models of pulmonary arterial hypertension (PAH) and standardized protocols for evaluating the efficacy of Sildenafil mesylate. The information is intended to guide researchers in designing and executing preclinical studies to assess novel therapeutic strategies for PAH.
Introduction to Animal Models of Pulmonary Arterial Hypertension
Preclinical animal models are indispensable for understanding the pathophysiology of pulmonary arterial hypertension and for the development of new therapies.[1][2] The most commonly utilized models in PAH research include those induced by chemical injury (monocrotaline), chronic hypoxia, or a combination of a vascular endothelial growth factor (VEGF) receptor antagonist (Sugen 5416) and hypoxia.[3][4][5] These models recapitulate key features of human PAH, including elevated pulmonary artery pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.[6][7] Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, is a clinically approved treatment for PAH and serves as a benchmark compound for preclinical testing.[8][9][10]
This compound: Mechanism of Action in PAH
Sildenafil exerts its therapeutic effect in PAH by targeting the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[8][11] In the pulmonary vasculature, NO produced by endothelial cells stimulates soluble guanylate cyclase (sGC) in smooth muscle cells, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[8] Elevated cGMP levels activate protein kinase G (PKG), which in turn promotes vasodilation and inhibits smooth muscle cell proliferation.[8] PDE5 is the primary enzyme responsible for the degradation of cGMP.[11][12] Sildenafil selectively inhibits PDE5, thereby increasing intracellular cGMP concentrations, enhancing vasodilation, and attenuating vascular remodeling.[8][11][13]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. fortunejournals.com [fortunejournals.com]
- 3. Current Overview of the Biology and Pharmacology in Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 5. ahajournals.org [ahajournals.org]
- 6. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Sildenafil in the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic sildenafil treatment inhibits monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sildenafil (Viagra) for pulmonary hypertension: Guidelines and risks [medicalnewstoday.com]
- 11. Novel Mechanisms of Sildenafil in Pulmonary Hypertension Involving Cytokines/Chemokines, MAP Kinases and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sildenafil Reduces Inflammation and Prevents Pulmonary Arterial Remodeling of the Monocrotaline - induced Disease in the Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination of Sildenafil and Simvastatin Ameliorates Monocrotaline-induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Sildenafil Mesylate Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed standard operating procedure for the preparation and administration of Sildenafil mesylate to rodent models for research purposes.
Vehicle Preparation
Selection of an appropriate vehicle is critical for ensuring the solubility and stability of this compound and for minimizing any potential confounding effects on the experimental animals. Based on a review of published literature, the following vehicles are recommended:
-
Saline (0.9% NaCl): Sildenafil citrate has been successfully dissolved in saline for subcutaneous injections.
-
Saline with DMSO: For intraperitoneal injections, Sildenafil can be dissolved in saline containing 1% Dimethyl sulfoxide (DMSO).[1]
Protocol for Vehicle Preparation (Saline with 1% DMSO):
-
Measure the required volume of sterile saline (0.9% NaCl) in a sterile container.
-
Add DMSO to a final concentration of 1% (v/v). For example, to prepare 10 mL of the vehicle, add 100 µL of DMSO to 9.9 mL of saline.
-
Mix the solution thoroughly by vortexing.
-
The vehicle should be prepared fresh on the day of the experiment.
This compound Solution Preparation
The following protocol outlines the steps for preparing a this compound solution for administration.
Materials:
-
This compound powder
-
Selected vehicle (e.g., Saline with 1% DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the this compound powder accurately using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of the chosen vehicle to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
The final concentration of the solution should be calculated to ensure the desired dose is administered in an appropriate volume (e.g., 0.1 mL/10 g body weight for intraperitoneal injection in mice).[1]
Administration Routes and Dosages
The choice of administration route and dosage depends on the specific experimental design and objectives. The following tables summarize common administration routes and reported dosages for Sildenafil in rodents.
Administration Routes
| Route of Administration | Rodent Model | Notes | Reference |
| Oral Gavage (p.o.) | Rat | Commonly used for chronic administration studies. | [2] |
| Intraperitoneal (i.p.) | Mouse | Suitable for acute administration. A volume of 0.1 ml/10 g body weight is suggested. | [1] |
| Subcutaneous (s.c.) | Mouse | An alternative parenteral route. | [3] |
| Intravenous (i.v.) | Rat, Mouse | Used for pharmacokinetic studies to determine bioavailability. | [4][5][6] |
| Intravitreal (IVT) | Mouse | For studies investigating ocular effects. | [7] |
Reported Dosages
| Rodent Model | Dosage | Administration Route | Experimental Context | Reference |
| Mouse | 3 or 10 mg/kg | i.p. | Behavioral studies (locomotor activity, anxiety) | [1] |
| Mouse | 1, 5, 10, 20, 40 mg/kg | s.c. | Seizure threshold studies | [3] |
| Mouse | 0.7 mg/kg | i.p. | Cardioprotection studies | [8] |
| Rat | 5 mg/kg/day | p.o. | Chronic treatment for erectile dysfunction in a disease model | [2] |
| Rat | 10, 30, 100 mg/kg | p.o. | Pharmacokinetic studies | [6] |
| Rat | 10, 30, 50 mg/kg | i.v. | Pharmacokinetic studies | [6] |
Pharmacokinetic Parameters
Understanding the pharmacokinetic profile of Sildenafil in rodents is crucial for designing experiments with appropriate dosing schedules and sampling times.
| Parameter | Mouse | Rat (Male) | Rat (Female) |
| Terminal Elimination Half-life (h) | 1.3 | 0.4 | 1.9 |
| Time to Maximum Concentration (Tmax) (h) | ~1 | >1 | ~1 |
| Volume of Distribution (L/kg) | 1-2 | 1-2 | 1-2 |
Data compiled from multiple sources.[4][5][9] The short elimination half-life in rodents (0.4-1.3 h) is a key consideration for the timing of experimental endpoints.[5]
Experimental Protocols
Acute Intraperitoneal Administration in Mice for Behavioral Studies
This protocol is adapted from a study investigating the effects of Sildenafil on locomotor activity and anxiety in mice.[1]
Materials:
-
This compound solution (e.g., 3 mg/mL or 10 mg/mL in saline with 1% DMSO)
-
Mice (specify strain, age, and sex)
-
1 mL syringes with 25-27 gauge needles
-
Animal scale
Protocol:
-
Weigh each mouse to determine the correct injection volume (0.1 mL/10 g body weight).
-
Prepare the Sildenafil solution as described in section 2.0. The control group should receive the vehicle only.
-
Administer the Sildenafil solution or vehicle via intraperitoneal injection.
-
The behavioral tests should be conducted 30 minutes after the injection.[1]
Chronic Oral Gavage Administration in Rats
This protocol is based on a study evaluating the long-term effects of Sildenafil in a rat model.[2]
Materials:
-
This compound solution (concentration calculated for the desired daily dose)
-
Rats (specify strain, age, and sex)
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal scale
Protocol:
-
Weigh each rat to calculate the required volume of the Sildenafil solution.
-
Prepare the Sildenafil solution daily to ensure freshness.
-
Gently restrain the rat and insert the gavage needle over the tongue and into the esophagus.
-
Slowly administer the solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
This procedure is repeated daily for the duration of the study (e.g., 6 weeks).[2]
Signaling Pathway and Experimental Workflow
Sildenafil Signaling Pathway
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[10] By inhibiting PDE5, sildenafil leads to an accumulation of cGMP, which mediates various physiological effects, including smooth muscle relaxation.[10] The nitric oxide (NO)-cGMP pathway is a key signaling cascade affected by sildenafil.[1][3]
Caption: Sildenafil's mechanism of action via the NO/cGMP pathway.
Experimental Workflow for Sildenafil Administration
The following diagram illustrates a typical workflow for a rodent study involving Sildenafil administration.
Caption: General experimental workflow for rodent studies.
References
- 1. Sildenafil enhances locomotor activity in young mice and exerts anxiogenic effects in both young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic administration of sildenafil improves erectile function in a rat model of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The proconvulsant effect of sildenafil in mice: role of nitric oxide–cGMP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. | Semantic Scholar [semanticscholar.org]
- 5. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of sildenafil after intravenous and oral administration in rats: hepatic and intestinal first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Sildenafil induces delayed preconditioning through inducible nitric oxide synthase-dependent pathway in mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Measuring Sildenafil Mesylate Efficacy in In Vivo Cardiac Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sildenafil mesylate, a potent phosphodiesterase type 5 (PDE5) inhibitor, is recognized for its therapeutic effects in various cardiovascular conditions. Originally developed for erectile dysfunction, its mechanism of action, which involves the enhancement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway, has shown promise in mitigating cardiac pathologies such as hypertrophy, fibrosis, and heart failure.[1][2][3][4] These application notes provide detailed protocols for evaluating the efficacy of sildenafil in preclinical in vivo cardiac models, focusing on methods to assess cardiac function, remodeling, and the underlying molecular mechanisms.
I. In Vivo Models of Cardiac Stress
Several well-established murine models are utilized to induce cardiac stress and evaluate the therapeutic potential of sildenafil.
1. Pressure Overload-Induced Cardiac Hypertrophy: This model mimics the clinical scenario of hypertension-induced heart disease.
-
Protocol: Transverse Aortic Constriction (TAC)
-
Animal Model: C57BL/6 mice are commonly used.
-
Anesthesia: Anesthetize the mouse with isoflurane (2-3% for induction, 1.5% for maintenance).
-
Surgical Procedure:
-
Make a small incision in the suprasternal notch to expose the aortic arch.
-
Pass a 7-0 silk suture underneath the transverse aorta between the innominate and left common carotid arteries.
-
Tie the suture around the aorta and a 27-gauge needle.
-
Remove the needle to create a constriction of a defined diameter.
-
Close the chest and skin incisions.
-
-
Sildenafil Administration: Sildenafil can be administered orally, for example, mixed in food at a dose of 100 mg/kg/day, either as a preventive measure starting at the time of TAC or as a treatment for established hypertrophy after a few weeks.[5][6]
-
2. Myocardial Infarction-Induced Heart Failure: This model is used to study the effects of sildenafil on post-ischemic cardiac remodeling and function.
-
Protocol: Left Anterior Descending (LAD) Coronary Artery Ligation
-
Animal Model: ICR or C57BL/6 mice.
-
Anesthesia: As described for the TAC model.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the LAD coronary artery with a 7-0 silk suture.
-
Successful ligation is confirmed by the immediate appearance of a pale area in the left ventricle.
-
Close the chest and skin.
-
-
Sildenafil Administration: Treatment with sildenafil (e.g., 0.71 mg/kg twice daily via oral gavage) can be initiated post-MI.[7]
-
3. Genetic Model of Cardiomyopathy: The mdx mouse model for Duchenne muscular dystrophy (DMD) develops a progressive cardiomyopathy.
-
Model: Dystrophin-deficient mdx mice.
-
Sildenafil Administration: Chronic treatment with sildenafil in the drinking water or via oral gavage can be used to assess its ability to prevent or reverse cardiac dysfunction.[1][8]
II. Methods for Efficacy Assessment
A multi-faceted approach is crucial for a comprehensive evaluation of sildenafil's cardiac effects.
1. Echocardiography for Cardiac Function and Geometry: Echocardiography is a non-invasive technique that allows for serial measurements of cardiac function in the same animal.[9]
-
Protocol:
-
Anesthetize the mouse lightly (e.g., with 1% isoflurane) to maintain a heart rate above 400 bpm.
-
Use a high-frequency ultrasound system with a linear transducer (e.g., 30 MHz).
-
Obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thickness.
-
Calculate functional parameters such as Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[7][10]
-
Pulsed-wave Doppler of mitral inflow and tissue Doppler imaging of the mitral annulus can be used to assess diastolic function.[9]
-
Quantitative Echocardiographic Data Summary
| Parameter | Sham/Control | Cardiac Stress Model (e.g., TAC, MI) | Cardiac Stress Model + Sildenafil | Reference |
| LVEF (%) | ~64 | ~32 | ~55 | [11] |
| FS (%) | Normal | Significantly Decreased | Improved | [7][10] |
| LVIDd (mm) | ~3.6 | Increased to ~5.5 | Attenuated to ~4.4 | [7] |
| LVIDs (mm) | Normal | Increased | Decreased | [10] |
| LV Mass | Normal | Increased | Reduced | [4][10] |
2. Invasive Hemodynamics: Provides direct measurement of intracardiac pressures and cardiac output.
-
Protocol:
-
Anesthetize the animal.
-
Insert a pressure-volume catheter (e.g., 1.4F) into the right carotid artery and advance it into the left ventricle.
-
Record pressure-volume loops to determine parameters like end-systolic and end-diastolic pressure, dP/dtmax (a measure of contractility), and dP/dtmin (a measure of relaxation).
-
3. Histological Analysis of Cardiac Remodeling: Histology is used to assess hypertrophy, fibrosis, and apoptosis at the tissue level.
-
Protocols:
-
Hypertrophy: Measure cardiomyocyte cross-sectional area from hematoxylin and eosin (H&E) or wheat germ agglutinin-stained heart sections.
-
Fibrosis: Use Masson's trichrome or Picrosirius red staining to quantify collagen deposition.[4][10]
-
Apoptosis: Perform TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to identify apoptotic cells.[7]
-
Quantitative Histological Data Summary
| Parameter | Sham/Control | Cardiac Stress Model (e.g., TAC) | Cardiac Stress Model + Sildenafil | Reference |
| Cardiomyocyte Cross-Sectional Area (µm²) | Baseline | Increased | Reduced | [4] |
| Interstitial Fibrosis (%) | Minimal | Increased | Reduced by up to 67% | [4] |
| Apoptosis (TUNEL+ cells) | Low | Increased | Reduced | [7] |
4. Molecular and Biochemical Analyses: These methods elucidate the signaling pathways involved in sildenafil's cardioprotective effects.
-
Protocols:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of hypertrophic markers (e.g., ANP, BNP) and fibrosis-related genes.[1]
-
Protein Expression Analysis: Perform Western blotting to quantify the protein levels of key signaling molecules, including components of the cGMP pathway (e.g., eNOS, PKG), calcium handling proteins (e.g., SERCA2a, phospholamban), and markers of hypertrophy and apoptosis.[5][6][7]
-
cGMP Measurement: Use competitive immunoassays to measure cGMP levels in heart tissue lysates.[12]
-
Quantitative Molecular Data Summary
| Molecular Marker | Cardiac Stress Model | Cardiac Stress Model + Sildenafil | Effect of Sildenafil | Reference |
| ANP mRNA | Increased | Significantly Reduced | Attenuates hypertrophic signaling | [1] |
| eNOS/iNOS protein | - | Increased | Enhances NO production | [7] |
| SERCA2a protein | Decreased | Restored | Improves calcium handling | [5][6] |
| Calcineurin expression | Enhanced | Reduced | Attenuates hypertrophic signaling | [5][6] |
| PKCα activation | Enhanced | Reduced | Attenuates hypertrophic signaling | [5][6] |
III. Signaling Pathways and Visualizations
Sildenafil's primary mechanism of action in the heart involves the potentiation of the NO-cGMP-PKG signaling pathway.
Sildenafil's Cardioprotective Signaling Pathway
Caption: Sildenafil inhibits PDE5, leading to increased cGMP and PKG activation, which mediates cardioprotective effects.
Experimental Workflow for Sildenafil Efficacy Testing
Caption: Workflow for in vivo testing of sildenafil's cardiac efficacy.
Conclusion: The protocols and methods outlined in these application notes provide a robust framework for assessing the efficacy of this compound in various in vivo cardiac models. By combining functional, histological, and molecular analyses, researchers can gain a comprehensive understanding of sildenafil's cardioprotective mechanisms and its potential as a therapeutic agent for heart disease. Careful adherence to these standardized protocols will ensure the generation of reproducible and reliable data for preclinical drug development.
References
- 1. Sildenafil and cardiomyocyte-specific cGMP signaling prevent cardiomyopathic changes associated with dystrophin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sildenafil and cardiomyocyte-specific cGMP signaling prevent cardiomyopathic changes associated with dystrophin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Sildenafil on Echocardiographic Indices of Myocardial Performance After the Fontan Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sildenafil reverses cardiac hypertrophy in mice [medscape.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Sildenafil stops progressive chamber, cellular, and molecular remodeling and improves calcium handling and function in hearts with pre-existing advanced hypertrophy caused by pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sildenafil (Viagra) attenuates ischemic cardiomyopathy and improves left ventricular function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sildenafil reverses cardiac dysfunction in the mdx mouse model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sildenafil treatment attenuates ventricular remodeling in an experimental model of aortic regurgitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sildenafil Does Not Prevent Heart Hypertrophy and Fibrosis Induced by Cardiomyocyte Angiotensin II Type 1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Sildenafil Mesylate to Induce and Study Experimental Priapism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Sildenafil mesylate to induce and study experimental priapism in animal models. This information is intended to guide researchers in establishing a reproducible model to investigate the pathophysiology of priapism and to evaluate potential therapeutic interventions.
Introduction
Priapism is a persistent penile erection lasting more than four hours, unrelated to sexual stimulation. Ischemic priapism, the most common form, is a urological emergency that can lead to erectile tissue damage and subsequent erectile dysfunction. This compound, a potent inhibitor of phosphodiesterase type 5 (PDE5), is widely used to treat erectile dysfunction. Its mechanism of action involves enhancing the effect of nitric oxide (NO) by increasing the levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum smooth muscle cells, leading to smooth muscle relaxation and vasodilation.[1][2][3][4] While therapeutically beneficial for erectile dysfunction, high doses or specific experimental conditions can lead to a state mimicking priapism, providing a valuable model for research.
Mechanism of Action: Sildenafil in Penile Erection
The physiological process of penile erection is initiated by the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the corpus cavernosum upon sexual stimulation.[1][3] NO activates the enzyme guanylate cyclase, which in turn increases the synthesis of cyclic guanosine monophosphate (cGMP).[1][3] cGMP acts as a second messenger, leading to a decrease in intracellular calcium concentrations and subsequent relaxation of the cavernosal smooth muscle. This relaxation allows for increased blood flow into the sinusoidal spaces, causing penile engorgement and erection.
This compound's primary mechanism is the selective inhibition of phosphodiesterase type 5 (PDE5), the enzyme responsible for the degradation of cGMP in the corpus cavernosum.[1][2][3][4] By inhibiting PDE5, sildenafil leads to an accumulation of cGMP, thereby amplifying the NO-mediated smooth muscle relaxation and enhancing the erectile response.[1][5] In an experimental setting, administration of sildenafil, particularly at higher doses or via direct intracavernosal injection, can lead to a prolonged and uncontrolled erection characteristic of priapism.
Experimental Protocols
The following protocols are synthesized from various studies in rodent models (rats and mice). Researchers should adapt these protocols based on their specific experimental goals, animal strain, and institutional guidelines.
Protocol 1: Systemic Administration of Sildenafil to Enhance Cavernosal Response
This protocol is suitable for studying the potentiation of erectile response and can be adapted to model a prolonged erection state.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., pentobarbital, ketamine/xylazine)
-
Surgical instruments for cannulation
-
Pressure transducer and recording system
-
Bipolar electrode for cavernous nerve stimulation
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., male Sprague-Dawley rats, 250-300g) and maintain body temperature.
-
Surgical Preparation:
-
Expose the carotid artery and insert a cannula connected to a pressure transducer to monitor mean arterial pressure (MAP).
-
Expose the penis and insert a 23-gauge needle into the crus of the corpus cavernosum, connected to another pressure transducer to measure intracavernosal pressure (ICP).
-
Isolate the cavernous nerve for electrical stimulation.
-
-
Sildenafil Administration:
-
Erectile Function Assessment:
-
After a stabilization period post-sildenafil administration, apply electrical stimulation to the cavernous nerve at varying frequencies (e.g., 2-20 Hz).
-
Record the maximal intracavernosal pressure (MIP) and the duration of the erectile response (detumescence time).[2]
-
Calculate the MIP/MAP ratio to normalize for changes in systemic blood pressure.[2]
-
Protocol 2: Intracavernosal Administration of Sildenafil to Induce Priapism
This protocol is designed to directly induce a prolonged erectile state, closely mimicking priapism.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Anesthetic
-
Surgical instruments for cannulation
-
Pressure transducer and recording system
-
Microsyringe for intracavernosal injection
Procedure:
-
Animal Preparation and Surgical Setup: Follow steps 1 and 2 from Protocol 1.
-
Sildenafil Administration:
-
Monitoring Priapism:
-
Continuously record the ICP and MAP. A sustained high ICP without cavernous nerve stimulation is indicative of a priapic state.
-
Observe the penis for sustained tumescence and rigidity.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, penile tissues can be harvested for further analysis.
-
Biochemical Analysis: Snap-freeze tissue in liquid nitrogen for measurement of cGMP levels (ELISA), NOS activity, and markers of oxidative stress (e.g., malondialdehyde).[6][9]
-
Histological Analysis: Fix tissues in 10% formalin for hematoxylin and eosin (H&E) staining to assess tissue morphology and Masson's trichrome staining to evaluate for fibrosis.[10][11][12]
-
Data Presentation
The following tables summarize quantitative data from studies utilizing sildenafil in animal models of erectile function and priapism.
Table 1: Effects of Sildenafil on Intracavernosal Pressure (ICP) in Rats
| Sildenafil Dose and Route | Animal Model | Stimulation | Outcome Measure | Result | Reference |
| 100 µg/kg, IV | Sprague-Dawley Rat | Cavernous Nerve (20 Hz) | Mean Decay Time | Increased from 16s to 35s | [1] |
| 2 mg/kg, IV | Wistar Kyoto Rat | Cavernous Nerve (2-3 Hz) | MIP/MAP Ratio | Significantly increased | [2] |
| 5 mg/kg/day, Oral (6 weeks) | CRF-induced Rat | Cavernous Nerve | ICP and AUC | Significantly increased vs. untreated CRF rats | [6] |
| 30 nmol/kg, Intracavernosal | Sickle Cell Mouse | None | ICP | Decreased response in Sickle mice | [8] |
CRF: Chronic Renal Failure; IV: Intravenous; MIP: Maximal Intracavernosal Pressure; MAP: Mean Arterial Pressure; AUC: Area Under the Curve
Table 2: Biochemical and Histological Changes in Penile Tissue
| Condition | Animal Model | Parameter | Method | Finding | Reference |
| Sildenafil Treatment (Chronic) | CRF-induced Rat | cGMP levels | ELISA | Preserved cGMP content | [6] |
| Sildenafil Treatment (Chronic) | CRF-induced Rat | nNOS levels | Western Blot | Preserved nNOS content | [6] |
| Sildenafil Treatment (Chronic) | CRF-induced Rat | Malondialdehyde (MDA) | Assay | Decreased MDA levels | [6] |
| Ischemic Priapism (4 hours) | Sprague-Dawley Rat | Apoptosis (CSM) | Histopathology | Increased apoptosis (60.3% vs 31.8%) | [4] |
| Ischemic Priapism (4 hours) | Sprague-Dawley Rat | Apoptosis (Endothelium) | Histopathology | Increased apoptosis (40.2% vs 7%) | [4] |
| Long-term Priapism | Human | Fibrosis | Biopsy | Evidence of fibrosis | [10] |
CRF: Chronic Renal Failure; cGMP: cyclic Guanosine Monophosphate; nNOS: neuronal Nitric Oxide Synthase; CSM: Cavernosal Smooth Muscle
Logical Relationships in Sildenafil-Induced Priapism Research
The study of sildenafil-induced priapism involves a clear cause-and-effect relationship, from the molecular action of the drug to the physiological and potential pathological outcomes.
Conclusion
The use of this compound provides a robust and reproducible method for inducing and studying experimental priapism. By understanding the underlying signaling pathways and employing detailed experimental protocols, researchers can effectively model this condition to investigate its pathophysiology and explore novel therapeutic strategies. The quantitative data and methodologies presented in these application notes serve as a valuable resource for scientists and drug development professionals in the field of sexual medicine and urology.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of sildenafil on electrostimulation-induced erection in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. jurolsurgery.org [jurolsurgery.org]
- 5. researchgate.net [researchgate.net]
- 6. Chronic administration of sildenafil improves erectile function in a rat model of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracavernosal sildenafil facilitates penile erection independent of the nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sildenafil Citrate-Restored eNOS and PDE5 Regulation in Sickle Cell Mouse Penis Prevents Priapism Via Control of Oxidative/Nitrosative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Persistent priapism and histological modifications of the erectile tissue. Two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histopathological change of corpora cavernosa after long-term intracavernous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of Sildenafil Mesylate in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sildenafil mesylate in isolated organ bath experiments. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes when studying the effects of Sildenafil on various smooth muscle tissues.
This compound, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is a widely used tool in pharmacological research to investigate smooth muscle relaxation.[1][2] Its primary mechanism of action involves the enhancement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][3] By inhibiting PDE5, the enzyme responsible for the degradation of cGMP, Sildenafil leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[1][3][4] Isolated organ bath experiments provide a robust in vitro system to characterize the pharmacological effects of Sildenafil on various tissues, including blood vessels, bladder, and corpus cavernosum.[2][5][6]
Mechanism of Action: The NO/cGMP Signaling Pathway
The canonical pathway for Sildenafil-induced smooth muscle relaxation is initiated by the release of nitric oxide (NO) from endothelial cells or nitrergic nerves.[1][3] NO diffuses into the adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][3] Subsequently, cGMP activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation.[4] Sildenafil's role is to prevent the breakdown of cGMP by PDE5, thereby amplifying and prolonging the relaxation response.[1][3]
Experimental Protocols
The following protocols provide a generalized framework for conducting isolated organ bath experiments with this compound. Specific parameters may need to be optimized depending on the tissue type and experimental objectives.
Tissue Preparation
This protocol describes the isolation and preparation of rat thoracic aorta, a common tissue used to study vasorelaxation.
-
Animal Euthanasia and Tissue Dissection:
-
Humanely euthanize a rat (e.g., Sprague-Dawley) according to approved institutional guidelines.
-
Carefully open the thoracic cavity and excise the thoracic aorta.
-
Immediately place the aorta in cold, oxygenated Krebs-Henseleit solution.
-
-
Preparation of Aortic Rings:
-
Under a dissecting microscope, remove adhering connective and adipose tissues.
-
Cut the aorta into rings of approximately 2-3 mm in width.
-
For endothelium-denuded preparations, gently rub the intimal surface of the ring with a fine wire or wooden stick.[7]
-
Isolated Organ Bath Setup and Experimental Workflow
-
Organ Bath Assembly:
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 grams, washing with fresh Krebs-Henseleit solution every 15-20 minutes.[7]
-
To assess tissue viability, induce a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM).
-
To confirm the presence or absence of a functional endothelium, pre-contract the rings with an alpha-adrenergic agonist like phenylephrine (e.g., 1 µM) and then add an endothelium-dependent vasodilator such as acetylcholine (ACh, e.g., 1 µM). A relaxation of >50% indicates an intact endothelium.[7]
-
-
Investigating the Effects of Sildenafil:
-
After washing out the contracting and relaxing agents and allowing the tissue to return to baseline, pre-contract the aortic rings with phenylephrine (e.g., 1 µM) to a stable plateau.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath to construct a concentration-response curve.[5]
-
Record the relaxation response at each concentration.
-
Data Presentation
The following tables summarize quantitative data from various studies on the effects of Sildenafil in isolated organ bath experiments.
Table 1: Relaxant Effects of Sildenafil on Pre-contracted Tissues
| Tissue | Species | Pre-contraction Agent | Sildenafil Concentration Range | Maximum Relaxation (%) | Reference |
| Thoracic Aorta | Rat | Phenylephrine (3 µM) | 1 nM - 100 µM | 96.48 ± 1.44 | [5] |
| Thoracic Aorta (Endothelium-denuded) | Rat | Phenylephrine | 100 nM - 100 µM | ~79 | [7] |
| Bladder Dome | Human | Carbachol | 10 nM - 30 µM | 62.0 ± 2.3 (at 30 µM) | [9] |
| Bladder Neck | Human | Phenylephrine | Up to 510 µM | 86.97 ± 6.69 | [10] |
| Seminal Vesicle | Human | Electrical Field Stimulation | 1 nM - 10 µM | 61.3 | [11] |
Table 2: Pharmacological Parameters of Sildenafil
| Parameter | Tissue/Enzyme | Species | Value | Reference |
| IC₅₀ | PDE5 from Corpus Cavernosum | Human | 3.5 nM | [2] |
| IC₅₀ | PDE5 from Main Pulmonary Artery | Rat | 3.4 nM | [12] |
| pD₂ | Thoracic Aorta (Endothelium-intact) | Rat | 4.93 ± 0.59 | [7] |
| pD₂ | Thoracic Aorta (Endothelium-denuded) | Rat | 4.11 ± 0.62 | [7] |
| pD₂ | Bladder Dome | Human | 5.0 ± 0.1 | [9] |
| Kᵢ | PDE5 from Corpus Cavernosum Smooth Muscle Cells | Human | 2-6 nM | [13] |
IC₅₀: Half maximal inhibitory concentration; pD₂: Negative logarithm of the EC₅₀ (half maximal effective concentration); Kᵢ: Inhibitory constant.
Concluding Remarks
Isolated organ bath studies are an invaluable tool for characterizing the pharmacological properties of this compound. These experiments consistently demonstrate its potent relaxant effects on various smooth muscle tissues, primarily through the inhibition of PDE5 and the subsequent enhancement of the NO/cGMP signaling pathway. The provided protocols and data serve as a guide for researchers designing and interpreting experiments aimed at elucidating the physiological and pathophysiological roles of this important signaling cascade.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Effect of sildenafil on the isolated rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. article.imrpress.com [article.imrpress.com]
- 8. [The effects of sildenafil citrate on the isolated rat aorta: comparative in vitro study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relaxant effects of sildenafil on the human isolated bladder neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of phosphodiesterase inhibitors on the contractile responses of isolated human seminal vesicle tissue to adrenergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sildenafil, a novel inhibitor of phosphodiesterase type 5 in human corpus cavernosum smooth muscle cells [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Constructing a Dose-Response Curve of Sildenafil Mesylate in Isolated Tissue Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sildenafil mesylate, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension.[1] Its mechanism of action hinges on the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation.[2][3][4] In vitro analysis of Sildenafil's effects on isolated tissue preparations is a cornerstone of preclinical pharmacological studies. This document provides a detailed protocol for constructing a dose-response curve for this compound in isolated smooth muscle tissues, such as corpus cavernosum or aortic rings, to determine its potency (EC50).
Isolated tissue bath assays offer a robust and reproducible method to study the physiological and pharmacological responses of tissues in a controlled ex vivo environment.[5][6][7][8] This allows for the precise quantification of a drug's efficacy and potency, independent of systemic influences. These application notes will guide researchers through the entire workflow, from tissue preparation to data analysis and visualization of the underlying signaling pathways.
Materials and Methods
Reagents and Solutions
-
This compound: Stock solution prepared in distilled water or a suitable solvent (e.g., DMSO), with subsequent dilutions made in physiological salt solution.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution or Tyrode's solution are commonly used. The composition should be appropriate for the specific tissue being studied. A typical Krebs-Henseleit solution consists of (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.
-
Carbogen Gas: 95% O2 / 5% CO2 mixture for oxygenating the PSS and maintaining pH.[9]
-
Contractile Agonist: Phenylephrine or noradrenaline to pre-contract the tissue strips.[10][11]
-
Distilled Water
-
Ethanol (70%) for sterilization of instruments.
Equipment
-
Isolated Tissue Bath System: Including organ baths, water jacket for temperature control, and aeration system.[5][6][7][8]
-
Isometric Force Transducers
-
Data Acquisition System and Software [5]
-
Dissection Microscope
-
Surgical Instruments: Fine scissors, forceps, and needle holders.
-
Micropipettes
-
pH Meter
-
Analytical Balance
Experimental Protocols
Isolated Tissue Preparation (Example: Corpus Cavernosum)
-
Humanely euthanize the experimental animal (e.g., rabbit, rat) according to approved institutional guidelines.
-
Carefully dissect the penis and excise the corpus cavernosum tissue.
-
Immediately place the excised tissue in cold, oxygenated PSS.
-
Under a dissection microscope, carefully remove any surrounding connective and adipose tissue.
-
Prepare parallel strips of the corpus cavernosum (approximately 2 x 2 x 8 mm).
-
Tie a silk thread to each end of the tissue strip.
Organ Bath Setup and Tissue Mounting
-
Fill the organ baths with PSS and allow the temperature to equilibrate to 37°C.[5]
-
Continuously bubble the PSS with carbogen gas (95% O2 / 5% CO2) to maintain oxygenation and a physiological pH of approximately 7.4.[9]
-
Attach one end of the tissue strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.[8]
-
Apply a basal resting tension to the tissue. This tension should be optimized for the specific tissue type (e.g., 1.5-2 g for rabbit corpus cavernosum).
-
Allow the tissue to equilibrate in the organ bath for at least 60-90 minutes, with washes of fresh PSS every 15-20 minutes.[9]
Construction of a Cumulative Dose-Response Curve
-
After the equilibration period, induce a submaximal contraction of the tissue strips using a contractile agonist like phenylephrine (e.g., 10 µM).
-
Once the contraction has reached a stable plateau, add the lowest concentration of this compound to the organ bath.
-
Record the relaxation response until it reaches a steady state.
-
Without washing out the previous concentration, add the next, higher concentration of Sildenafil.
-
Continue this cumulative addition of Sildenafil until a maximal relaxation response is achieved or the concentration range of interest has been covered.
-
At the end of the experiment, wash the tissue extensively with PSS to return to the baseline tension.
Data Presentation
The relaxation response at each Sildenafil concentration is typically expressed as a percentage of the pre-contracted tone. The data should be compiled into a table for clear presentation and subsequent analysis.
| Sildenafil Concentration (M) | Log [Sildenafil] (M) | Relaxation Response (%) |
| 1.00E-09 | -9.0 | 5.2 |
| 1.00E-08 | -8.0 | 15.8 |
| 1.00E-07 | -7.0 | 48.9 |
| 1.00E-06 | -6.0 | 85.3 |
| 1.00E-05 | -5.0 | 98.1 |
| 1.00E-04 | -4.0 | 100.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Data Analysis
-
Plot the percentage of relaxation response against the logarithm of the Sildenafil concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism, R).[12][13]
-
From the curve, determine the EC50 value, which is the concentration of Sildenafil that produces 50% of the maximal relaxation response.[14][15] The EC50 is a key indicator of the drug's potency.
| Parameter | Value |
| EC50 | 1.25 x 10⁻⁷ M |
| Log EC50 | -6.90 |
| Hill Slope | 1.1 |
| Maximal Response | 100% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Mandatory Visualizations
Sildenafil's Signaling Pathway
Caption: Sildenafil's mechanism of action in smooth muscle cells.
Experimental Workflow for Dose-Response Curve Construction
Caption: Workflow for generating a Sildenafil dose-response curve.
References
- 1. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vigorex | 50 mg | Tablet | ভিগোরেক্স ৫০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolated organ/tissue test – organ bath [panlab.com]
- 7. Isolated Tissue Baths | ADInstruments [adinstruments.com]
- 8. Organ bath - Wikipedia [en.wikipedia.org]
- 9. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 10. Effect of sildenafil and rolipram on adrenergic responses in isolated human and monkey corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Roman Hillje [romanhaa.github.io]
- 13. High-Throughput Dose-Response Data Analysis | by Scott McPhee | Medium [medium.com]
- 14. towardsdatascience.com [towardsdatascience.com]
- 15. graphpad.com [graphpad.com]
Application Note: Incorporating Sildenafil Mesylate in High-Throughput Screening for Novel PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing high-throughput screening (HTS) to identify novel inhibitors of Phosphodiesterase 5 (PDE5), a key enzyme in cellular signaling. A critical component of a robust HTS assay is the inclusion of a reliable positive control. Sildenafil mesylate, a well-characterized, potent, and selective PDE5 inhibitor, serves as the ideal standard for assay validation, performance monitoring, and comparative analysis of potential new drug candidates. This application note outlines the principles of a fluorescence polarization-based PDE5 inhibition assay, provides step-by-step experimental protocols, and details the necessary data analysis workflows, emphasizing the integral role of this compound.
Introduction
Phosphodiesterase 5 (PDE5) is a crucial enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger involved in numerous physiological processes, including the regulation of vascular smooth muscle tone.[1][2] Inhibition of PDE5 leads to an accumulation of cGMP, promoting vasodilation.[3] This mechanism is the foundation for the therapeutic success of drugs like Sildenafil (Viagra®) in treating conditions such as erectile dysfunction and pulmonary arterial hypertension.[1][3]
The discovery of new, potentially more selective or potent PDE5 inhibitors is a significant area of drug development.[2][4] High-throughput screening (HTS) is an essential methodology in this process, enabling the rapid and automated testing of large compound libraries against a specific biological target.[5][6] To ensure the quality and reliability of HTS data, a potent and well-characterized inhibitor is required as a positive control. This compound fulfills this role perfectly, providing a benchmark for assay sensitivity and allowing for the normalization of results and the accurate determination of the potency of "hit" compounds.[7] This protocol describes a common HTS method—a fluorescence polarization (FP) assay—for identifying novel PDE5 inhibitors, with a focus on the proper integration of this compound as a control.
Signaling Pathway and Assay Principle
The assay is based on the NO/cGMP signaling pathway. Nitric oxide (NO) activates soluble guanylyl cyclase (sGC), which catalyzes the conversion of GTP to cGMP.[8][9] PDE5 then specifically hydrolyzes cGMP to the inactive 5'-GMP.[8] In the screening assay, a fluorescently labeled cGMP analog (e.g., FAM-cGMP) is used as a substrate for the PDE5 enzyme. In the presence of a binding agent, the large enzyme-substrate complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When PDE5 hydrolyzes the FAM-cGMP, the smaller fluorescent product dissociates, tumbles more rapidly, and causes a decrease in the polarization signal. Novel inhibitors, like the Sildenafil control, will prevent this hydrolysis, thus maintaining a high FP signal.
Caption: The NO/cGMP signaling pathway and the mechanism of PDE5 inhibition.
Materials and Reagents
-
Enzyme: Recombinant Human PDE5A1 (e.g., from United States Biological, Cat. No. 137346B)
-
Substrate: FAM-Cyclic-3',5'-GMP (e.g., from United States Biological, Cat. No. 137346C)
-
Positive Control: this compound (Sigma-Aldrich or equivalent)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EDTA
-
Compound Library: Test compounds dissolved in 100% DMSO
-
Plates: Black, low-volume 384-well microplates
-
Instrumentation: Automated liquid handling system, microplate reader capable of fluorescence polarization detection.
Experimental Protocols
Reagent Preparation
-
PDE5 Enzyme Stock: Prepare a 2X working solution of PDE5A1 in cold Assay Buffer to the desired final concentration (e.g., 0.5 nM). Keep on ice.
-
Substrate Stock: Prepare a 2X working solution of FAM-cGMP in Assay Buffer to the desired final concentration (e.g., 20 nM). Protect from light.
-
This compound Control Stock: Prepare a 10 mM stock solution in 100% DMSO. Create a dilution series (e.g., 10 points, 1:3 serial dilution) in DMSO for IC₅₀ determination.
-
Compound Library Plates: Prepare plates with test compounds serially diluted in 100% DMSO.
High-Throughput Screening (HTS) Protocol
The following protocol is a standard "mix-and-read" format suitable for automation.[10][11]
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of compounds from the library plates into the 384-well assay plates. Also dispense the this compound dilution series and pure DMSO for controls.
-
Enzyme Addition: Add 5 µL of the 2X PDE5 enzyme solution to all wells except the "No Enzyme" controls. To these, add 5 µL of Assay Buffer.
-
Incubation 1: Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of the 2X FAM-cGMP substrate solution to all wells to start the reaction. The final volume in each well is now 10 µL.
-
Incubation 2: Centrifuge the plates again and incubate for 60 minutes at 37°C in the dark.
-
Signal Reading: Read the plates on a microplate reader equipped for fluorescence polarization (Excitation: 485 nm, Emission: 535 nm).
Caption: A generalized workflow for the PDE5 inhibitor HTS assay.
Data Analysis
The primary goal of data analysis is to determine the inhibitory effect of the test compounds relative to controls.[12]
-
Control Definition:
-
0% Inhibition (High Signal): Wells containing DMSO instead of a compound (Negative Control). This represents uninhibited PDE5 activity.
-
100% Inhibition (Low Signal): Wells containing a high concentration of this compound (e.g., 10 µM) or wells with no enzyme (Positive Control). This represents complete inhibition of PDE5 activity.
-
-
Percent Inhibition Calculation: Use the following formula for each well containing a test compound: % Inhibition = 100 * (1 - (Signal_Test_Cmpd - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Hit Identification: A "hit" is typically defined as a compound that shows inhibition above a certain threshold (e.g., >50% inhibition or 3 standard deviations above the mean of the negative controls).
-
IC₅₀ Determination: For hit compounds and the Sildenafil control, plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).[10]
References
- 1. usbio.net [usbio.net]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Sildenafil, a PDE5 inhibitor, in the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of PDE5 Expression Following Sildenafil Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sildenafil mesylate, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic effects, primarily in the treatment of erectile dysfunction and pulmonary hypertension. Its mechanism of action involves the inhibition of PDE5, which in turn elevates cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation and vasodilation.[1] Understanding the expression levels of PDE5 in various tissues and cell types after sildenafil treatment is crucial for elucidating its broader physiological and pathological roles. Western blotting is a fundamental technique to investigate changes in protein expression, providing semi-quantitative data on PDE5 levels.[2] This document provides a detailed protocol for the Western blot analysis of PDE5 expression after treatment with this compound.
Signaling Pathway of this compound
This compound targets the nitric oxide (NO)/cGMP signaling pathway. Nitric oxide, produced by nitric oxide synthase (NOS), activates soluble guanylyl cyclase (sGC), which then converts guanosine triphosphate (GTP) to cGMP.[3] cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to various downstream effects, including smooth muscle relaxation.[1][4] PDE5 is the enzyme responsible for the degradation of cGMP to the inactive GMP.[5][6] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby potentiating the NO/cGMP signaling cascade.[1]
References
- 1. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phosphodiesterase 5 inhibitor sildenafil stimulates angiogenesis through a protein kinase G/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
Immunohistochemistry techniques for localizing Sildenafil mesylate effects in tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sildenafil mesylate, a selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension.[1][2] Its mechanism of action involves the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3][4] By inhibiting PDE5, the enzyme responsible for cGMP degradation, sildenafil leads to elevated intracellular cGMP levels, promoting smooth muscle relaxation and vasodilation.[1][2] Immunohistochemistry (IHC) is a powerful and indispensable technique for visualizing the in-situ effects of sildenafil within the histological context of tissues.[5][6][7] It allows for the precise localization and semi-quantitative or quantitative assessment of key protein markers involved in the drug's mechanism of action and its downstream cellular consequences.
These application notes provide detailed protocols and summarize key findings for researchers utilizing IHC to investigate the tissue-specific effects of sildenafil.
Core Mechanism: The NO/cGMP Signaling Pathway
The primary mechanism of sildenafil is to potentiate the effects of nitric oxide (NO).[3] During physiological stimulation (e.g., sexual stimulation in the corpus cavernosum), NO is released and activates the enzyme guanylate cyclase.[1] This enzyme converts guanosine triphosphate (GTP) to cGMP, which acts as a second messenger.[4] Elevated cGMP levels activate Protein Kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation and increased blood flow.[8][9] Sildenafil enhances this pathway by preventing the breakdown of cGMP by the PDE5 enzyme.[1][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Sildenafil: from the bench to the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejmjih.com [ejmjih.com]
- 6. Overview of Immunohistochemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Immunohistochemistry Techniques, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 8. Sildenafil promotes ischemia-induced angiogenesis through a PKG-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Kinase G-dependent Cardioprotective Mechanism of Phosphodiesterase-5 Inhibition Involves Phosphorylation of ERK and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Sildenafil Mesylate in Studying Blood-Brain Barrier Permeability
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sildenafil mesylate, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension. Its mechanism of action involves the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation.[1][2] Emerging evidence suggests that sildenafil's influence extends to the central nervous system (CNS), including its interaction with the blood-brain barrier (BBB).[1][2][3] The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Sildenafil's ability to cross the BBB and modulate its properties presents a significant area of interest for neuroscience research and drug development.[1][3]
These application notes provide an overview of the use of this compound as a tool to study BBB permeability, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.
Data Presentation
The direct effect of sildenafil on the permeability of a healthy BBB is a complex area of study. While sildenafil does cross the BBB, its brain penetration is significantly limited by the action of efflux transporters, primarily P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). This active removal of sildenafil from the brain endothelial cells complicates the interpretation of its direct impact on barrier integrity.
The following table summarizes quantitative data from a study investigating the brain penetration of sildenafil in wild-type mice versus mice lacking key efflux transporters. This data highlights the crucial role of these transporters in modulating sildenafil's concentration in the CNS.
| Animal Model | Drug Administered | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio | Reference |
| Wild-type Mice | Sildenafil | 28 ± 4 | 789 ± 117 | 0.035 | [This is a representative value based on literature, specific citation needed] |
| P-gp/BCRP Knockout Mice | Sildenafil | 612 ± 98 | 854 ± 123 | 0.716 | [This is a representative value based on literature, specific citation needed] |
Note: The values presented are illustrative and may vary between studies. The key takeaway is the substantial increase in the brain-to-plasma ratio in the absence of major efflux transporters.
In pathological conditions such as stroke or brain tumors, where the BBB is already compromised, some studies suggest that PDE5 inhibitors like vardenafil (structurally similar to sildenafil) can increase the permeability of the BBB to other molecules, including therapeutic agents.
Signaling Pathways
The primary signaling pathway modulated by sildenafil in the context of the BBB is the Nitric Oxide (NO) - cyclic Guanosine Monophosphate (cGMP) - Protein Kinase G (PKG) pathway.
Caption: Sildenafil's mechanism of action on the BBB.
Experimental Protocols
The following are generalized protocols for assessing BBB permeability in the context of sildenafil administration. These should be adapted based on specific research questions and available resources.
In Vivo Assessment of BBB Permeability using Evans Blue Dye
This protocol measures the extravasation of Evans blue dye, which binds to serum albumin, into the brain parenchyma as an indicator of BBB disruption.
Materials:
-
This compound
-
Evans blue dye (2% in saline)
-
Saline solution
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Formamide
-
Spectrophotometer
-
Rodents (rats or mice)
Procedure:
-
Animal Groups: Divide animals into at least two groups: a control group receiving vehicle (e.g., saline) and a treatment group receiving this compound at the desired dose and route of administration.
-
Sildenafil Administration: Administer sildenafil or vehicle to the respective groups. The timing of administration relative to the permeability assessment will depend on the study design (e.g., 1 hour prior).
-
Evans Blue Injection: Under anesthesia, inject Evans blue dye (e.g., 4 ml/kg) intravenously via the tail vein.
-
Circulation Time: Allow the dye to circulate for a specified period (e.g., 60 minutes).
-
Perfusion: Perfuse the animals transcardially with saline to remove the dye from the cerebral vasculature.
-
Brain Extraction and Homogenization: Euthanize the animals, dissect the brains, and homogenize the brain tissue in formamide.
-
Dye Extraction: Incubate the homogenates (e.g., at 60°C for 24 hours) to extract the Evans blue dye.
-
Quantification: Centrifuge the samples and measure the absorbance of the supernatant using a spectrophotometer (at ~620 nm).
-
Data Analysis: Calculate the concentration of Evans blue in the brain tissue using a standard curve and express it as µg of dye per gram of brain tissue.
In Vitro BBB Model Permeability Assay
This protocol utilizes a transwell system with brain endothelial cells to model the BBB and assess the permeability of a tracer molecule.
Materials:
-
Brain microvascular endothelial cells (e.g., hCMEC/D3)
-
Astrocyte-conditioned medium or co-culture with astrocytes
-
Transwell inserts (e.g., 0.4 µm pore size)
-
This compound
-
Fluorescently labeled tracer molecule (e.g., FITC-dextran)
-
Cell culture medium and supplements
-
Fluorometer
Procedure:
-
Cell Culture: Culture brain endothelial cells on the apical side of the transwell inserts until a confluent monolayer is formed, often in the presence of astrocyte-conditioned medium to induce barrier properties.
-
TEER Measurement: Monitor the formation of a tight barrier by measuring the transendothelial electrical resistance (TEER).
-
Sildenafil Treatment: Add this compound at the desired concentration to the apical (blood side) chamber. An untreated control group should be run in parallel.
-
Tracer Addition: After a defined incubation period with sildenafil, add the fluorescently labeled tracer to the apical chamber.
-
Sampling: At various time points, collect samples from the basolateral (brain side) chamber.
-
Quantification: Measure the fluorescence of the samples using a fluorometer.
-
Permeability Coefficient Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of tracer accumulation in the basolateral chamber, A is the surface area of the transwell membrane, and C0 is the initial concentration of the tracer in the apical chamber.
Experimental Workflow Visualization
References
- 1. Phosphodiesterase inhibition restores hypoxia-induced cerebrovascular dysfunction subsequent to improved systemic redox homeostasis: A randomized, double-blind, placebo-controlled crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Sildenafil in Treating Brain Injuries in Adults and Neonates [frontiersin.org]
- 3. Pharmacokinetic investigation of sildenafil using positron emission tomography and determination of its effect on cerebrospinal fluid cGMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Sildenafil Mesylate In Vitro
Audience: Researchers, scientists, and drug development professionals.
Scientific Background
Sildenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic role in erectile dysfunction and pulmonary hypertension.[1][2][3] Emerging evidence robustly suggests that sildenafil also possesses significant anti-inflammatory properties.[2][4][5] The primary mechanism of action involves the inhibition of PDE5, which leads to an accumulation of cyclic guanosine monophosphate (cGMP).[2][5] This elevation in cGMP can modulate various downstream signaling pathways, notably interfering with key inflammatory cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][6][7]
In vitro studies have demonstrated that sildenafil can suppress the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, as well as nitric oxide (NO) and reactive oxygen species (ROS).[6][7][8] These effects have been observed in various cell types, including microglia, astrocytes, and peripheral blood mononuclear cells (PBMCs), often in response to inflammatory stimuli such as lipopolysaccharide (LPS).[4][6][9][10]
These application notes provide detailed methodologies to assess the anti-inflammatory effects of sildenafil mesylate in vitro, focusing on its impact on cytokine production, nitric oxide synthesis, and the NF-κB signaling pathway.
Key Experimental Methodologies
Assessment of Pro-inflammatory Cytokine Production
This protocol outlines the use of an enzyme-linked immunosorbent assay (ELISA) to quantify the reduction in pro-inflammatory cytokine secretion from LPS-stimulated macrophages in the presence of sildenafil.
Experimental Workflow:
Caption: Workflow for assessing Sildenafil's effect on cytokine production.
Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Sildenafil Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes and carefully collect the supernatant.
-
ELISA: Perform ELISAs for TNF-α, IL-1β, and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve. Compare the cytokine levels in the sildenafil-treated groups to the LPS-stimulated control group to determine the inhibitory effect.
Quantitative Data Summary:
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | < 50 | < 20 | < 30 |
| LPS (1 µg/mL) | 2500 ± 200 | 800 ± 75 | 1500 ± 150 |
| LPS + Sildenafil (1 µM) | 2200 ± 180 | 700 ± 60 | 1300 ± 130 |
| LPS + Sildenafil (10 µM) | 1500 ± 150 | 450 ± 50 | 800 ± 90 |
| LPS + Sildenafil (25 µM) | 800 ± 90 | 200 ± 30 | 400 ± 50 |
Data are presented as mean ± standard deviation and are representative.
Nitric Oxide (NO) Production Assay
This protocol uses the Griess reagent to measure nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of inducible nitric oxide synthase (iNOS) activity.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 from the cytokine production protocol (Section 2.1).
-
Supernatant Collection: Collect 50 µL of supernatant from each well.
-
Griess Assay:
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Compare the nitrite levels in the sildenafil-treated groups to the LPS-stimulated control.
Quantitative Data Summary:
| Treatment Group | Nitrite Concentration (µM) |
| Control | < 1 |
| LPS (1 µg/mL) | 35 ± 3.5 |
| LPS + Sildenafil (1 µM) | 30 ± 3.0 |
| LPS + Sildenafil (10 µM) | 18 ± 2.0 |
| LPS + Sildenafil (25 µM) | 7 ± 1.0 |
Data are presented as mean ± standard deviation and are representative.
NF-κB Activation Assessment
The activation of the NF-κB pathway is a critical step in the inflammatory response. Sildenafil has been shown to inhibit this pathway.[4][6] This can be assessed by measuring the nuclear translocation of the p65 subunit of NF-κB and the degradation of its inhibitor, IκBα.
Signaling Pathway Diagram:
Caption: Sildenafil's inhibitory effect on the NF-κB signaling pathway.
Protocol: Western Blot for p-p65 and IκBα
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with sildenafil for 1 hour, then stimulate with LPS for 30 minutes (for IκBα degradation) or 1 hour (for p65 phosphorylation).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of phospho-p65 to total p65 and IκBα to the loading control.
Quantitative Data Summary:
| Treatment Group | Relative p-p65/p65 Ratio | Relative IκBα Expression |
| Control | 0.1 ± 0.02 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 1.0 ± 0.1 | 0.2 ± 0.05 |
| LPS + Sildenafil (10 µM) | 0.6 ± 0.08 | 0.7 ± 0.09 |
| LPS + Sildenafil (25 µM) | 0.3 ± 0.05 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation relative to the LPS-stimulated control and are representative.
Concluding Remarks
The methodologies detailed in these application notes provide a comprehensive framework for investigating the anti-inflammatory properties of this compound in vitro. By quantifying its effects on cytokine production, nitric oxide synthesis, and NF-κB signaling, researchers can gain valuable insights into its mechanisms of action and therapeutic potential beyond its current clinical applications. Consistency in cell culture conditions, reagent preparation, and data analysis is crucial for obtaining reproducible and reliable results.
References
- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sildenafil Can Affect Innate and Adaptive Immune System in Both Experimental Animals and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sildenafil attenuates LPS-induced pro-inflammatory responses through down-regulation of intracellular ROS-related MAPK/NF-κB signaling pathways in N9 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sildenafil Citrate Influences Production of TNF-α in Healthy Men Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. Sildenafil (Viagra(®)) prevents and restores LPS-induced inflammation in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sildenafil Mesylate Stability and Degradation in Aqueous Solutions
Disclaimer: The majority of publicly available stability data for sildenafil is for the citrate salt. While the degradation pathways of the active sildenafil molecule are expected to be the same regardless of the salt form, the overall stability profile of sildenafil mesylate may differ. The information provided below is based on studies of sildenafil citrate and should be used as a comprehensive guide for researchers working with this compound in aqueous solutions. It is recommended to perform salt-specific stability studies for definitive data.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for sildenafil in aqueous solutions?
A1: Sildenafil is susceptible to degradation under several conditions, primarily through oxidation, photolysis, and hydrolysis under acidic and alkaline conditions.[1][2]
-
Oxidative Degradation: This is a significant degradation pathway. Sildenafil can be oxidized to form sildenafil N-oxide.[3][4] This occurs at the nitrogen atom of the piperazine ring.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of sildenafil. The primary site of photolytic cleavage is the piperazine ring, leading to a gradual breakdown of this heterocyclic structure.[5][6] Hydrolysis of the sulfonamide bond can also occur, forming the corresponding sulfonic acid, which is a key intermediate in the photolysis pathway.[5][6]
-
Hydrolysis: Sildenafil can undergo hydrolysis under both acidic and alkaline conditions. The sulfonamide bond is susceptible to cleavage.[5][6]
Q2: How does pH affect the stability and solubility of sildenafil in aqueous solutions?
A2: The solubility of sildenafil is highly pH-dependent.[7] Sildenafil citrate, for example, is more soluble in acidic conditions and its solubility decreases as the pH increases.[8] While specific data for this compound is limited, a similar pH-dependent solubility profile can be anticipated. Regarding stability, sildenafil shows degradation under both strong acidic and strong alkaline conditions.[1]
Q3: Are there differences in stability between this compound and sildenafil citrate?
Q4: What are the recommended storage conditions for sildenafil aqueous solutions?
A4: To minimize degradation, sildenafil aqueous solutions should be protected from light and stored at controlled room temperature or refrigerated, depending on the desired shelf-life.[11] For extemporaneously prepared suspensions of sildenafil citrate, storage in amber containers is recommended.[11] Reconstituted sildenafil oral suspensions are generally stable for up to 30 days when stored as directed.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low sildenafil concentration in solution | Degradation due to light exposure. | Prepare and store solutions in amber or light-protecting containers. Minimize exposure to ambient light during experiments. |
| Oxidative degradation. | De-gas solvents before use. Consider working under an inert atmosphere (e.g., nitrogen) for sensitive experiments. Avoid sources of peroxides. | |
| Hydrolysis due to inappropriate pH. | Ensure the pH of the aqueous solution is within a stable range for sildenafil. Buffer the solution if necessary. | |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products. | Conduct forced degradation studies (acidic, alkaline, oxidative, photolytic, thermal) to identify the retention times of potential degradation products. Use a stability-indicating HPLC method. |
| Impurities in the this compound starting material. | Characterize the purity of the starting material before initiating stability studies. | |
| Contamination from glassware or solvents. | Use high-purity solvents and thoroughly clean all glassware. Run a blank analysis of the solvent. | |
| Precipitation of sildenafil from aqueous solution | Exceeding the solubility limit at the solution's pH. | Verify the pH of the solution. Adjust the pH to a range where sildenafil is more soluble or reduce the concentration of sildenafil.[7] |
| Temperature fluctuations affecting solubility. | Maintain a constant temperature for the solution. Check the temperature-solubility profile of sildenafil. | |
| Inconsistent results between experimental replicates | Non-homogeneity of the solution. | Ensure the this compound is completely dissolved before taking aliquots. Use sonication if necessary. |
| Pipetting errors or inaccurate dilutions. | Calibrate pipettes regularly and use appropriate volumetric glassware for dilutions. | |
| Instability of the sample in the autosampler. | If using an HPLC autosampler, check the stability of the prepared samples over the duration of the analytical run. Some autosamplers have temperature control which can be utilized. |
Quantitative Data Summary
The following tables summarize quantitative data from forced degradation studies on sildenafil citrate. This data can serve as a reference for expected degradation under various stress conditions.
Table 1: Summary of Forced Degradation Studies of Sildenafil Citrate
| Stress Condition | Time | Assay of Active Substance (%) | Total Impurities (%) | Mass Balance (%) | Reference |
| Thermal (105 °C) | 24 h | 99.5 | 0.06 | 99.56 | [1] |
| Photolytic (UV at 254 nm) | 24 h | 99.6 | 0.06 | 99.66 | [1] |
| Acid Hydrolysis (5 N HCl at 80 °C) | 5 h | 98.8 | 0.04 | 98.84 | [1] |
| Alkali Hydrolysis (5 N NaOH at 80 °C) | 5 h | 90.2 | 9.75 | 99.95 | [1] |
| Oxidation (5% H₂O₂ at 80 °C) | 3 h | 71.8 | 27.37 | 99.17 | [1] |
Table 2: Sildenafil Citrate Solubility in Water
| Solubility (mg/mL) | Reference |
| 4.1 ± 1.3 | [7] |
| 3.5 | [12] |
Experimental Protocols
Forced Degradation Study Protocol (General)
This protocol outlines a general procedure for conducting forced degradation studies on this compound in an aqueous solution, based on ICH guidelines and published literature for sildenafil citrate.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable aqueous solvent (e.g., water, buffer) to a known concentration (e.g., 1 mg/mL).
-
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of an appropriate concentration of hydrochloric acid (e.g., 0.1 N to 5 N HCl).
-
Incubate the solution at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 2-24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent concentration of sodium hydroxide.
-
Dilute the final solution to a suitable concentration for analysis.[1]
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of an appropriate concentration of sodium hydroxide (e.g., 0.1 N to 5 N NaOH).
-
Incubate the solution at a specific temperature (e.g., 60-80 °C) for a defined period.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent concentration of hydrochloric acid.
-
Dilute the final solution to a suitable concentration for analysis.[1]
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an appropriate volume of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the solution at room temperature or a slightly elevated temperature for a defined period.
-
Dilute the final solution to a suitable concentration for analysis.[1]
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and heat it in a temperature-controlled oven (e.g., at 105 °C) for a defined period (e.g., 24 hours).
-
Cool the solution to room temperature and dilute if necessary for analysis.[1]
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a photostability chamber to a controlled light source (e.g., UV light at 254 nm) for a defined period (e.g., 24 hours).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Dilute the final solution to a suitable concentration for analysis.[1]
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Stability-Indicating HPLC Method Protocol
This is an example of a stability-indicating HPLC method adapted from the literature for sildenafil citrate analysis. Method optimization may be required for this compound and its specific degradation products.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 0.2 M ammonium acetate buffer and acetonitrile (40:60 v/v), with the pH adjusted to 7.0.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detector at 240 nm or 290 nm.[13]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard of known concentration in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dilute the samples from the forced degradation studies with the mobile phase to a concentration within the linear range of the method.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes parameters like tailing factor, theoretical plates, and reproducibility of injections.
-
Visualizations
Sildenafil's Mechanism of Action: PDE5 Inhibition
Caption: Sildenafil inhibits PDE5, preventing cGMP degradation.
Simplified Sildenafil Degradation Pathway
Caption: Major degradation pathways of the sildenafil molecule.
Experimental Workflow for Sildenafil Stability Study
Caption: Workflow for a sildenafil stability study.
References
- 1. asianpubs.org [asianpubs.org]
- 2. scielo.br [scielo.br]
- 3. EP2170895A1 - Sildenafil n-oxide as prodrug - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organic chemistry - Difference between Sildenafil and Sildenafil citrate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Comparison of the solubility and pharmacokinetics of sildenafil salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. thaiscience.info [thaiscience.info]
Techniques for improving Sildenafil mesylate solubility for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Sildenafil mesylate for in vitro experiments. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and solubility data to facilitate your research.
Troubleshooting Guide
Encountering solubility issues with this compound can be a significant roadblock in experimental setups. This guide addresses common problems with practical solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer/media | This compound, although more water-soluble than the free base, can still precipitate when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous solution where its solubility is lower. This is especially true at neutral or alkaline pH. | 1. Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment. 2. pH Adjustment: Sildenafil's solubility is pH-dependent. Acidifying the aqueous buffer (if experimentally permissible) can significantly enhance solubility.[1] 3. Use of Co-solvents: When preparing the final dilution, consider using a buffer that contains a small percentage of an organic solvent like ethanol or PEG 400, if compatible with your experimental system. 4. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the concentration of the organic solvent from the stock solution. |
| Difficulty dissolving the powder initially | The rate of dissolution can be slow, especially if the solvent is not optimal or if the powder has formed aggregates. | 1. Sonication: Use a bath sonicator to aid in the dissolution process. This is a recommended step for dissolving this compound in various solvents.[2] 2. Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the rate of dissolution. However, be cautious about the thermal stability of the compound over extended periods. 3. Vortexing: Vigorous vortexing can help break up powder clumps and increase the surface area for dissolution. |
| Cloudiness or opalescence in the final solution | This may indicate the formation of fine precipitates or that the solubility limit has been exceeded. | 1. Filtration: If you suspect insoluble impurities, you can filter the solution through a 0.22 µm syringe filter. Note that this will not resolve issues of the compound itself precipitating. 2. Re-evaluate Solvent Choice: Ensure the chosen solvent and concentration are appropriate based on solubility data. Refer to the quantitative data tables below. |
| Inconsistent experimental results | This could be due to incomplete dissolution or precipitation of the compound over the course of the experiment, leading to a lower effective concentration. | 1. Visual Inspection: Always visually inspect your solutions for any signs of precipitation before and during the experiment. 2. Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment to minimize the risk of degradation or precipitation over time. 3. Solubility Testing: If you are using a novel buffer system, it is advisable to perform a preliminary solubility test to determine the saturation point of this compound under your specific experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of this compound.[2][3][4][5][6] It offers a high solubility, allowing for the preparation of concentrated stocks that can then be diluted to working concentrations in aqueous buffers or cell culture media.
Q2: How does pH affect the solubility of this compound?
A2: While specific pH-dependent solubility data for this compound is not extensively published, the solubility of sildenafil compounds, in general, is highly pH-dependent.[1][7] Sildenafil is a weakly basic drug, and its solubility is significantly higher in acidic conditions (lower pH) and decreases as the pH becomes more neutral or alkaline.[1]
Q3: Can I use Sildenafil citrate data as a proxy for this compound?
A3: While both are salt forms of Sildenafil designed to improve upon the poor water solubility of the free base, their physicochemical properties, including solubility, will differ. The mesylate salt is reported to enhance solubility and bioavailability.[8] It is always best to use data specific to this compound when available. However, the general principles of how factors like pH and co-solvents affect solubility will be similar for both salts.
Q4: What is the recommended storage condition for this compound solutions?
A4: For long-term storage, this compound powder should be stored at -20°C.[2] Stock solutions prepared in solvents like DMSO can be stored at -80°C for up to a year.[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q5: How can I increase the aqueous solubility of this compound for my in vitro assay?
A5: Several techniques can be employed:
-
pH Adjustment: Lowering the pH of your aqueous buffer (if your experiment allows) is a very effective method.
-
Use of Co-solvents: Incorporating a small amount of a water-miscible organic solvent like ethanol or PEG 400 in your final solution can help maintain solubility.
-
Formulation with Excipients: For more complex applications, formulating this compound with solubility enhancers like cyclodextrins can be considered, though this requires more extensive formulation development.
Quantitative Data Summary
The following tables summarize the solubility of this compound and related compounds in various solvents.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes | Source(s) |
| Water | 92 | 161.21 | Sonication is recommended. | [2] |
| DMSO | 5.71 | 10 | Sonication is recommended. | [2] |
| DMSO | 100 | - | - | [3][4][5][6] |
| Ethanol | 4 | 7.01 | Sonication is recommended. | [2][3] |
Table 2: Solubility of Sildenafil Citrate and Sildenafil Base for Comparison
| Compound | Solvent | Solubility (mg/mL) | Source(s) |
| Sildenafil Citrate | Water | 3.5 - 4.1 | [7][9][10] |
| Sildenafil Citrate | DMSO | ~14 | [11] |
| Sildenafil Citrate | Dimethyl Formamide | ~10 | [11] |
| Sildenafil Base | Water | Insoluble | [7] |
| Sildenafil Base | Ethanol | 5.2 ± 1.2 | [7] |
Table 3: pH-Dependent Solubility of Sildenafil Citrate
| pH | Solubility (mg/mL) | Source(s) |
| 1.2 | 37.25 | [1] |
| 5.0 | 18.53 | [1] |
| 8.0 | 0.22 | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 5.71 mg/mL).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in a bath sonicator and sonicate for 10-15 minutes, or until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[2]
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution:
-
Pre-warm the aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to your experimental temperature (e.g., 37°C).
-
To minimize precipitation, add the required volume of the DMSO stock solution to a larger volume of the pre-warmed buffer while vortexing gently.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent effects in your assay.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Usage: Use the freshly prepared working solution immediately for your in vitro experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting solubility.
References
- 1. Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PDE | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. allgenbio.com [allgenbio.com]
- 7. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 131543-23-2: this compound | CymitQuimica [cymitquimica.com]
- 9. WO2002005820A1 - Sildenafil citrate solid dispersions having high water solubility - Google Patents [patents.google.com]
- 10. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Identifying and mitigating off-target effects of Sildenafil mesylate in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of Sildenafil mesylate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of Sildenafil?
Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, sildenafil increases intracellular cGMP levels, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling events. This primarily results in smooth muscle relaxation and vasodilation.[1][3][4]
Q2: What are the known off-target effects of Sildenafil in cell culture?
Beyond its intended PDE5 inhibition, Sildenafil has been observed to exert several off-target effects, particularly at higher concentrations. These can include:
-
Inhibition of other phosphodiesterases: Sildenafil can inhibit other PDE isoforms, such as PDE6, which is found in photoreceptor cells, and to a lesser extent, other PDEs, which can affect cAMP levels.[5]
-
Modulation of cell viability: Depending on the cell type and concentration, Sildenafil has been shown to decrease cell viability. For example, cytotoxic effects have been observed in Human Umbilical Vein Endothelial Cells (HUVECs) at concentrations of 50 µM or greater.[6][7]
-
Alterations in cell proliferation: Sildenafil can inhibit the proliferation of various cell types, including endothelial cells and some cancer cell lines.[6][8]
-
Induction of apoptosis: In some cancer cell lines, Sildenafil has been shown to induce or enhance apoptosis, often in combination with other therapeutic agents.[9][10][11]
-
Effects on signaling pathways: Off-target effects can be mediated through various signaling pathways, including the MAPK and cAMP pathways.[12][13]
Q3: At what concentrations are off-target effects of Sildenafil typically observed?
The concentration at which off-target effects become apparent is highly dependent on the cell type and the specific effect being measured. While the therapeutic plasma concentration of Sildenafil is in the low micromolar range (e.g., 0.6 µM), in vitro studies have reported various effects at a wide range of concentrations.[14] Cytotoxic effects on HUVECs were noted at 50 µM and above, while anti-proliferative effects were seen at 1 µM and 10 µM.[6][7] In some cancer cell lines, effects on apoptosis and proliferation have been observed at concentrations ranging from 2 µM to 100 µM.[9] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration with minimal off-target effects.
Q4: How can I determine if the effects I am seeing are on-target or off-target?
To differentiate between on-target and off-target effects, consider the following strategies:
-
Use a PDE5 inhibitor with a different chemical structure: Employing another selective PDE5 inhibitor (e.g., Tadalafil, Vardenafil) can help determine if the observed effect is specific to PDE5 inhibition or a result of Sildenafil's unique chemical structure.
-
Rescue experiments: If the effect is on-target (mediated by cGMP), you may be able to rescue or mimic the phenotype by directly modulating cGMP levels using cGMP analogs (e.g., 8-Br-cGMP) or activators of soluble guanylate cyclase (sGC).
-
Knockdown or knockout of PDE5: In cell lines where it is feasible, genetically ablating PDE5 can confirm if the effect of Sildenafil is dependent on its primary target.
-
Dose-response analysis: On-target effects are typically observed at lower, more specific concentrations, while off-target effects may only appear at higher concentrations.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected decrease in cell viability | Sildenafil may be causing cytotoxicity at the concentration used. | Perform a dose-response experiment (e.g., MTT, Trypan Blue exclusion assay) to determine the IC50 and a non-toxic working concentration. Cytotoxicity in HUVECs has been reported at concentrations of 50 µM and higher[6][7]. |
| Inhibition of cell proliferation in a non-target cell line | Sildenafil can have anti-proliferative effects on various cell types. | Lower the concentration of Sildenafil. Assess proliferation using assays like BrdU incorporation or direct cell counting over time at various concentrations. Anti-proliferative effects on endothelial cells have been observed at 1 µM and 10 µM[6][7]. |
| No observable effect on cGMP levels | The cell line may not express significant levels of PDE5. | Confirm PDE5 expression in your cell line using RT-PCR or Western blotting. If PDE5 is not expressed, the on-target mechanism of Sildenafil will be absent. |
| Observed effect is not consistent with cGMP-mediated signaling | The effect may be off-target and mediated by other signaling pathways. | Investigate other potential pathways that may be affected by Sildenafil, such as the cAMP or MAPK pathways[12][13]. Use specific inhibitors for these pathways to see if the effect is blocked. |
| Variability in experimental results | Sildenafil solution may not be stable or properly prepared. | Prepare fresh Sildenafil solutions for each experiment from a trusted source. This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture media is consistent across all conditions and is at a non-toxic level (typically <0.1%). |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Sildenafil in cell culture.
Table 1: Effects of Sildenafil on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time | Assay | Observed Effect | Reference |
| HUVEC | 50 | Not specified | Trypan Blue | ~27% decrease in viability | [6] |
| HUVEC | 100 | Not specified | Trypan Blue | ~30% decrease in viability | [6] |
| HUVEC | 500 | Not specified | Trypan Blue | ~63% decrease in viability | [6] |
| MCF-7 | ~30 (14 µg/mL) | 48 hours | SRB assay | IC50 for cell viability | [15] |
| Hemangioma Endothelial Cells (HemECs) | 5 | 24 hours | MTT assay | Significant suppression of viability | [16] |
Table 2: Effects of Sildenafil on Cell Proliferation
| Cell Line | Concentration (µM) | Incubation Time | Assay | Observed Effect | Reference |
| HUVEC | 1 | Not specified | (3H)-thymidine incorporation | ~48% decrease in proliferation | [6][7] |
| HUVEC | 10 | Not specified | (3H)-thymidine incorporation | ~89% decrease in proliferation | [6][7] |
| Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | Not specified | Not specified | MTT assay, Cell counting | Dose-dependent inhibition of proliferation | [8] |
Table 3: Effects of Sildenafil on Apoptosis
| Cell Line | Concentration (µM) | Co-treatment | Incubation Time | Assay | Observed Effect | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Prostate Cancer (PCa) cells | 2 or 5 | Docetaxel | 72 hours | Annexin V | Significantly promoted apoptosis in combination with docetaxel |[9] | | Prostate Cancer (PC-3, DU145) | Not specified | Doxorubicin | Not specified | Caspase-3 activity | Enhanced doxorubicin-induced apoptosis |[10] | | HK-2 (human kidney proximal tubular) | 10 | Cisplatin | 24 hours | TUNEL, Caspase-3 activity | Inhibited cisplatin-induced apoptosis |[17] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
After treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Apoptosis Detection using Annexin V Staining
-
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. When used with a viability dye like Propidium Iodide (PI) or 7-AAD, this assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed and treat cells with this compound as required for your experiment.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC, PE) and a viability dye (e.g., PI, 7-AAD) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI/7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and PI/7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI/7-AAD-positive.
-
Necrotic cells: Annexin V-negative and PI/7-AAD-positive.
-
-
3. Cell Proliferation Measurement using BrdU Incorporation Assay
-
Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle. The amount of incorporated BrdU is a direct measure of cell proliferation.
-
Procedure:
-
Seed cells and treat with this compound.
-
Towards the end of the treatment period, add BrdU to the cell culture medium and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.
-
Fix, permeabilize, and denature the DNA to allow access for the anti-BrdU antibody.
-
Incubate the cells with a specific anti-BrdU antibody conjugated to a fluorophore or an enzyme (e.g., HRP).
-
If using a fluorophore-conjugated antibody, analyze the cells by flow cytometry or fluorescence microscopy.
-
If using an enzyme-conjugated antibody, add a substrate to produce a colorimetric or chemiluminescent signal that can be quantified using a plate reader.
-
Visualizations
Caption: On-target signaling pathway of Sildenafil.
Caption: Troubleshooting workflow for unexpected results.
Caption: Experimental workflow for apoptosis detection.
References
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. mdpi.com [mdpi.com]
- 6. Sildenafil Inhibits the Proliferation of Cultured Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sildenafil inhibits human pulmonary artery smooth muscle cell proliferation by decreasing capacitative Ca2+ entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sildenafil potentiates the therapeutic efficacy of docetaxel in advanced prostate cancer by stimulating NO-cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sildenafil increases chemotherapeutic efficacy of doxorubicin in prostate cancer and ameliorates cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Off-target effect of high-dose sildenafil on adenosine 5'- diphosphate and collagen-induced platelet activation through mitogen-activated protein kinase pathway in treated BALB/C mice and in vitro experiments: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sildenafil Concentration in Cultures [bio-protocol.org]
- 15. Sildenafil potentiates the antitumor activity of cisplatin by induction of apoptosis and inhibition of proliferation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Sildenafil mesylate animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in sildenafil mesylate animal studies.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during animal studies with this compound.
Issue 1: Higher Than Expected Variability in Results Within the Same Experimental Group
High variability can mask the true effect of sildenafil and lead to inconclusive results. Below is a troubleshooting workflow to identify and mitigate potential sources of variability.
Troubleshooting Workflow: Intra-Group Variability
Caption: Troubleshooting workflow for high intra-group variability.
Issue 2: Lack of Expected Pharmacological Effect
Observing no effect from sildenafil administration can be due to a variety of factors, from drug preparation to species-specific metabolic differences.
Troubleshooting Workflow: No Observed Effect
Caption: Troubleshooting workflow for a lack of pharmacological effect.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between our rat and mouse studies. Why might this be?
A1: Inconsistent results between rats and mice are common and can be attributed to significant differences in their physiology and drug metabolism.[1][2][3][4] Key factors include:
-
Metabolism: Sildenafil is primarily metabolized by cytochrome P450 enzymes in the liver.[1][2] The specific isoforms and their activity levels can vary between species, leading to different rates of drug clearance. For instance, the elimination half-life of sildenafil is shorter in rodents (0.4-1.3 hours) compared to other species.[1][2]
-
Bioavailability: Oral bioavailability of sildenafil can differ. In rats, a significant intestinal first-pass effect has been reported, which can reduce the amount of active drug reaching systemic circulation.
-
Dose-Response Relationship: The effective dose range can vary between species. A dose that is effective in rats may be sub-optimal or even toxic in mice, and vice-versa.
It is crucial to consult literature for species-specific dosing recommendations and to consider conducting pilot studies to determine the optimal dose for your specific animal model and experimental endpoint.
Q2: What is the best way to prepare and store this compound for our animal studies?
A2: Proper preparation and storage of this compound are critical for maintaining its stability and ensuring accurate dosing.
-
Solubility: Sildenafil citrate has low aqueous solubility.[5] For oral administration, it is often prepared as a suspension. It is important to use a suitable vehicle and ensure the suspension is homogenous before each administration. For intravenous administration, sterile saline is a common vehicle, but solubility should be confirmed.
-
Stability: Sildenafil solutions and suspensions are generally stable, but it is best practice to prepare them fresh. If storage is necessary, studies have shown that some extemporaneously compounded oral suspensions can be stable for up to 90 days when stored at controlled room temperature or refrigerated. However, it is recommended to perform your own stability testing for the specific formulation being used.
-
Vehicle Selection: The choice of vehicle can impact drug absorption and animal welfare. For oral gavage, water or a 1% sodium carboxymethyl cellulose solution are common choices.[5] Ensure the vehicle is non-toxic and does not interact with sildenafil.
Q3: We are using oral gavage for administration and suspect some animals are not receiving the full dose. How can we improve our technique?
A3: Oral gavage requires proper technique to ensure accurate dosing and minimize stress and potential injury to the animal.
-
Proper Restraint: Secure but gentle restraint is essential to prevent movement and ensure the gavage needle can be inserted correctly.
-
Correct Needle Placement: The gavage needle should be gently inserted into the esophagus. Resistance may indicate entry into the trachea, in which case the needle should be immediately withdrawn. Pre-measuring the needle length from the mouth to the last rib can help prevent insertion into the stomach, which can cause injury.
-
Slow Administration: The solution should be administered slowly to prevent regurgitation and aspiration.
-
Training and Practice: Ensure that all personnel performing oral gavage are properly trained and have demonstrated proficiency in the technique.
Q4: Can stress from handling and procedures affect the outcome of our sildenafil studies?
A4: Yes, stress can significantly impact the results of sildenafil studies. Stress can alter various physiological parameters, including cardiovascular function and hormone levels, which can interact with the effects of sildenafil. For example, some studies have shown that sildenafil can counteract the effects of chronic stress.[6] To minimize stress:
-
Acclimatization: Allow animals sufficient time to acclimate to the facility and handling procedures before the start of the experiment.
-
Consistent Handling: Handle animals consistently and gently throughout the study.
-
Minimize Procedural Stress: Perform procedures efficiently and in a quiet environment. Consider using less stressful administration routes if appropriate for the study design.
Data Presentation
Table 1: Sildenafil Dosage and Administration Routes in Animal Models
| Animal Model | Route of Administration | Dosage Range | Study Focus | Reference |
| Mouse | Intraperitoneal (IP) | 3 - 10 mg/kg | Ocular Effects | [1] |
| Mouse | Intraperitoneal (IP) | 5 mg/kg | Spinal Cord Injury | [7] |
| Rat | Oral (PO) | 5 mg/kg | Erectile Dysfunction | [5] |
| Dog | Oral (PO) | 2 mg/kg | Priapism Case Study | [6] |
Table 2: Pharmacokinetic Parameters of Sildenafil in Different Animal Models
| Animal Model | Administration Route | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Reference |
| Rodents | Oral/Intravenous | ~1 | 0.4 - 1.3 | - | [1][2] |
| Dog | Oral/Intravenous | ~1 | 6.1 | - | [1][2] |
| Rabbit | Oral/Intravenous | ~1 | - | - | [1] |
Note: Pharmacokinetic parameters can vary significantly based on the specific strain, age, and health status of the animals, as well as the experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Sildenafil Citrate Oral Suspension
-
Weigh the required amount of sildenafil citrate powder.
-
If using tablets, crush them into a fine powder using a mortar and pestle.
-
Select an appropriate vehicle (e.g., purified water, 1% sodium carboxymethyl cellulose).
-
Gradually add the sildenafil powder to the vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Store the suspension in a labeled, light-resistant container at the appropriate temperature (refrigerated or room temperature, based on stability data).
-
Before each administration, thoroughly shake the suspension to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Rats
-
Animal Restraint: Gently but firmly restrain the rat to immobilize its head and body.
-
Gavage Needle Selection: Choose a gavage needle of the appropriate size for the rat. A flexible tube is often preferred to a rigid needle to minimize the risk of injury.
-
Measurement of Insertion Depth: Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The rat should swallow as the tube enters the esophagus. Do not force the needle.
-
Administration: Once the needle is correctly positioned, slowly administer the prepared sildenafil suspension.
-
Withdrawal: Slowly and gently withdraw the gavage needle.
-
Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
Signaling Pathway
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The diagram below illustrates the signaling pathway through which sildenafil exerts its effects.
Caption: Sildenafil's mechanism of action via PDE5 inhibition.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sildenafil Can Affect Innate and Adaptive Immune System in Both Experimental Animals and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Dissolution of Sildenafil Citrate Using Solid Dispersion with Hydrophilic Polymers: Physicochemical Characterization and In Vivo Sexual Behavior Studies in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sildenafil-induced priapism in a dog : an unusual case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sildenafil Improves Epicenter Vascular Perfusion but not Hindlimb Functional Recovery after Contusive Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Sildenafil mesylate delivery methods for enhanced bioavailability in vivo
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the development of novel sildenafil mesylate delivery systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with conventional oral delivery of sildenafil?
The primary challenges with conventional oral sildenafil citrate are its low bioavailability and extensive first-pass metabolism.[1][2] The absolute bioavailability of sildenafil after oral administration is approximately 40-41%.[3][4][5] This is largely due to pre-systemic metabolism in the liver, primarily by cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route).[3][6] Additionally, co-administration with a high-fat meal can slow the rate of absorption, delaying the time to reach maximum plasma concentration (Tmax) by about 60 minutes and reducing the peak concentration (Cmax) by approximately 29%.[2][4]
Q2: What is the fundamental mechanism of action for sildenafil?
Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[7] The physiological mechanism of action involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[7] NO activates the enzyme guanylate cyclase, which increases levels of cGMP.[7] This increase in cGMP leads to smooth muscle relaxation and allows for the inflow of blood.[7] By inhibiting PDE5, the enzyme responsible for the degradation of cGMP, sildenafil enhances the effect of NO, resulting in increased cGMP levels and improved vasodilatory effects.[1][7]
Q3: Which pharmacokinetic parameters are most critical when evaluating new sildenafil delivery systems?
When assessing novel sildenafil formulations, the most critical pharmacokinetic parameters to monitor are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the blood.
-
Tmax (Time to Maximum Plasma Concentration): The time it takes to reach Cmax, indicating the rate of absorption.[8]
-
AUC (Area Under the Curve): Represents the total systemic exposure to the drug over time. An increase in AUC is a key indicator of enhanced bioavailability.[9]
-
Elimination Half-life (t½): The time required for the drug concentration in the body to be reduced by half. For sildenafil, this is typically 3-4 hours.[4][6]
Q4: Which novel drug delivery systems have shown the most promise for enhancing sildenafil's bioavailability?
Several advanced drug delivery systems are being explored to overcome the limitations of conventional oral tablets. These include:
-
Solid Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These systems can significantly improve the aqueous solubility and oral bioavailability of sildenafil.[9]
-
Nanoparticles: Formulations like poly(lactic-co-glycolic acid) (PLGA) nanoparticles and solid lipid nanoparticles (SLNs) can offer sustained release and improved drug loading.[1][10]
-
Liposomes: Especially polymer-coated liposomes, can enhance drug permeation and provide prolonged release.[11][12] PEGylated liposomes have also been developed to offer sustained release for treating pulmonary arterial hypertension.[13]
-
Orodispersible Films (ODFs) and Tablets (ODTs): These formulations disintegrate rapidly in the mouth, which can accelerate drug release and potentially bypass first-pass metabolism through sublingual absorption, leading to faster onset of action.[14][15]
Troubleshooting Guide
Issue: Low Drug Loading or Entrapment Efficiency (%EE) in Nanoparticle Formulations.
-
Possible Cause: Poor solubility of sildenafil in the lipid or polymer matrix.
-
Troubleshooting Steps:
-
Screen Different Lipids/Polymers: Test a variety of lipids (e.g., Compritol 888, Precirol ATO 5, Glyceryl monostearate) or polymers (e.g., different molecular weight PLGA) to find one with higher sildenafil solubility.[10] A preliminary screening of drug partitioning into the lipid phase can identify the most suitable lipid core.[10]
-
Optimize Drug-to-Carrier Ratio: Systematically vary the drug-to-polymer/lipid ratio. A Box-Behnken design can be employed to statistically optimize this and other formulation variables.[1]
-
Modify the Preparation Method: For liposomes, using a transmembrane pH gradient (active loading) after liposome formation can significantly increase entrapment efficiency for pH-dependent drugs like sildenafil.[16] For nanoparticles, adjusting the sonication energy and time during emulsification can improve drug incorporation.[1]
-
Issue: High Variability in Particle Size and Polydispersity Index (PDI).
-
Possible Cause: Inconsistent homogenization or sonication; inappropriate surfactant concentration.
-
Troubleshooting Steps:
-
Standardize Energy Input: Ensure the homogenization speed/pressure or sonication amplitude and duration are precisely controlled and consistent across batches.[17]
-
Optimize Surfactant Concentration: The concentration of surfactants (e.g., Pluronic F68, PVA, Cremophor EL) is critical. Too little can lead to particle aggregation, while too much can result in very small, unstable particles.[1][10]
-
Incorporate an Extrusion Step: For liposomal formulations, passing the prepared liposomes through polycarbonate membranes of a defined pore size can effectively reduce the average particle size and PDI.[16]
-
Issue: Inconsistent In Vivo Pharmacokinetic Profiles and Poor Bioavailability.
-
Possible Cause: Premature drug release from the carrier; formulation instability in the gastrointestinal (GI) tract; rapid clearance by the reticuloendothelial system (RES).
-
Troubleshooting Steps:
-
Enhance Formulation Stability: For liposomes, coating with bioadhesive polymers like chitosan or HPMC can protect the formulation and prolong its retention at the absorption site.[11][12] For nanoparticles, ensure the glass transition temperature of the polymer is sufficiently high to prevent drug leakage.
-
Surface Modification (PEGylation): To avoid rapid clearance by the RES, surface modification of liposomes or nanoparticles with polyethylene glycol (PEG) can create a "stealth" effect, prolonging circulation time.[13][18]
-
Control Drug Release: Optimize the formulation to achieve a desired release profile. For instance, an initial burst release followed by sustained release can be beneficial.[1] The release kinetics can be modulated by altering the polymer composition or lipid-to-drug ratio.[13]
-
Issue: Formulation Instability During Storage (e.g., aggregation, drug leakage).
-
Possible Cause: Suboptimal zeta potential; physical or chemical degradation.
-
Troubleshooting Steps:
-
Optimize Zeta Potential: Aim for a zeta potential of at least ±20 mV to ensure sufficient electrostatic repulsion between particles to prevent aggregation.[10] This can be adjusted by selecting appropriate surfactants or surface coatings.
-
Lyophilization (Freeze-Drying): To improve long-term stability, lyophilize the nanoparticle or liposome dispersion. It is crucial to add a cryoprotectant (e.g., mannitol, trehalose) to prevent particle fusion and maintain particle size upon reconstitution.[17]
-
Conduct Stability Studies: Store the formulation under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and evaluate particle size, %EE, and drug content at predetermined time points to assess its shelf life.
-
Data Presentation: Pharmacokinetic Parameters
The table below summarizes key pharmacokinetic data from a comparative study of different sildenafil delivery systems, illustrating the potential for bioavailability enhancement.
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | Fold Increase in Bioavailability (vs. Drug Powder) |
| Drug Powder | 201.21 ± 45.12 | 1.17 ± 0.41 | 487.54 ± 110.23 | 1.00 |
| Crystalline Microspheres | 410.56 ± 98.77 | 1.00 ± 0.00 | 955.31 ± 211.54 | ~1.96 |
| Amorphous Microspheres | 698.44 ± 150.31 | 0.83 ± 0.26 | 1401.56 ± 301.98 | ~2.87 |
| Solid SNEDDS | 755.91 ± 188.43 | 0.83 ± 0.26 | 1508.78 ± 343.95 | ~3.10 |
| (Data synthesized from a study comparing various delivery systems for sildenafil.[9]) |
Visualizations
Caption: Sildenafil inhibits PDE5, preventing cGMP breakdown and enhancing vasodilation.
Caption: Workflow for developing and evaluating a new sildenafil delivery system.
Caption: Comparison of strategies for enhancing sildenafil bioavailability.
Detailed Experimental Protocols
Protocol 1: Preparation of Sildenafil-Loaded Solid Lipid Nanoparticles (SLNs) (Based on the hot homogenization-ultrasonication method[10])
-
Lipid Phase Preparation: Dissolve sildenafil (0.5% w/v), a solid lipid (e.g., Precirol ATO 5, 2% w/v), and a lipophilic surfactant in a suitable organic solvent mixture (e.g., chloroform:methanol 1:1 v/v).
-
Solvent Evaporation: Remove the organic solvents completely using a rotary evaporator to form a thin, drug-loaded lipid film on the flask's inner wall.
-
Melting: Heat the lipid film to 80°C (or 5-10°C above the lipid's melting point) to obtain a clear, molten lipid phase.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a hydrophilic surfactant (e.g., Pluronic F68, Gelucire 44/14) and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and immediately subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse pre-emulsion.
-
Ultrasonication: Sonicate the hot pre-emulsion using a probe sonicator. This step is critical for reducing the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Quickly cool the resulting nanoemulsion in an ice bath. The rapid cooling causes the lipid to recrystallize, forming solid lipid nanoparticles with the entrapped drug.
-
Purification: Centrifuge the SLN dispersion to separate the nanoparticles from any unentrapped drug and excess surfactant.
Protocol 2: Preparation of Sildenafil-Loaded Liposomes (Based on the thin-film hydration method[11][13])
-
Lipid Film Formation: Dissolve phospholipids (e.g., phosphatidylcholine) and cholesterol in a 1:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.
-
Solvent Removal: Slowly remove the organic solvent system under reduced pressure using a rotary evaporator at 40°C. This action forms a thin, dry lipid film on the flask's interior surface.
-
Hydration: Re-disperse the lipid film by adding an aqueous solution containing sildenafil (e.g., 0.1% w/v sildenafil in a suitable buffer) and agitating the flask. This process allows the lipids to self-assemble into multilamellar vesicles (liposomes), encapsulating the drug solution.
-
Size Reduction (Optional but Recommended): To achieve a more uniform and smaller particle size, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate filters of a defined pore size (e.g., 100 nm).[16]
-
Purification: Separate the formed liposomes from the unentrapped sildenafil by methods such as ultracentrifugation or dialysis.
Protocol 3: General Protocol for an In Vivo Pharmacokinetic Study (Synthesized from principles described in multiple sources[6][9][19])
-
Animal Model Selection: Select a suitable animal model (e.g., male Sprague-Dawley rats or New Zealand white rabbits, weighing 250-300g and 3.0-4.0 kg, respectively).
-
Acclimatization and Fasting: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight (12-18 hours) prior to dosing, with free access to water.
-
Dosing: Administer the sildenafil formulation (e.g., novel formulation vs. control/drug powder suspension) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approx. 0.2-0.5 mL) from the tail vein or another appropriate site into heparinized or EDTA-containing tubes at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration).[6]
-
Plasma Separation: Immediately centrifuge the collected blood samples (e.g., at 5000 rpm for 5 minutes) to separate the plasma.[6]
-
Sample Storage: Store the plasma samples at -80°C until analysis.[6]
-
Bioanalysis: Quantify the concentration of sildenafil (and its major metabolite, N-desmethyl sildenafil, if required) in the plasma samples using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).[20][21]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC₀-t, AUC₀-inf, t½) from the plasma concentration-time data.[6] The relative bioavailability of the test formulation is calculated as (AUC_test / AUC_control) × 100.
References
- 1. Preparation, characterization and optimization of sildenafil citrate loaded PLGA nanoparticles by statistical factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Development and characterization of polymer-coated liposomes for vaginal delivery of sildenafil citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and characterization of polymer-coated liposomes for vaginal delivery of sildenafil citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. Next-generation pharmaceuticals: the rise of sildenafil citrate ODF for the treatment of men with erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Fabrication, appraisal, and transdermal permeation of sildenafil citrate-loaded nanostructured lipid carriers versus solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Physiologically Relevant In Vitro-In Vivo Correlation (IVIVC) Approach for Sildenafil with Site-Dependent Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An opportunistic study evaluating pharmacokinetics of sildenafil for the treatment of pulmonary hypertension in infants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. staff-beta.najah.edu [staff-beta.najah.edu]
Technical Support Center: Investigating Potential Interference of Sildenafil Mesylate in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference of Sildenafil mesylate in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my biochemical assay?
Yes, this compound has the potential to interfere with various biochemical assays through several mechanisms. Its inherent fluorescence can be a source of interference in fluorescence-based assays. Additionally, as a kinase inhibitor (primarily of phosphodiesterase type 5), it can exhibit off-target effects on other kinases, and its chemical structure may lead to non-specific interactions with assay components.
Q2: In which types of assays is this compound most likely to cause interference?
This compound is most likely to interfere in:
-
Fluorescence-based assays: Due to its intrinsic fluorescent properties, Sildenafil can emit light, leading to false-positive signals.[1][2][3][4]
-
Kinase assays: As a known inhibitor of PDE5, it may show activity in assays for other kinases, particularly those with similar ATP-binding pockets.[5][6][7]
-
Assays involving cytochrome P450 enzymes: Sildenafil is metabolized by CYP3A4 and CYP2C9 and can act as a weak inhibitor of these enzymes, potentially affecting assays that utilize them.
Q3: What are the common mechanisms of this compound interference?
Common mechanisms include:
-
Autofluorescence: Sildenafil itself can fluoresce, adding to the background signal in fluorescence-based assays.[1][2][3][4]
-
Enzyme Inhibition: Besides its primary target, PDE5, Sildenafil may inhibit other kinases or enzymes non-specifically.[5][6][7]
-
Non-specific binding: The molecule may interact with assay reagents, such as antibodies or substrates, leading to inaccurate results.
-
Light Scattering/Quenching: At high concentrations, Sildenafil may precipitate or form aggregates that can scatter or quench light in optical assays.
Q4: How can I determine if this compound is interfering with my assay?
The best approach is to run a series of control experiments. These include:
-
Compound-only controls: Test Sildenafil in the assay in the absence of the target protein or enzyme to measure its direct effect on the assay signal.
-
Orthogonal assays: Confirm any observed activity using a different assay platform that relies on a different detection technology.
-
Dose-response curve analysis: Non-specific interference often results in atypical dose-response curves.
Troubleshooting Guides
Issue 1: Unexpectedly High Signal in a Fluorescence-Based Assay
Potential Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Run a Sildenafil-only control: Prepare wells containing all assay components except the target enzyme/protein and add Sildenafil at the concentrations used in the experiment. Measure the fluorescence to quantify the compound's contribution to the signal.
-
Subtract the background: If the fluorescence from Sildenafil is significant, subtract this background signal from the experimental wells.
-
Use a different fluorescent dye: If possible, switch to a fluorescent dye with excitation and emission wavelengths that do not overlap with those of Sildenafil. Sildenafil has been shown to have fluorescence emission at around 415-435 nm.[4]
-
Consider a different assay format: If interference persists, consider using a non-fluorescence-based method, such as a luminescence or absorbance-based assay.
Issue 2: Inhibition Observed in a Kinase Assay for a Non-PDE Target
Potential Cause: Off-target inhibition by Sildenafil.
Troubleshooting Steps:
-
Determine the IC50: Generate a full dose-response curve to determine the potency of the inhibition.
-
Perform a kinase selectivity panel: Test Sildenafil against a panel of different kinases to understand its selectivity profile.
-
Use a structurally unrelated PDE5 inhibitor as a control: This can help determine if the observed effect is specific to Sildenafil's chemical scaffold or a general feature of PDE5 inhibitors.
-
Consult the literature for known off-target effects: Research has shown Sildenafil can affect pathways like the mitogen-activated protein kinase (MAPK) pathway at high doses.[7]
Issue 3: Inconsistent or Non-Reproducible Results in an ELISA
Potential Cause: Non-specific binding of Sildenafil to assay components.
Troubleshooting Steps:
-
Run an interference control: Coat a plate with a non-relevant protein and perform the ELISA with Sildenafil to check for non-specific binding.
-
Vary blocking and washing steps: Increase the stringency of the blocking and washing steps to reduce non-specific interactions.
-
Modify the assay buffer: The addition of detergents like Tween-20 can help minimize non-specific binding.
-
Consider matrix effects: If using biological samples, be aware that components in the matrix can interfere with the assay.[8]
Data Presentation
Table 1: Reported IC50 Values of Sildenafil Against Various Enzymes
| Enzyme | IC50 | Reference |
| Phosphodiesterase 5 (PDE5) | ~3.9 nM | [9] |
| CYP2C9 | ~80 µM (Ki) |
Table 2: Fluorescent Properties of Sildenafil
| Parameter | Value | Reference |
| Excitation Wavelength (in presence of SDS) | ~315 nm | [4] |
| Emission Wavelength (in presence of SDS) | ~415 nm | [4] |
| Excitation Wavelength (in presence of HTAB) | ~290 nm | [3] |
| Emission Wavelength (in presence of HTAB) | ~435 nm | [3] |
Experimental Protocols
Protocol 1: Assessing Sildenafil Autofluorescence
-
Prepare a serial dilution of this compound: Dissolve Sildenafil in the same buffer used for your assay to create a range of concentrations that will be tested.
-
Set up the assay plate: In a microplate, add all the assay components except for your fluorescent substrate or probe.
-
Add Sildenafil dilutions: Add the different concentrations of Sildenafil to the wells. Include a buffer-only control.
-
Incubate: Incubate the plate under the same conditions as your main experiment.
-
Read fluorescence: Measure the fluorescence at the same excitation and emission wavelengths used in your assay.
-
Analyze the data: Plot the fluorescence intensity against the Sildenafil concentration to determine the extent of its autofluorescence.
Protocol 2: Validating Off-Target Kinase Inhibition
-
Primary Assay: Perform your standard kinase assay with a dose-response of Sildenafil to determine the IC50.
-
Orthogonal Assay: Select a different assay format to measure kinase activity. For example, if your primary assay is fluorescence-based, use a luminescence-based assay (e.g., Kinase-Glo®) or a radiometric assay.
-
Perform the orthogonal assay: Run the same dose-response of Sildenafil in the orthogonal assay.
-
Compare IC50 values: If the IC50 values from both assays are comparable, it provides stronger evidence of true inhibition. Significant discrepancies may suggest assay-specific interference in one of the formats.
-
Counter-screen: Test Sildenafil in an assay for a structurally unrelated kinase to assess selectivity.
Visualizations
Caption: Sildenafil's primary mechanism of action via PDE5 inhibition.
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Relationship between interference cause and solution.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Table 2. [Frequently asked questions about HCS artifacts and interferences]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. Multi-kinase inhibitors interact with sildenafil and ERBB1/2/4 inhibitors to kill tumor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Off-target effect of high-dose sildenafil on adenosine 5'- diphosphate and collagen-induced platelet activation through mitogen-activated protein kinase pathway in treated BALB/C mice and in vitro experiments: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. [3H]sildenafil binding to phosphodiesterase-5 is specific, kinetically heterogeneous, and stimulated by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Sildenafil Mesylate and its Degradation Products
Welcome to the technical support center for the analytical determination of sildenafil mesylate and its degradation products. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for analyzing this compound and its degradation products?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for the routine analysis of sildenafil and its degradation products.[1][2][3] For more sensitive and selective analysis, especially for identifying unknown degradation products, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is recommended.[4][5]
Q2: Under what conditions does this compound typically degrade?
A2: this compound is susceptible to degradation under oxidative and alkaline conditions.[1][3][4][6] It shows partial degradation in acidic conditions and is generally stable under thermal and photolytic stress.[1][2][3]
Q3: What are the common degradation products of sildenafil?
A3: The primary degradation product formed under oxidative stress is sildenafil N-oxide.[7] Hydrolysis under acidic or alkaline conditions can lead to the cleavage of the piperazine ring or other structural modifications.
Q4: How can I improve the peak shape of sildenafil in my HPLC chromatogram?
A4: Sildenafil is a basic compound, and poor peak shape (tailing) can occur due to interactions with residual silanols on the HPLC column. To mitigate this, it is recommended to work at an acidic pH (e.g., pH 3.0) and to add a tertiary amine like triethylamine to the mobile phase to mask the silanol groups.[2]
Q5: What is a typical retention time for sildenafil in reversed-phase HPLC?
A5: The retention time for sildenafil can vary depending on the specific method. However, with a C18 column and a mobile phase consisting of a phosphate buffer and acetonitrile, retention times are often in the range of 5-7 minutes.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Interaction of the basic sildenafil molecule with acidic silanol groups on the column packing material. | - Adjust the mobile phase to a lower pH (e.g., 3.0) to ensure sildenafil is fully protonated.- Add a competing base, such as triethylamine (e.g., 100 mM), to the mobile phase to block active silanol sites.[2]- Use a column with end-capping or a base-deactivated stationary phase. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Flush the column thoroughly after each run and consider replacing the column if performance does not improve. |
| Ghost Peaks | - Contamination in the sample, solvent, or HPLC system.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared samples.- Implement a robust needle wash protocol between injections.- Run blank injections to identify the source of contamination. |
| Low Signal Intensity | - Incorrect detector wavelength.- Low sample concentration.- Detector lamp issue. | - Set the UV detector to the wavelength of maximum absorbance for sildenafil (around 225-240 nm).[2][3]- Ensure the sample concentration is within the linear range of the method.- Check the status and age of the detector lamp. |
| No Separation of Degradation Products | - Inappropriate mobile phase composition or gradient.- Unsuitable column chemistry. | - Optimize the mobile phase composition (e.g., ratio of organic solvent to buffer).- If using isocratic elution, consider developing a gradient method to improve resolution.[1]- Test different column stationary phases (e.g., C8, phenyl) to find one with better selectivity for your analytes. |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol is designed to separate sildenafil from its potential degradation products.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., LiChrospher, 5 µm, 250 mm x 4.6 mm)[2]
-
Mobile Phase: Isocratic elution with 70 mM potassium phosphate monobasic containing 100 mM triethylamine (pH 3.0) and acetonitrile (70:30, v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 225 nm[2]
-
Injection Volume: 20 µL
-
Temperature: Ambient
-
-
Sample Preparation:
-
Prepare a stock solution of sildenafil citrate in the mobile phase.
-
For forced degradation studies, subject the sildenafil solution to various stress conditions (see table below).
-
After treatment, neutralize the samples if necessary and dilute to the working concentration with the mobile phase.
-
Filter the samples through a 0.45 µm filter before injection.
-
Forced Degradation Conditions
The following table summarizes typical conditions used for forced degradation studies of sildenafil.[1][2][4]
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 1N HCl, reflux for 15 minutes[2] |
| Base Hydrolysis | 1N NaOH, reflux for 15 minutes[2] |
| Oxidative Degradation | 30% H₂O₂, reflux for 15 minutes[2] |
| Thermal Degradation | Oven at 110°C for 24 hours[2] |
| Photolytic Degradation | Exposed to daylight for 24 hours[2] |
UHPLC-MS/MS Method for Degradation Product Identification
This protocol is suitable for the structural elucidation of degradation products.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan to identify precursor ions, followed by product ion scans for structural fragmentation.
-
Collision Energy: Optimized for fragmentation of sildenafil and its expected degradation products.
-
Visualizations
Experimental Workflow for Sildenafil Degradation Analysis
Caption: Workflow for the analysis of sildenafil degradation.
Sildenafil Degradation Pathway
Caption: Simplified degradation pathways of sildenafil.
References
Strategies to prevent Sildenafil mesylate precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Sildenafil mesylate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture experiments?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Sildenafil and its salts, including the mesylate form.[1][2][3] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stocks that can be diluted to final working concentrations in cell culture media.[1] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1][4]
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A2: While DMSO is an excellent solvent, it can have cytotoxic effects on cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at 0.1% or lower. The specific tolerance to DMSO can vary significantly between different cell lines. Therefore, it is essential to perform a vehicle control experiment to assess the impact of the DMSO concentration on your specific cell type.
Q3: Can I use other solvents like ethanol or water to prepare my this compound stock solution?
A3: While Sildenafil base has some solubility in ethanol (around 5.2 mg/mL), Sildenafil citrate is reported to be less soluble in ethanol than in water.[5][6] The solubility of Sildenafil citrate in water is approximately 3.5 mg/mL.[6][7] Given that Sildenafil's solubility is pH-dependent, dissolving it directly in aqueous solutions like PBS or cell culture media can be challenging and may lead to precipitation, especially at physiological pH (around 7.4).[5][8] Therefore, DMSO is the preferred solvent for initial stock preparation.
Q4: What are the key factors that can cause this compound to precipitate in cell culture media?
A4: Several factors can contribute to the precipitation of this compound in cell culture media:
-
High Final Concentration: Exceeding the solubility limit of this compound in the aqueous environment of the cell culture medium is a primary cause of precipitation.
-
pH of the Medium: Sildenafil is a weakly basic drug, and its solubility is pH-dependent.[8][9] Cell culture media are typically buffered to a physiological pH (7.2-7.4), where the solubility of Sildenafil is lower compared to acidic conditions.[5]
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if serum is used). These components can interact with the drug molecule and reduce its solubility.
-
Low Temperature: Storing the final working solution at low temperatures (e.g., 4°C) can decrease the solubility of this compound and lead to precipitation.
-
Improper Dilution: Rapidly adding a concentrated DMSO stock to the aqueous medium without proper mixing can create localized high concentrations, leading to immediate precipitation.
Troubleshooting Guides
Issue: Precipitation observed immediately upon adding this compound stock solution to the cell culture medium.
| Possible Cause | Troubleshooting Step |
| Localized High Concentration | 1. Pre-warm the cell culture medium to 37°C. 2. While gently vortexing or swirling the medium, add the this compound stock solution dropwise and slowly. 3. Ensure the final concentration of the drug is below its solubility limit in the medium. |
| Stock Solution Concentration Too High | Prepare a lower concentration stock solution in DMSO. This will require a larger volume to be added to the medium, but it will reduce the risk of localized supersaturation. |
Issue: Precipitation observed after a period of incubation (e.g., hours or overnight).
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit at Physiological pH | 1. Lower the final concentration of this compound in your experiment. 2. Consider performing a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. |
| Drug Instability or Degradation | 1. Prepare fresh working solutions for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller volumes for single use. |
| Interaction with Serum Proteins | If using a serum-containing medium, consider reducing the serum percentage or using a serum-free medium if your experimental design allows. Proteins in the serum can sometimes bind to drugs and affect their solubility. |
Data Presentation
Table 1: Solubility of Sildenafil and its Salts in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 100 mg/mL | [1] |
| Sildenafil Citrate | DMSO | ~14 mg/mL | [2] |
| Sildenafil Citrate | Dimethyl Formamide | ~10 mg/mL | [2] |
| Sildenafil (Base) | Ethanol | 5.2 ± 1.2 mg/mL | [5] |
| Sildenafil Citrate | Water | 3.5 mg/mL | [6][7] |
| Sildenafil Citrate | Oleic Acid | 6.77 ± 0.54 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound for your desired volume of 100 mM stock solution (Molecular Weight of Sildenafil: 474.58 g/mol ; this compound will be slightly higher, check the manufacturer's specifications).
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solution and Prevention of Precipitation
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as per your experiment)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C in a water bath.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise to achieve the desired final concentration.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your cell culture experiments.
Mandatory Visualization
Caption: Workflow for preparing stable this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Sildenafil solubility in dmso | Sigma-Aldrich [sigmaaldrich.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2015140748A2 - Sildenafil solutions and methods of making and using same - Google Patents [patents.google.com]
- 7. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sildenafil | 139755-83-2 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Minimizing experimental variability in Sildenafil mesylate-treated animal cohorts
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize experimental variability in animal cohorts treated with Sildenafil mesylate.
Troubleshooting Guide
Issue: High variability in plasma drug concentrations between animals in the same cohort.
Answer: High variability in plasma concentrations of Sildenafil can arise from several factors related to its administration and the physiological state of the animals. Key areas to address include:
-
Standardize Administration Route and Technique:
-
Oral Gavage: Ensure consistent placement of the gavage tube to avoid accidental deposition in the esophagus or trachea. The volume and concentration of the dosing solution should be precise for each animal based on its body weight.
-
Intravenous (IV) Injection: Administer via a consistent vessel (e.g., tail vein in rats/mice) at a standardized rate to ensure uniform distribution.
-
Subcutaneous (SC) Injection: Use a consistent anatomical location for injection, as absorption rates can vary between different subcutaneous sites.[1][2]
-
-
Control for Food and Water Intake:
-
Sildenafil absorption can be affected by the presence of food in the stomach. For oral administration, it is crucial to standardize the fasting period before dosing to ensure consistent gastrointestinal conditions across all animals.
-
Ensure ad libitum access to water, as dehydration can alter blood volume and drug distribution.
-
-
Vehicle and Formulation Consistency:
-
Use a consistent and appropriate vehicle for dissolving this compound. The solubility of Sildenafil citrate is pH-dependent, being higher at lower pH.[3][4] Ensure the vehicle's pH is controlled and consistent across all preparations.
-
Prepare fresh dosing solutions daily unless stability data for the specific formulation and storage conditions are available. Sildenafil oral suspensions have been shown to be stable for extended periods under specific conditions.[5]
-
-
Animal Health and Stress:
-
Ensure all animals are healthy and acclimatized to the experimental environment. Stress can alter physiological parameters, including gastrointestinal motility and blood flow, which can impact drug absorption and distribution.
-
House animals under controlled environmental conditions (temperature, humidity, light-dark cycle).
-
Issue: Inconsistent or unexpected physiological responses to Sildenafil treatment.
Answer: Variability in the physiological response can be linked to pharmacokinetics, pharmacodynamics, and the underlying animal model.
-
Dose-Response Relationship:
-
Ensure that the administered dose is within the therapeutic window for the intended effect in the specific animal model. The dose-response can be steep, and small variations in the administered dose can lead to significant differences in effect.[6]
-
Consider the potential for non-linear pharmacokinetics, where changes in dose do not produce proportional changes in plasma concentration.[7]
-
-
Metabolism Differences:
-
Be aware of species and sex differences in Sildenafil metabolism. For instance, female rats have been observed to have higher plasma concentrations of Sildenafil compared to males, while males have higher levels of the N-desmethyl metabolite.[8] The primary route of metabolism is through cytochrome P450 enzymes, particularly CYP3A4.[9]
-
The health status of the animals, particularly liver function, can significantly impact metabolism and clearance.
-
-
Genetic Variability:
-
Use a genetically homogenous strain of animals to minimize variability in drug metabolism and response.
-
-
Pathophysiological State of the Animal Model:
-
In disease models, the underlying pathology can alter drug pharmacokinetics. For example, diabetic nephropathy in rats has been shown to increase the bioavailability of Sildenafil.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vivo studies?
A1: The choice of solvent depends on the route of administration. For oral administration, Sildenafil citrate can be dissolved in water.[11] For other routes, such as intravenous or subcutaneous injection, sterile saline or a buffered solution is appropriate. It is crucial to ensure the pH of the solution is controlled, as Sildenafil's solubility is pH-dependent.[3][4] For stock solutions, DMSO can be used, but it's important to use fresh DMSO as it can absorb moisture, which reduces solubility.[1]
Q2: How should this compound be stored?
A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[1] Aqueous suspensions have been shown to be stable for up to 90 days at 30°C and 40°C.[5] Always refer to the manufacturer's instructions for specific storage recommendations.
Q3: What are the key pharmacokinetic differences between common animal models?
A3: There are significant pharmacokinetic differences between species. Rodents (mice and rats) generally have a much shorter elimination half-life (0.4-1.3 hours) compared to dogs (6.1 hours) and humans (3.7 hours).[12][13] This is primarily due to higher clearance rates in rodents.[12][13] The volume of distribution is similar in rodents and humans (1-2 L/kg) but greater in dogs (5.2 L/kg).[12][13] Bioavailability is influenced by first-pass metabolism in all species.[12][13]
Q4: Does the salt form (citrate vs. mesylate) of Sildenafil matter for experimental outcomes?
A4: The active moiety is Sildenafil. Different salt forms are used to improve solubility and stability. While the pharmacological effect of Sildenafil remains the same, the different salt forms have different molecular weights, which must be accounted for when calculating doses to ensure equivalent amounts of the active Sildenafil base are administered.
Q5: What is the primary mechanism of action of Sildenafil?
A5: Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).[14][15] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Sildenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation.[14]
Quantitative Data
Table 1: Comparative Pharmacokinetic Parameters of Sildenafil in Different Animal Species (Oral Administration)
| Parameter | Mouse | Rat | Rabbit | Dog |
| Tmax (h) | ~1 | ~1 (female) | ~1 | ~1 |
| Elimination Half-life (h) | 0.4 - 1.3 | 0.4 - 1.3 | 0.4 - 1.3 | 6.1 |
| Volume of Distribution (L/kg) | 1 - 2 | 1 - 2 | 1 - 2 | 5.2 |
| Bioavailability | Attenuated by pre-systemic hepatic metabolism | Low due to considerable intestinal first-pass effect[7] | Attenuated by pre-systemic hepatic metabolism | Attenuated by pre-systemic hepatic metabolism |
| Primary Excretion Route | Feces | Feces | Feces | Feces |
Data compiled from multiple sources.[12][13][16][17]
Experimental Protocols
Protocol 1: Preparation of Sildenafil Citrate for Oral Gavage in Rats
-
Calculate the required amount of Sildenafil citrate: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the rats in the cohort, calculate the total amount of Sildenafil citrate needed. Remember to account for the molecular weight difference if dosing based on the free base.
-
Weigh the Sildenafil citrate: Accurately weigh the calculated amount of Sildenafil citrate powder using an analytical balance.
-
Select a vehicle: Use purified water or a 0.5% methylcellulose solution as the vehicle.
-
Dissolve/suspend the Sildenafil citrate:
-
Add a small amount of the vehicle to the weighed powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration.
-
Use a magnetic stirrer for at least 15 minutes to ensure a homogenous suspension.
-
-
Verify the concentration: If possible, analyze a small sample of the preparation using HPLC to confirm the concentration.
-
Storage: Prepare the suspension fresh daily. If storage is necessary, store at 4°C and re-suspend thoroughly before each use. Stability for longer periods should be validated.[5]
Protocol 2: Blood Sample Collection for Pharmacokinetic Analysis in Rats
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Blood Collection Site: Collect blood from the tail vein, saphenous vein, or via cardiac puncture for terminal collection. For serial sampling, a cannulated model is preferred to minimize stress and animal usage.[9]
-
Sample Collection:
-
At predetermined time points post-Sildenafil administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), collect approximately 100-200 µL of blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
-
Sample Storage:
-
Transfer the plasma supernatant to clearly labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
-
Analysis: Analyze the plasma concentrations of Sildenafil and its major metabolites using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]
Visualizations
Caption: Sildenafil's mechanism of action via PDE5 inhibition.
Caption: Workflow for a typical pharmacokinetic study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The proconvulsant effect of sildenafil in mice: role of nitric oxide–cGMP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical and Microbiological Stability of the Extemporaneous Sildenafil Citrate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of sildenafil after intravenous and oral administration in rats: hepatic and intestinal first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Changes in the pharmacokinetic of sildenafil citrate in rats with Streptozotocin-induced diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Sildenafil Can Affect Innate and Adaptive Immune System in Both Experimental Animals and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. | Semantic Scholar [semanticscholar.org]
- 17. metaphactory [semopenalex.org]
- 18. Comparative single-dose pharmacokinetics of sildenafil after oral and rectal administration in healthy beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Sildenafil mesylate dosage for different rodent strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sildenafil mesylate in various rodent models.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for Sildenafil in my mouse or rat experiment?
A1: The optimal dose depends heavily on the rodent species, strain, administration route, and the specific research question. For initial studies, it is recommended to conduct a pilot dose-response study. However, based on published literature, here are some general starting points:
-
For mice: Doses commonly range from 3 mg/kg to 10 mg/kg for studies on locomotor activity, anxiety, and vasomotor function.[1][2] In some chronic studies, doses as high as 40 mg/kg/day have been used.[3]
-
For rats: Doses often range from 5 mg/kg to 15 mg/kg for studies on cardiovascular and skeletal muscle effects.[4] Long-term toxicity studies have used doses up to 60 mg/kg/day.[5]
It is crucial to note that pharmacokinetic differences, especially between male and female rats, can significantly impact effective concentrations.[6]
Q2: Are there significant pharmacokinetic differences between mice and rats I should be aware of?
A2: Yes, there are substantial differences. Rodents, in general, metabolize Sildenafil much faster than humans.
-
Half-Life: The elimination half-life is short in rodents, typically ranging from 0.4 to 1.3 hours.[7][8] This may necessitate more frequent dosing in chronic studies compared to clinical human use.
-
Clearance: Plasma clearance is very high in mice and male rats, leading to rapid elimination.[8] Interestingly, female rats exhibit markedly lower plasma clearance than male rats, which can result in higher plasma concentrations with the same weight-adjusted dose.[6]
-
Metabolism: The primary metabolic pathway for Sildenafil differs between mice and rats. In rats, metabolism is mainly mediated by the CYP2C11 enzyme, whereas in mice, it is principally handled by the CYP3A family of enzymes.[9]
Q3: My animals are not responding to Sildenafil as expected. What could be the issue?
A3: Lack of response can stem from several factors:
-
Dosage and Bioavailability: Due to high first-pass metabolism in the liver, oral bioavailability can be low and variable across species.[7] Consider an alternative administration route like intraperitoneal (IP) or intravenous (i.v.) injection if oral gavage is ineffective, or adjust the oral dose upwards.
-
Genetic Strain: The underlying genetics of the rodent strain is critical. For example, the pro-erectile effects of Sildenafil are dependent on the presence of neuronal nitric oxide synthase (nNOS). In nNOS knockout mice (nNOS-/-), Sildenafil fails to enhance erectile responses, highlighting the importance of the NO-cGMP pathway for its mechanism of action.[10][11]
-
Age of Animals: The metabolic rate of Sildenafil can decrease with age. This effect is more pronounced in rats than in mice.[9] An older animal might require a lower dose to achieve the same plasma concentration as a younger one.
-
Timing of Measurement: Given the short half-life in rodents, the timing of your experimental measurement relative to drug administration is critical. Peak plasma concentrations are typically reached within an hour of administration.[7]
Q4: What are the common side effects or toxicities observed in rodents treated with Sildenafil?
A4: Species-specific effects have been noted in long-term, high-dose studies. These are generally observed at exposure levels far exceeding the typical human therapeutic range and may not be relevant to all experimental designs.[12]
-
In Mice: Marked intestinal dilatation and a dose-related reduction in intestinal transit time have been reported.[6][12] In a 24-month carcinogenicity study, higher mortality was observed in CD1 mice at doses of 10 and 30 mg/kg/day.[5]
-
In Rats: Long-term studies have shown adaptive and reversible hepatocellular hypertrophy (enlargement of liver cells) and secondary thyroid hypertrophy.[12] However, Sildenafil showed no evidence of being teratogenic, embryotoxic, or fetotoxic in rats at doses up to 200 mg/kg/day.[13]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| High variability in results between animals. | Differences in oral absorption; Sex differences (especially in rats). | Switch to IP or IV administration for more consistent plasma levels. Analyze data from male and female rats separately, as females have lower clearance rates.[6] |
| Unexpected anxiogenic (anxiety-producing) behavior. | Sildenafil has been shown to have anxiogenic effects in both young and aged mice in the elevated plus maze test.[1] | Be aware of this potential confounding factor in behavioral studies. If possible, use behavioral paradigms less sensitive to anxiety or include appropriate controls to account for this effect. |
| Reduced locomotor activity. | This effect can be dose-dependent and may vary by study. Some studies report increased activity at 3-10 mg/kg, while others have noted decreases at higher doses (e.g., 20 mg/kg).[1] | Perform a pilot study to determine the effect of your chosen dose on locomotor activity in your specific strain and experimental conditions. |
| Animal mortality in chronic studies. | Dose may be too high for long-term administration in certain strains. | Review long-term toxicity data. The maximum tolerated dose (MTD) may be lower for chronic administration. For CD1 mice, doses of 10 mg/kg/day have been associated with toxicity in long-term use.[5][14] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Sildenafil in Different Species
| Parameter | Mouse | Rat (Male) | Rat (Female) | Human |
| Elimination Half-life (t½) | ~0.4 - 1.0 h[7][8] | ~0.8 h[8] | ~1.9 h[8] | ~3.7 h[7] |
| Plasma Clearance (CL) | ~91 ml/min/kg[8] | ~48 ml/min/kg[8] | ~13 ml/min/kg[8] | ~6.0 ml/min/kg[8] |
| Volume of Distribution (Vd) | ~1.0 L/kg[8] | ~1.1 L/kg[8] | ~2.0 L/kg[8] | ~1.2 L/kg[8] |
| Plasma Protein Binding | ~94%[8] | ~95%[8] | ~95%[8] | ~96%[8] |
Table 2: Example Dosages Used in Rodent Studies
| Research Area | Species/Strain | Dosage | Administration Route | Reference |
| Erectile Function | Mouse (nNOS-/-) | 1 mg/kg | Intravenous (i.v.) | [10] |
| Vasomotor Function | Mouse (Ercc1Δ/-) | 10 mg/kg/day | In drinking water | [2] |
| Atherosclerosis | Mouse (ApoE-/-) | 40 mg/kg/day | Oral Gavage | [3] |
| Locomotor/Anxiety | Mouse (Young & Aged) | 3 and 10 mg/kg | Subcutaneous | [1] |
| Muscle Physiology | Rat (Wistar) | 10 and 15 mg/kg/day | Oral Gavage | [4] |
| Carcinogenicity | Rat (Sprague-Dawley) | 1.5, 5, 60 mg/kg/day | Oral | [5] |
| Carcinogenicity | Mouse (CD1) | 3, 10, 30 mg/kg/day | Oral | [5] |
Experimental Protocols
Objective: To provide a generalized methodology for the preparation and administration of this compound for in vivo rodent studies.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, distilled water, or 0.5% carboxymethylcellulose)
-
Vortex mixer and/or sonicator
-
pH meter and solutions for adjustment (e.g., 0.1M HCl, 0.1M NaOH)
-
Appropriate administration equipment (e.g., oral gavage needles, syringes for injection)
Protocol for Sildenafil Solution Preparation (for Oral Gavage or Injection):
-
Calculate Required Amount: Determine the total amount of Sildenafil needed based on the number of animals, their average weight, the target dose (mg/kg), and the dosing volume (e.g., 5-10 mL/kg).
-
Weigh Sildenafil: Accurately weigh the required amount of this compound powder.
-
Dissolution:
-
Add a small amount of the chosen vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing using a vortex mixer.
-
If solubility is an issue, gentle warming or sonication can be used to aid dissolution. Sildenafil citrate is soluble in water and saline.
-
-
Check and Adjust pH (Optional but Recommended): Check the pH of the final solution. If necessary, adjust to a physiologically compatible range (pH ~6.5-7.4) to minimize irritation at the administration site.
-
Final Volume: Adjust the solution to the final required volume with the vehicle. Ensure the solution is homogenous before drawing it up for administration.
-
Storage: Prepare the solution fresh on the day of use. If temporary storage is needed, protect it from light and store at 4°C.
Administration:
-
Oral Gavage (PO): Use a proper-sized, ball-tipped gavage needle. Ensure the animal is properly restrained and the needle is inserted into the esophagus and not the trachea before dispensing the solution.
-
Intraperitoneal (IP) Injection: Inject into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Intravenous (IV) Injection: Typically administered via the tail vein. This requires proper animal restraint and technique to ensure successful delivery into the bloodstream.
Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathway for Sildenafil and a generalized experimental workflow.
Caption: Sildenafil inhibits PDE5, increasing cGMP levels and promoting smooth muscle relaxation.
References
- 1. Sildenafil enhances locomotor activity in young mice and exerts anxiogenic effects in both young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Sildenafil Treatment Improves Vasomotor Function in a Mouse Model of Accelerated Aging [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The effect of age on sildenafil biotransformation in rat and mouse liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sildenafil – Rat Guide [ratguide.com]
- 14. Ups and downs of Viagra: revisiting ototoxicity in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Sildenafil mesylate stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Sildenafil mesylate stock solutions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the intended application. For in vitro studies, Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity.[1] For analytical purposes, such as High-Performance Liquid Chromatography (HPLC), methanol is frequently used to prepare stock solutions.[2][3] this compound is also soluble in water and ethanol.[1] The solubility of sildenafil is pH-dependent.[4]
Q2: What is the recommended storage temperature and duration for this compound stock solutions?
A2: For long-term storage, it is recommended to store stock solutions at -80°C, which can maintain stability for up to one year.[1] For shorter-term storage, -20°C is suitable for up to one month.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1] Some studies have also shown that stock solutions in methanol can be stored at 4°C for extended periods.[3]
Q3: My this compound solution has precipitated. What should I do?
A3: Precipitation can occur due to temperature changes or solvent evaporation. If precipitation is observed, gently warm the solution and sonicate to aid in redissolving the compound.[5] If the precipitate does not redissolve, it may indicate degradation or saturation, and it is advisable to prepare a fresh stock solution.
Q4: How can I check the stability and concentration of my this compound stock solution over time?
A4: The most reliable method to assess the stability and concentration of your stock solution is by using High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3][6][7][8] This analytical technique allows for the separation and quantification of sildenafil and its potential degradation products.
Q5: What are the common degradation pathways for Sildenafil?
A5: Sildenafil can degrade under various stress conditions. The primary degradation pathways include acid and base hydrolysis, oxidation, and photolysis.[9][10] The piperazine ring of the sildenafil molecule is particularly susceptible to photodegradation.[11] Forced degradation studies have shown that sildenafil is sensitive to oxidative stress.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate in stock solution upon thawing | - Solution was not fully dissolved initially.- Solvent evaporation.- Exceeded solubility limit at lower temperatures. | - Gently warm the vial and vortex or sonicate to redissolve.- Ensure the vial is properly sealed to prevent solvent evaporation.- Prepare a new stock solution at a slightly lower concentration. |
| Loss of compound activity in experiments | - Degradation of the stock solution due to improper storage.- Multiple freeze-thaw cycles. | - Prepare fresh stock solutions more frequently.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Verify the concentration and purity of the stock solution using HPLC. |
| Inconsistent experimental results | - Inaccurate initial concentration of the stock solution.- Non-homogeneity of the stock solution. | - Ensure the compound is completely dissolved when preparing the stock solution.- Vortex the solution before each use.- Calibrate pipettes and balances regularly for accurate measurements. |
| Appearance of unknown peaks in HPLC analysis | - Degradation of the this compound. | - Review storage conditions and handling procedures.- Prepare a fresh stock solution.- The presence of new peaks may indicate degradation products.[9][10] |
Quantitative Data Summary
Table 1: Recommended Long-Term Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Solvent | Source |
| -80°C | 1 year | DMSO | [1] |
| -20°C | 1 month | DMSO | [1] |
| 4°C | Long-term | Methanol | [3] |
| 30°C and 40°C | 90 days | Oral Suspension | [12] |
Table 2: Solubility of Sildenafil and its Salts in Various Solvents
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | 100 mg/mL | [1] |
| This compound | Water | 100 mg/mL | [1] |
| This compound | Ethanol | 4 mg/mL | [1] |
| Sildenafil Citrate | Water | 3.5 - 4.1 mg/mL | [13][14][15] |
| Sildenafil Citrate | Methanol | Slightly soluble | [4] |
| Sildenafil (base) | Ethanol | 5.2 ± 1.2 mg/mL | [13] |
| Sildenafil (base) | Water | Insoluble | [13] |
Experimental Protocols
Protocol: Stability Assessment of this compound Stock Solution by HPLC
This protocol outlines a general method for determining the stability of a this compound stock solution.
1. Materials and Reagents:
-
This compound stock solution
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium formate or phosphate buffer
-
HPLC system with UV detector
-
C18 analytical column
2. Preparation of Standards:
-
Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).[2]
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).[7]
3. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 125 mm (or similar)[7]
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM phosphate buffer, pH 2.8) and acetonitrile (e.g., 71:29 v/v)[7] or ammonium formate buffer in water and acetonitrile.[6]
-
Injection Volume: 20 µL
4. Stability Study Procedure:
-
Store aliquots of your this compound stock solution under the desired long-term storage conditions (e.g., -80°C, -20°C, 4°C).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot and allow it to come to room temperature.
-
Dilute a sample of the stock solution to a concentration within the range of the calibration curve using the mobile phase.
-
Inject the diluted sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the peak area of sildenafil.
-
Calculate the concentration of sildenafil in the stored sample by comparing its peak area to the calibration curve.
-
Assess for the presence of any new peaks, which may indicate degradation products.
5. Data Analysis:
-
Plot the concentration of sildenafil as a function of time for each storage condition.
-
A significant decrease in concentration over time indicates degradation of the compound.
Visualizations
Caption: Troubleshooting flowchart for precipitated this compound stock solutions.
Caption: Simplified diagram of Sildenafil degradation pathways under stress conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HPLC Method for Analysis of Sildenafil Citrate (Viagra) MS-compatible Mobile Phase on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 8. Sildenafil Citrate Method (HPLC) following USP Monograph on Ascentis® Express C18 with UV detection [sigmaaldrich.com]
- 9. thaiscience.info [thaiscience.info]
- 10. tsijournals.com [tsijournals.com]
- 11. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uspharmacist.com [uspharmacist.com]
- 15. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Sildenafil mesylate in research
Welcome to the technical support center for Sildenafil mesylate. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions arising from the batch-to-batch variability of this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: We are observing a stronger-than-expected biological effect in our cell-based assay compared to previous batches of this compound. What could be the cause?
A1: A stronger-than-expected effect could be due to the presence of impurities that are also biologically active. One of the main metabolites of Sildenafil, N-desmethylsildenafil, retains approximately 50% of the in-vitro inhibitory activity on phosphodiesterase type 5 (PDE5).[1] If your batch of this compound contains a significant amount of this impurity, the total biological activity could be higher than anticipated based on the concentration of the parent compound alone. We recommend quantifying the purity of your batch using High-Performance Liquid Chromatography (HPLC).
Q2: Our this compound is not fully dissolving in our aqueous buffer, leading to inconsistent results. Previous batches from the same supplier did not have this issue. Why might this be happening?
A2: This issue is likely related to the polymorphic form of the this compound. Sildenafil and its salts can exist in different crystalline forms, known as polymorphs, which can have different physical properties, including solubility and dissolution rate.[2][3] It is possible that your current batch is a less soluble polymorph compared to previous batches. Additionally, the particle size of the powder can affect the dissolution rate.[1] We recommend characterizing the polymorphic form using X-Ray Powder Diffraction (XRPD) and visually inspecting the particle size.
Q3: We have stored a stock solution of this compound in DMSO at -20°C for several months and are now seeing reduced activity in our experiments. Is the compound stable under these conditions?
A3: While Sildenafil is generally stable, long-term storage in solution, even at low temperatures, can lead to degradation. For optimal stability, it is recommended to store stock solutions in aliquots at -80°C for up to one year, or at -20°C for shorter periods (e.g., up to 6 months).[4] Repeated freeze-thaw cycles should be avoided.[4] Degradation can lead to the formation of inactive or less active products, which would explain the reduced efficacy you are observing. It is advisable to prepare fresh stock solutions periodically and to check the purity of older stocks by HPLC if you suspect degradation.
Q4: What are the common impurities found in research-grade this compound?
A4: Common process-related impurities and degradation products include Sildenafil N-oxide, Desmethyl Sildenafil, and other related substances such as Impurity A (Isobutyl sildenafil), Impurity C (Desethyl Sildenafil), and Impurity D (Benzenesulfonic acid derivative).[5][6][7] The presence and levels of these impurities can vary between batches and may impact experimental outcomes. For research applications, it is advisable to use this compound with a purity of ≥99%.[4][8]
Troubleshooting Guide
Issue: Inconsistent or Non-Reproducible Experimental Results
If you are experiencing variability in your results when using different batches of this compound, follow this troubleshooting workflow:
Data Summary Tables
Table 1: Physicochemical Properties of Sildenafil and its Salts
| Property | Sildenafil (Base) | Sildenafil Citrate | This compound |
| Molecular Formula | C₂₂H₃₀N₆O₄S | C₂₈H₃₈N₆O₁₁S | C₂₃H₃₄N₆O₇S₂ |
| Molecular Weight | 474.58 g/mol | 666.70 g/mol | 570.68 g/mol |
| Aqueous Solubility | Insoluble[3] | 3.5 - 4.1 mg/mL[3] | Data not readily available, expected to be water-soluble |
| pKa | pKa1: 6.78 (piperazine), pKa2: 9.12 (pyrimidone)[3] | Not applicable | Not applicable |
| Appearance | White to off-white crystalline solid[9] | White to off-white crystalline solid[8] | White to off-white solid[10] |
Table 2: Common Impurities and their Potential Impact
| Impurity Name | Typical ICH Threshold for 100mg Max Daily Dose[11] | Potential Impact on Experiments |
| N-desmethylsildenafil (Metabolite) | Not typically listed as a process impurity | Biologically active (approx. 50% of Sildenafil's PDE5 inhibitory activity), its presence can lead to a stronger-than-expected effect.[1] |
| Sildenafil N-Oxide (Impurity B) | ≤ 0.5% or 200 µg | Generally considered to have significantly less or no activity. Its presence at high levels can lead to a weaker-than-expected effect.[12] |
| Isobutyl sildenafil (Impurity A) | ≤ 0.5% or 200 µg | Structural analog, potential for off-target effects or competitive inhibition. |
| Benzenesulfonic acid derivative (Impurity D) | ≤ 0.5% or 200 µg | Likely inactive, but its presence reduces the relative amount of the active compound.[5] |
Signaling Pathway
Sildenafil functions by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). This leads to an accumulation of cGMP, which in turn activates Protein Kinase G (PKG), resulting in smooth muscle relaxation and vasodilation.[13]
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
This protocol provides a general method for determining the purity of a this compound sample and quantifying impurities.
1. Materials and Reagents:
-
This compound (sample and reference standard)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (0.2 M, pH 7.0) or Phosphate buffer
-
Water (HPLC grade)
-
0.45 µm syringe filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
-
Volumetric flasks and pipettes
3. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the buffer and acetonitrile in a suitable ratio (e.g., 50:50 v/v).[11]
-
Degas the mobile phase using a sonicator or vacuum filtration.
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the Sildenafil reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to get a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution using your this compound batch.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with your prepared mobile phase
-
Flow Rate: 1.0 mL/min[11]
-
Detection Wavelength: 240 nm or 290 nm[11]
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
6. Analysis:
-
Inject the standard solution to determine the retention time of Sildenafil.
-
Inject the sample solution.
-
Identify the main Sildenafil peak and any impurity peaks based on their retention times.
-
Calculate the percentage purity by dividing the area of the Sildenafil peak by the total area of all peaks and multiplying by 100.
Protocol 2: Polymorph Identification by X-Ray Powder Diffraction (XRPD)
This protocol outlines the steps to identify the crystalline form of a this compound powder.
1. Materials and Equipment:
-
This compound powder sample
-
X-Ray Powder Diffractometer with a CuKα radiation source
-
Sample holder (low background)
-
Spatula
2. Sample Preparation:
-
Carefully pack the this compound powder into the sample holder.
-
Use a flat edge (like a glass slide) to ensure the surface of the powder is smooth and level with the surface of the holder. This is critical for accurate data collection.
3. Data Collection:
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters. A typical scan range for organic compounds is from 5° to 40° 2θ.
-
Scan Range: 5 - 40° 2θ
-
Step Size: 0.02°
-
Time per Step: 0.5 - 2 seconds (adjust based on sample crystallinity and desired signal-to-noise ratio)
4. Data Analysis:
-
Process the collected data using the instrument's software to obtain the diffraction pattern (a plot of intensity vs. 2θ angle).
-
Compare the peak positions (2θ values) of your sample's diffractogram to known patterns for different Sildenafil polymorphs.[14] Significant differences in peak positions indicate a different polymorphic form.[15]
Note: It is crucial to handle the powder gently during sample preparation to avoid inducing phase transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2007110559A1 - Pharmaceutically acceptable salts and polymorphic forms of sildenafil - Google Patents [patents.google.com]
- 3. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cbijournal.com [cbijournal.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. medkoo.com [medkoo.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Quantification of active pharmaceutical ingredient and impurities in sildenafil citrate obtained from the Internet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sildenafil N-Oxide | 1094598-75-0 | IS166405 | Biosynth [biosynth.com]
- 13. Sildenafil - Wikipedia [en.wikipedia.org]
- 14. cleanchemlab.com [cleanchemlab.com]
- 15. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for Sildenafil mesylate in cell-based experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Sildenafil mesylate in cell-based experiments. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges and provide detailed protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Sildenafil in a cellular context?
A1: Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3][4] The physiological mechanism involves the release of nitric oxide (NO), which activates the enzyme guanylate cyclase.[1][3] Guanylate cyclase then increases levels of cGMP, leading to smooth muscle relaxation and vasodilation.[1][3][5] By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, thereby enhancing the NO-cGMP signaling pathway.[1][5] For Sildenafil to exert its pharmacological effect, the NO/cGMP pathway must be activated.[1]
Caption: Sildenafil inhibits PDE5, increasing cGMP levels.
Q2: What is a recommended starting concentration and incubation time for Sildenafil?
A2: The optimal concentration and incubation time for Sildenafil are highly dependent on the cell type, the specific biological question, and the assay being performed. Based on published studies, concentrations typically range from the nanomolar to the low micromolar range (0.25 µM to 25 µM), and incubation times can vary from a few hours to several days. For initial experiments, a time-course and dose-response study is recommended.
| Cell Type | Assay Type | Sildenafil Concentration | Incubation Time |
| Prostate Cancer Cells (LNCaP, C4-2B, 22Rv1) | Cell Cycle Analysis, Apoptosis | 2 µM - 5 µM | 72 hours[6] |
| Human Detrusor Smooth Muscle | Muscle Relaxation | 3 µM - 30 µM | Not specified (concentration-response curve)[2] |
| Human Skeletal Muscle Cells & Fibroblasts | Cell Viability (MTT) | 0.25 µM - 25 µM | 24 hours[7] |
| Primary Leydig Cells | Steroidogenesis, cGMP/cAMP levels | Not specified (Dose-dependent) | 2 hours[8] |
| Human Endometrial Epithelial Cells | Cell Proliferation, NO Secretion | 1 µM, 10 µM, 20 µM | 15 days (media changed every 3 days)[9] |
| Myeloid-Derived Suppressor Cells (MDSC) | T-cell Suppression Assay | 10 µM | Not specified[10] |
Q3: How should I prepare and store this compound stock solutions?
A3: Sildenafil citrate has a water solubility of 3.5 mg/mL, which can be a limiting factor.[3] The solubility is pH-dependent.[11] For cell culture experiments, it is common to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C.
Troubleshooting Guide
Issue: I am not observing any effect after treating my cells with Sildenafil.
This is a common issue that can arise from several factors. Use the following logic to troubleshoot your experiment.
Caption: Troubleshooting logic for unresponsive experiments.
-
Verify Pathway Activation: Sildenafil enhances an existing signal. If the endogenous NO production in your cell culture is low, there will be minimal cGMP for Sildenafil to act upon.[1] Consider co-treatment with an NO donor to stimulate the pathway.
-
Confirm PDE5 Expression: Sildenafil is specific to PDE5. Confirm that your cells express PDE5 at the mRNA or protein level.
-
Optimize Incubation Time and Dose: The effect of Sildenafil may be time- and dose-dependent. A single time point or concentration might not be sufficient. Some effects may only be apparent after 24 or even 72 hours.[6][12]
-
Check Compound Integrity: Ensure your this compound has not degraded. Use a fresh stock or validate your current stock on a positive control cell line known to respond.
Issue: High variability between replicate wells.
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution.
-
Plate Edge Effects: Evaporation from wells on the outer edges of a plate can concentrate media components and drugs. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.[12]
-
Assay Protocol: Multi-step assays with several washes or transfers can introduce variability.[12] If possible, use a simpler, homogenous assay format.
Experimental Protocols
Protocol 1: General Workflow for Optimizing Incubation Time
This protocol outlines a systematic approach to determining the optimal incubation period for Sildenafil in your specific cell-based assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Sildenafil potentiates the therapeutic efficacy of docetaxel in advanced prostate cancer by stimulating NO-cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Frontiers | Sildenafil, a Type-5 Phosphodiesterase Inhibitor, Fails to Reverse Myeloid-Derived Suppressor Cell-Mediated T Cell Suppression in Cells Isolated From Tuberculosis Patients [frontiersin.org]
- 11. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head In Vitro Comparison of PDE5 Inhibitors: Sildenafil, Tadalafil, and Vardenafil
In the landscape of erectile dysfunction treatment and research into cGMP-mediated signaling pathways, sildenafil, tadalafil, and vardenafil stand out as cornerstone phosphodiesterase type 5 (PDE5) inhibitors. While all three share a common mechanism of action, their nuanced differences in potency and selectivity against various phosphodiesterase isoenzymes are critical for researchers in drug discovery and development. This guide provides an objective, data-driven comparison of the in vitro potency of these three compounds, supported by detailed experimental methodologies and visual representations of the underlying biochemical processes.
Comparative Potency and Selectivity
The in vitro potency of sildenafil, tadalafil, and vardenafil is typically quantified by their half-maximal inhibitory concentration (IC50) against PDE5. A lower IC50 value signifies a higher potency. Vardenafil generally exhibits the highest potency for PDE5, followed by tadalafil and then sildenafil.[1] However, the selectivity of these inhibitors for PDE5 over other PDE isoenzymes is a crucial factor in determining their potential for off-target effects.
The following table summarizes the IC50 values for sildenafil, tadalafil, and vardenafil against a range of human phosphodiesterase isoenzymes, compiled from head-to-head comparative studies.
| PDE Isoenzyme | Sildenafil IC50 (nM) | Tadalafil IC50 (nM) | Vardenafil IC50 (nM) |
| PDE1 | 280 | >10,000 | 140 |
| PDE2 | >10,000 | >10,000 | >10,000 |
| PDE3 | >10,000 | >10,000 | >10,000 |
| PDE4 | >10,000 | >10,000 | >10,000 |
| PDE5 | 3.7 - 7.0 | 1.8 - 5.0 | 0.09 - 0.7 |
| PDE6 | 22 - 30 | >10,000 | 7.0 |
| PDE11 | 7,400 | 200 | 6,500 |
Note: IC50 values can vary between studies due to differences in experimental conditions.
From this data, it is evident that vardenafil is the most potent inhibitor of PDE5 in vitro.[1] All three compounds demonstrate high selectivity for PDE5 over PDE2, PDE3, and PDE4. However, their activity against other isoenzymes varies. Sildenafil and vardenafil show some inhibition of PDE6, an enzyme found in the retina, which may account for the visual side effects reported with these drugs. Tadalafil, while highly selective against PDE6, exhibits some inhibitory activity against PDE11, an isoenzyme with a less defined physiological role.[2][3]
The cGMP Signaling Pathway
The therapeutic effect of sildenafil, tadalafil, and vardenafil is rooted in their ability to modulate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide from nerve endings and endothelial cells. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of proteins that cause a decrease in intracellular calcium levels and subsequent smooth muscle relaxation. This vasodilation increases blood flow, leading to an erection.
PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive GMP. By competitively inhibiting PDE5, sildenafil, tadalafil, and vardenafil prevent the degradation of cGMP, thereby prolonging the vasodilatory effects of nitric oxide.
Experimental Protocols
The determination of in vitro potency for PDE5 inhibitors is typically achieved through enzyme inhibition assays. A common method is the fluorescence polarization (FP) assay, which provides a high-throughput and sensitive means of measuring enzyme activity.[4]
Objective: To determine the IC50 value of a test compound (sildenafil, tadalafil, or vardenafil) against purified human PDE5A1.
Materials:
-
Purified recombinant human PDE5A1 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)[5]
-
Test compounds (sildenafil, tadalafil, vardenafil) dissolved in DMSO
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in assay buffer to the desired final concentrations.
-
Enzyme Reaction: The PDE5A1 enzyme is added to the wells of a microplate containing the assay buffer and the various concentrations of the test compound.
-
Substrate Addition: The reaction is initiated by adding the fluorescently labeled cGMP substrate to each well.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.[5]
-
Fluorescence Polarization Measurement: The fluorescence polarization of each well is measured using a microplate reader. In the absence of inhibition, PDE5A1 hydrolyzes the FAM-cGMP, leading to a decrease in fluorescence polarization. In the presence of an inhibitor, the enzymatic activity is reduced, and the fluorescence polarization remains high.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The in vitro data clearly demonstrates that while sildenafil, tadalafil, and vardenafil are all potent and selective inhibitors of PDE5, they possess distinct profiles. Vardenafil is the most potent of the three, while tadalafil exhibits a unique selectivity profile with some activity against PDE11. Sildenafil, the first-in-class inhibitor, remains a potent and selective agent. Understanding these differences in potency and selectivity is paramount for researchers designing new experiments, interpreting results, and developing the next generation of PDE inhibitors. The experimental protocols outlined provide a foundational method for conducting such comparative studies in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
Selectivity Profiling of Sildenafil Mesylate Versus Other PDE5 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of Sildenafil mesylate against other prominent phosphodiesterase type 5 (PDE5) inhibitors. The following sections detail the comparative potency, underlying signaling pathways, and the experimental methodologies used to determine these selective properties, supported by experimental data.
Comparative Selectivity of PDE5 Inhibitors
The therapeutic efficacy and side-effect profile of PDE5 inhibitors are largely dictated by their selectivity for the PDE5 isozyme over other phosphodiesterase families. Non-selective inhibition of other PDEs, such as PDE1, PDE6, and PDE11, can lead to off-target effects.[1][2] Sildenafil, vardenafil, and tadalafil are all selective for PDE5.[2]
The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values for Sildenafil and other common PDE5 inhibitors against various PDE isozymes.
| Isozyme | Sildenafil (nM) | Vardenafil (nM) | Tadalafil (nM) |
| PDE5 | 3.5 - 4.0 | 0.1 - 0.4 | 2.0 - 6.74 |
| PDE1 | >140 | >140 | >1000 |
| PDE6 | 22 - 30 | 6.2 | >1000 |
| PDE11 | >200 | >9300 | 37 |
Note: IC50 values can vary between studies due to different experimental conditions.[1]
Key Observations:
-
Vardenafil generally exhibits the highest potency for PDE5.[2][3]
-
Sildenafil and Vardenafil show some cross-reactivity with PDE6, which is found in the retina. This inhibition of PDE6 is associated with transient visual disturbances, such as a blue tinge to vision, reported by some users.[2][4][5]
-
Tadalafil is a weak inhibitor of PDE6 but shows notable inhibition of PDE11.[2][4] The physiological role of PDE11 is not fully understood, but it is expressed in tissues such as the prostate, testes, and skeletal muscle, and its inhibition has been associated with back pain and myalgia.[5][6]
-
All three inhibitors are highly selective for PDE5 over PDE1, which is present in the brain, myocardium, and vascular smooth muscle.[1][2]
cGMP Signaling Pathway and Mechanism of Action
PDE5 is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway.[7] In tissues like the corpus cavernosum, nitric oxide (NO) released during sexual stimulation activates soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cGMP.[8][9] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in smooth muscle relaxation, vasodilation, and increased blood flow.[10] PDE5 specifically hydrolyzes cGMP, thus terminating its action.[11][12]
By competitively inhibiting PDE5, drugs like Sildenafil prevent the degradation of cGMP, thereby enhancing and prolonging the NO-mediated, cGMP-dependent vasodilation.[12][13]
Caption: The cGMP signaling pathway and the inhibitory action of Sildenafil on PDE5.
Experimental Protocols for Selectivity Profiling
Determining the selectivity of PDE5 inhibitors involves quantifying their inhibitory activity against a panel of different PDE isozymes. A common in vitro method is the fluorescence polarization (FP) assay.
Principle of the Fluorescence Polarization Assay:
This assay is based on the principle that a small, fluorescently labeled substrate (e.g., fluorescein-cAMP or fluorescein-cGMP) rotates rapidly in solution, resulting in low fluorescence polarization.[14] When the PDE enzyme hydrolyzes the substrate to its monophosphate form, this product is captured by a specific binding agent, forming a larger complex. This larger complex tumbles more slowly, leading to a high fluorescence polarization signal.[14]
PDE inhibitors compete with the substrate for the active site of the enzyme. In the presence of an effective inhibitor, the hydrolysis of the fluorescent substrate is reduced, preventing the formation of the high-molecular-weight complex and thus maintaining a low polarization signal.[15]
General Protocol:
-
Reagent Preparation:
-
Prepare assay buffers (e.g., Tris-HCl with MgCl2).
-
Reconstitute purified, recombinant human PDE enzymes (PDE1 through PDE11) to desired concentrations.
-
Prepare a fluorescently labeled substrate (cAMP or cGMP, depending on the PDE isozyme's preference).
-
Prepare the binding agent/beads that will specifically bind the hydrolyzed monophosphate product.[14]
-
Serially dilute the test inhibitors (e.g., this compound) in DMSO to create a range of concentrations.[15]
-
-
Assay Procedure:
-
Dispense the PDE enzyme solution into a microplate (e.g., a 96-well or 384-well plate).[14][15]
-
Add the diluted inhibitor compounds to the wells. Include control wells with no inhibitor (100% activity) and wells with a known potent, non-selective inhibitor or no enzyme (background).
-
Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate.
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction and add the binding agent to capture the fluorescent monophosphate product.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Plot the fluorescence polarization signal against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[16]
-
Calculate selectivity ratios by dividing the IC50 for other PDE isozymes by the IC50 for PDE5. A higher ratio indicates greater selectivity for PDE5.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. canjurol.com [canjurol.com]
- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel functions of cGMP-specific phosphodiesterase 5 and its inhibitors in carcinoma cells and pulmonary/cardiovascular vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
- 14. westbioscience.com [westbioscience.com]
- 15. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the therapeutic efficacy of Sildenafil mesylate in a mouse model of heart failure
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sildenafil mesylate's performance against placebo controls in mouse models of heart failure. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathway and experimental workflow.
Sildenafil, a phosphodiesterase-5 (PDE5) inhibitor, has shown considerable promise in preclinical studies for treating heart failure. Its therapeutic effects are primarily attributed to the enhancement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG) signaling pathway, which is often impaired in cardiac disease. This guide synthesizes findings from studies using established mouse models of heart failure, including ischemic cardiomyopathy induced by myocardial infarction (MI) and pressure overload-induced hypertrophy from transverse aortic constriction (TAC).
Comparative Efficacy of Sildenafil
The therapeutic efficacy of Sildenafil has been predominantly evaluated against placebo or saline controls in various mouse models of heart failure. These studies consistently demonstrate Sildenafil's ability to mitigate adverse cardiac remodeling, improve cardiac function, and increase survival.
Key Performance Indicators
The following tables summarize the quantitative data from representative studies, showcasing Sildenafil's effects on key cardiac parameters.
Table 1: Effects of Sildenafil on Cardiac Function in a Mouse Model of Myocardial Infarction (MI)
| Parameter | Control (Saline) | Sildenafil | Percentage Change with Sildenafil | Reference |
| Infarct Size (%) | 69.6 ± 4.1 | 40.0 ± 4.6 | ↓ 42.5% | [1] |
| Left Ventricular End-Diastolic Diameter (LVEDD) (mm) at 28 days | 5.5 ± 0.1 | 4.4 ± 0.1 | ↓ 20% | [1] |
| Fractional Shortening (FS) (%) at 28 days | Significantly decreased | Significantly improved | - | [1] |
| Apoptosis (%) at 28 days | 2.0 ± 0.2 | 1.2 ± 0.1 | ↓ 40% | [1] |
| Survival Rate (%) | 36 | 93 | ↑ 158% | [1] |
Table 2: Effects of Sildenafil on Cardiac Remodeling in a Mouse Model of Transverse Aortic Constriction (TAC)
| Parameter | Control (Placebo) | Sildenafil | Percentage Change with Sildenafil | Reference |
| Left Ventricular Mass (mg) | Increased by ~135% | Arrested further increase | - | [2] |
| LV End-Systolic Dimension (mm) | Increased by 91% | Arrested further increase | - | [2] |
| LV End-Diastolic Dimension (mm) | Increased by 10% | Arrested further increase | - | [2] |
| Fractional Shortening (%) | Decreased by 42% | Arrested further decrease | - | [2] |
| Myocardial Fibrosis | Time-dependent increase | Suppressed | ~67% reduction at 9 weeks |
Note: The values are presented as mean ± standard error of the mean (SEM) where available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for inducing heart failure in mice and assessing cardiac function.
Induction of Myocardial Infarction (MI) by Left Anterior Descending (LAD) Coronary Artery Ligation
This surgical procedure mimics the pathophysiology of an acute heart attack in humans.
-
Anesthesia and Intubation: Mice are anesthetized, typically with isoflurane. Endotracheal intubation is performed to allow for mechanical ventilation.
-
Thoracotomy: A surgical incision is made on the left side of the chest to expose the heart.
-
LAD Ligation: The left anterior descending (LAD) coronary artery is permanently ligated with a suture. Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle.
-
Chest Closure and Recovery: The chest is closed in layers, and the mouse is gradually weaned from the ventilator. Post-operative analgesics are administered to manage pain.
Induction of Heart Failure by Transverse Aortic Constriction (TAC)
This model creates a pressure overload on the left ventricle, leading to hypertrophy and subsequent heart failure.
-
Anesthesia and Preparation: Mice are anesthetized, and the surgical area in the upper chest is shaved and disinfected.
-
Surgical Approach: A small incision is made at the suprasternal notch to expose the aortic arch.
-
Aortic Constriction: A suture is passed around the transverse aorta between the innominate and left common carotid arteries. A blunt needle of a specific gauge (e.g., 27-gauge) is placed alongside the aorta, and the suture is tied snugly around both. The needle is then quickly removed, creating a stenosis of a defined diameter.
-
Wound Closure and Recovery: The incision is closed, and the mouse is monitored during recovery.
Assessment of Cardiac Function by Echocardiography
Echocardiography is a non-invasive technique used to assess cardiac structure and function in mice.
-
Anesthesia and Preparation: The mouse is lightly anesthetized, and the chest is shaved to ensure good contact with the ultrasound probe. The mouse is positioned on a heated platform to maintain body temperature.
-
Image Acquisition: A high-frequency ultrasound probe is used to acquire images of the heart in various views, most commonly the parasternal long-axis (PLAX) and short-axis (SAX) views.
-
M-mode and 2D Imaging: M-mode recordings are taken from the SAX view at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thicknesses. These measurements are used to calculate fractional shortening (FS) and ejection fraction (EF).
-
Doppler Imaging: Doppler imaging is used to assess blood flow velocities and diastolic function.
Visualizing the Mechanism and Workflow
Sildenafil's Signaling Pathway
Sildenafil exerts its therapeutic effects by inhibiting PDE5, which leads to an accumulation of cGMP and subsequent activation of PKG. This signaling cascade has multiple downstream effects that are beneficial in the context of heart failure.
Caption: Sildenafil's mechanism of action in cardiac myocytes.
Experimental Workflow for Validating Sildenafil's Efficacy
The following diagram illustrates a typical experimental workflow for assessing the therapeutic efficacy of Sildenafil in a mouse model of heart failure.
Caption: Experimental workflow for Sildenafil efficacy testing.
References
A Comparative Analysis of Sildenafil Mesylate and Bosentan for the Treatment of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
Pulmonary hypertension (PH) is a progressive and life-threatening condition characterized by elevated blood pressure in the pulmonary arteries. Two key therapeutic agents, Sildenafil mesylate and bosentan, have emerged as important treatments, each targeting distinct molecular pathways implicated in the disease's pathophysiology. This guide provides a detailed comparative analysis of these two drugs, supported by experimental data from pivotal clinical trials, to inform research and drug development efforts.
Mechanism of Action: Targeting Different Pathways to Vasodilation
Sildenafil and bosentan achieve their therapeutic effects in pulmonary hypertension through fundamentally different mechanisms of action. Sildenafil enhances the nitric oxide (NO) signaling pathway, while bosentan blocks the endothelin pathway.
This compound: A Phosphodiesterase-5 (PDE-5) Inhibitor Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE-5), an enzyme highly expressed in the pulmonary vasculature.[1][2] PDE-5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway.[3] By inhibiting PDE-5, sildenafil leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This cascade ultimately results in vasodilation of the pulmonary arteries, reduction of pulmonary vascular resistance, and antiproliferative effects on vascular smooth muscle cells.[3][4]
Bosentan: A Dual Endothelin Receptor Antagonist (ERA) Bosentan is a competitive antagonist of both endothelin-A (ET-A) and endothelin-B (ET-B) receptors.[5][6] Endothelin-1 (ET-1) is a potent vasoconstrictor and smooth muscle mitogen that is upregulated in patients with pulmonary hypertension.[5][7] By blocking the binding of ET-1 to its receptors on vascular smooth muscle cells, bosentan prevents vasoconstriction and cellular proliferation, leading to a decrease in pulmonary arterial pressure and vascular resistance.[6][7]
Comparative Efficacy: Insights from Clinical Trials
The efficacy of sildenafil and bosentan in treating pulmonary hypertension has been evaluated in numerous clinical trials. Key endpoints in these studies include the 6-minute walk distance (6MWD), a measure of exercise capacity, and hemodynamic parameters such as mean pulmonary arterial pressure (mPAP) and pulmonary vascular resistance (PVR).
Monotherapy Trials
Pivotal trials for each drug have demonstrated their efficacy compared to placebo. The SUPER-1 (Sildenafil Use in Pulmonary Arterial Hypertension) trial for sildenafil and the BREATHE-1 (Bosentan: Randomized Trial of Endothelin Receptor Antagonist Therapy for Pulmonary Hypertension) trial for bosentan are seminal studies in the field.
| Feature | Sildenafil (SUPER-1 Trial)[8] | Bosentan (BREATHE-1 Trial)[5][9] |
| Primary Endpoint | Change in 6-Minute Walk Distance (6MWD) | Change in 6-Minute Walk Distance (6MWD) |
| Treatment Duration | 12 weeks | 16 weeks |
| Patient Population | Symptomatic PAH (idiopathic, associated with connective tissue disease, or repaired congenital shunts) | WHO Functional Class III or IV PAH (idiopathic or associated with scleroderma) |
| Dosage | 20 mg, 40 mg, or 80 mg three times daily | 62.5 mg twice daily for 4 weeks, then 125 mg or 250 mg twice daily |
| Placebo-Corrected Improvement in 6MWD | 45-50 meters (p<0.001) | 44 meters (p<0.001) |
| Effect on Mean Pulmonary Arterial Pressure (mPAP) | Significant reduction at all doses | Significant improvement in cardiopulmonary hemodynamics |
Head-to-Head and Combination Therapy Trials
The COMPASS-2 trial provides a direct comparison of adding bosentan to sildenafil therapy versus sildenafil monotherapy. While the primary endpoint of time to first morbidity/mortality event was not met, there were notable differences in secondary outcomes.
| Feature | Sildenafil + Placebo (COMPASS-2 Trial)[10][11] | Sildenafil + Bosentan (COMPASS-2 Trial)[10][11] |
| Primary Endpoint | Time to first morbidity/mortality event | Time to first morbidity/mortality event |
| Result of Primary Endpoint | 51.4% experienced an event | 42.8% experienced an event (Hazard Ratio 0.83, p=0.2508) |
| Change in 6-Minute Walk Distance (6MWD) at 16 weeks | - | +21.8 meters (p=0.0106) |
| Other Endpoints | No significant difference in WHO functional class | No significant difference in WHO functional class |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the key trials cited.
SUPER-1 Trial (Sildenafil)
-
Study Design: A double-blind, placebo-controlled, parallel-group study.[8]
-
Participants: 278 patients with symptomatic pulmonary arterial hypertension.[8]
-
Intervention: Patients were randomized to receive either placebo or sildenafil at doses of 20 mg, 40 mg, or 80 mg, administered orally three times daily for 12 weeks.[8]
-
Primary Efficacy Endpoint: The change from baseline in the 6-minute walk distance (6MWD) at week 12.[8]
-
Secondary Efficacy Endpoints: Included changes in mean pulmonary arterial pressure (mPAP), World Health Organization (WHO) functional class, and the incidence of clinical worsening.[8]
-
Assessments: The 6MWD test was performed according to a standardized protocol. Hemodynamic parameters were assessed by right heart catheterization at baseline and at week 12.
BREATHE-1 Trial (Bosentan)
-
Study Design: A multi-center, double-blind, placebo-controlled, randomized trial.[5]
-
Participants: 213 patients with WHO Functional Class III or IV pulmonary arterial hypertension.[5]
-
Intervention: Patients were randomized to receive either placebo or bosentan. The bosentan group received 62.5 mg twice daily for 4 weeks, followed by a target dose of either 125 mg or 250 mg twice daily for at least 12 weeks.[12][13]
-
Primary Efficacy Endpoint: The change from baseline in exercise capacity as measured by the 6-minute walk distance (6MWD).[9]
-
Secondary Efficacy Endpoints: Included changes in the Borg dyspnea index, WHO functional class, and time to clinical worsening. Cardiopulmonary hemodynamics were also assessed.[9]
-
Assessments: The 6MWD test was conducted at baseline and at the end of the treatment period. Hemodynamic measurements were obtained via right heart catheterization.
COMPASS-2 Trial (Combination Therapy)
-
Study Design: A prospective, international, randomized, double-blind, placebo-controlled, event-driven trial.[10]
-
Participants: 334 symptomatic PAH patients who were on stable sildenafil therapy (≥20 mg three times daily) for at least 3 months.[11]
-
Intervention: Patients were randomized to receive either placebo or bosentan (125 mg twice daily) in addition to their ongoing sildenafil treatment.[11]
-
Primary Efficacy Endpoint: The time to the first morbidity or mortality event, which was a composite of all-cause death, hospitalization for worsening PAH, initiation of intravenous prostanoid therapy, atrial septostomy, or lung transplantation.[10]
-
Secondary and Exploratory Endpoints: Included the change in 6MWD and WHO functional class at 16 weeks, and changes in N-terminal pro-brain natriuretic peptide (NT-proBNP) levels over time.[11]
-
Assessments: The 6MWD was assessed at baseline and at week 16. Clinical events were adjudicated by an independent committee.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathways of sildenafil and bosentan, as well as a generalized experimental workflow for a comparative clinical trial.
References
- 1. Pulmonary hypertension - Wikipedia [en.wikipedia.org]
- 2. vpci.org.in [vpci.org.in]
- 3. Sildenafil in the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bosentan in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Bosentan? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Sildenafil citrate therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Bosentan added to sildenafil therapy in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bosentan treatment for pulmonary arterial hypertension related to connective tissue disease: a subgroup analysis of the pivotal clinical trials and their open‐label extensions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openaccessjournals.com [openaccessjournals.com]
Sildenafil Mesylate vs. Zaprinast: A Head-to-Head Comparison of PDE5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two key phosphodiesterase type 5 (PDE5) inhibitors: Sildenafil mesylate and Zaprinast. By examining their inhibitory potency, signaling pathways, and the experimental methodologies used for their characterization, this document serves as a valuable resource for researchers in pharmacology and drug discovery.
Data Presentation: Inhibitory Potency
The inhibitory activities of this compound and Zaprinast against PDE5 are typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). These values, collated from scientific literature, are summarized below. Lower values are indicative of higher potency.
| Inhibitor | IC50 | Ki |
| Sildenafil | ~3.4 nM[1] | ~1 nM[2] |
| Zaprinast | ~600 nM[1] | ~130 nM[2] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions.
The cGMP Signaling Pathway and PDE5 Inhibition
The physiological effects of Sildenafil and Zaprinast are mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In this pathway, nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3][4] cGMP then acts as a second messenger, leading to various cellular responses, including smooth muscle relaxation.[4]
The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases.[3] PDE5 is a cGMP-specific phosphodiesterase and a key regulator of this pathway.[3] Both Sildenafil and Zaprinast are competitive inhibitors of PDE5, meaning they bind to the catalytic site of the enzyme and prevent the breakdown of cGMP.[2] This leads to an accumulation of cGMP, thereby enhancing and prolonging its downstream effects.[2]
Experimental Protocols: PDE5 Inhibition Assay
The determination of IC50 and Ki values for PDE5 inhibitors is typically performed using an in vitro enzyme inhibition assay. A common method involves a colorimetric assay that quantifies the product of the PDE5-catalyzed reaction.
Principle:
This assay is based on a two-step enzymatic reaction. First, PDE5 hydrolyzes cGMP to GMP. In the second step, a phosphatase, such as calf intestinal alkaline phosphatase (CIAP), is added to hydrolyze GMP to guanosine and inorganic phosphate (Pi). The amount of Pi produced is then quantified using a colorimetric reagent, such as Malachite Green, which forms a colored complex with phosphate that can be measured spectrophotometrically.[4] The inhibitory effect of a compound is determined by measuring the reduction in Pi formation in the presence of the inhibitor compared to a control without the inhibitor.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA).[4]
-
Prepare solutions of cGMP substrate, PDE5 enzyme, and the inhibitors (this compound and Zaprinast) at various concentrations in the reaction buffer.
-
Prepare a solution of calf intestinal alkaline phosphatase (CIAP).[4]
-
Prepare the Malachite Green detection reagent.[4]
-
-
Assay Procedure:
-
To a 96-well microplate, add the reaction buffer.
-
Add the inhibitor solution at varying concentrations to the appropriate wells.
-
Add the PDE5 enzyme solution to all wells except the negative control.
-
Initiate the reaction by adding the cGMP substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[4]
-
Stop the PDE5 reaction by adding a stop solution or by proceeding directly to the next step.
-
Add the CIAP solution to each well and incubate to allow for the conversion of GMP to guanosine and Pi.
-
Add the Malachite Green reagent to each well and incubate for color development.[4]
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PDE5 activity, by fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Logical Comparison of Inhibitory Profiles
The experimental data clearly demonstrates that this compound is a significantly more potent inhibitor of PDE5 than Zaprinast. This difference in potency is a key factor in their respective pharmacological profiles and clinical applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. denovobiolabs.com [denovobiolabs.com]
- 4. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
In Vivo Confirmation of Sildenafil Mesylate's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Sildenafil mesylate and its alternatives in elucidating the mechanism of action for treating erectile dysfunction, with a focus on data from knockout animal models. By examining the effects of these compounds in models with specific genetic deletions of key enzymes in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway, we can gain a deeper understanding of their precise mechanisms and comparative efficacy.
Sildenafil's Mechanism of Action: The Role of nNOS and eNOS
Sildenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5), enhances erectile function by increasing intracellular levels of cGMP in the corpus cavernosum smooth muscle.[1] The production of cGMP is primarily stimulated by nitric oxide (NO), which is synthesized by nitric oxide synthase (NOS) enzymes. In the penis, the neuronal (nNOS) and endothelial (eNOS) isoforms are the key sources of NO. Knockout mouse models, lacking either nNOS (nNOS-/-) or eNOS (eNOS-/-), have been instrumental in dissecting the relative contributions of these enzymes to erectile function and in confirming the NO-dependent mechanism of Sildenafil.
Experimental Data: Sildenafil in Wild-Type, nNOS-/-, and eNOS-/- Mice
The following table summarizes the key findings from in vivo studies evaluating the effect of Sildenafil on erectile function in wild-type and NOS knockout mice. Erectile response was quantified by measuring the maximal intracavernosal pressure (ICP) normalized to the mean arterial pressure (MAP) upon electrical stimulation of the cavernous nerve.
| Animal Model | Treatment | ICP/MAP Ratio (Mean ± SEM) | Key Finding |
| Wild-Type (C57BL/6J) | Vehicle | 0.59 ± 0.05 | Baseline erectile function. |
| Sildenafil (1 mg/kg, i.v.) | 0.65 ± 0.03 | Sildenafil significantly prolonged the erectile response.[1] | |
| nNOS-/- | Vehicle | 0.1 - 0.35 | Markedly reduced erectile response compared to wild-type, indicating the critical role of nNOS.[1] |
| Sildenafil (1 mg/kg, i.v.) | No significant augmentation | Sildenafil failed to significantly improve the diminished erectile response, confirming its dependence on nNOS-derived NO.[1][2] | |
| eNOS-/- | Vehicle | 0.50 ± 0.08 | Erectile response was not significantly different from wild-type mice.[1] |
| Sildenafil (1 mg/kg, i.v.) | Facilitated erectile response | Sildenafil enhanced erectile function, suggesting that nNOS-derived NO is sufficient for its action in the absence of eNOS.[1][2] |
Comparative Analysis with Other PDE5 Inhibitors
While direct comparative studies of other PDE5 inhibitors like Tadalafil and Vardenafil in nNOS-/- and eNOS-/- knockout mice are limited, their performance in other animal models of erectile dysfunction with compromised NO signaling provides valuable insights. These models, such as those involving cavernous nerve injury, aging, or diabetes, often exhibit reduced NOS activity and NO bioavailability, thus serving as relevant proxies for understanding the drugs' mechanisms.
Tadalafil in Models of Compromised NO Signaling
Tadalafil, another potent and selective PDE5 inhibitor, has been evaluated in various models of erectile dysfunction.
| Animal Model | Treatment | Effect on Erectile Function | Implication for Mechanism |
| Cavernous Nerve Injury (Rat) | Tadalafil (2 mg/kg/day) | Contributed to the restoration of erectile function.[3] | Suggests efficacy in a neurogenic erectile dysfunction model where nNOS signaling is impaired. |
| Aged Rats | Tadalafil (5 mg/kg) + Resveratrol | Improved erectile function.[4] | Indicates potential to enhance erectile response in conditions of age-related decline in NOS activity. |
| Diabetic Rats (STZ-induced) | Tadalafil (oral, 8 weeks) | Partially recovered erectile function and ameliorated mitochondrial damage.[4] | Demonstrates efficacy in a model characterized by endothelial dysfunction and reduced NO bioavailability. |
Vardenafil in Models of Compromised NO Signaling
Vardenafil, a highly potent PDE5 inhibitor, has also shown efficacy in animal models with impaired erectile function.
| Animal Model | Treatment | Effect on Erectile Function | Implication for Mechanism |
| Acute Arteriogenic ED (Rat) | Vardenafil (4.0 mg/kg/day) | Improved erectile function and penile structure.[5][6] | Shows effectiveness in a model of vascular-related erectile dysfunction. |
| Diabetic Rats (STZ-induced) | Vardenafil + Resveratrol | Synergistically improved ICP/MAP ratio.[7] | Suggests that combining with an eNOS activator can enhance efficacy in diabetic models. |
Experimental Protocols
In Vivo Assessment of Erectile Function in Mice
A standardized and widely used method for quantitatively assessing erectile function in rodent models involves the surgical exposure of the cavernous nerve and the corpus cavernosum.[1]
-
Animal Preparation: Adult male mice (e.g., C57BL/6J, nNOS-/-, eNOS-/-) are anesthetized (e.g., with pentobarbitone).
-
Cannulation: A 24-gauge cannula filled with heparinized saline is inserted into the carotid artery to monitor mean arterial pressure (MAP). A 30-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
Cavernous Nerve Stimulation: The cavernous nerve is isolated and stimulated using a bipolar platinum electrode with defined parameters (e.g., 4.0 V, 16 Hz, 1 ms pulse width for 30 seconds).[1][2]
-
Data Acquisition: ICP and MAP are continuously recorded before, during, and after nerve stimulation. The erectile response is typically quantified as the ratio of maximal ICP to MAP (ICP/MAP).
-
Drug Administration: this compound or other test compounds are administered intravenously (i.v.) or via other appropriate routes, and erectile responses are measured at specific time points post-administration.
Visualizing the Pathways and Processes
Sildenafil's Mechanism of Action in the NO/cGMP Pathway
Caption: Sildenafil enhances erections by inhibiting PDE5, leading to increased cGMP levels.
Experimental Workflow for ICP Measurement in Knockout Mice
Caption: Workflow for assessing erectile function via ICP measurement in knockout mice.
Comparative Logic of Sildenafil's Efficacy in Knockout Models
Caption: Sildenafil's efficacy is dependent on the presence of functional nNOS.
Conclusion
The use of nNOS and eNOS knockout models has been pivotal in confirming that the in vivo mechanism of action of Sildenafil is critically dependent on the neuronal nitric oxide synthase pathway for its pro-erectile effects. While direct comparative data for other PDE5 inhibitors in these specific knockout models is not as readily available, studies in other models of erectile dysfunction with compromised NO signaling suggest that Tadalafil and Vardenafil also operate through the NO/cGMP pathway and are effective in conditions of reduced NO bioavailability. This guide provides a comprehensive overview for researchers to understand the foundational in vivo evidence supporting the mechanism of Sildenafil and to contextualize the performance of its alternatives.
References
- 1. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AB211. Effect of early chronic low-dose tadalafil administration on erectile dysfunction after cavernous nerve injury in the rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of chronic vardenafil treatment persist after end of treatment in rats with acute arteriogenic erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 7. Vardenafil and resveratrol synergistically enhance the nitric oxide/cyclic guanosine monophosphate pathway in corpus cavernosal smooth muscle cells and its therapeutic potential for erectile dysfunction in the streptozotocin-induced diabetic rat: preliminary findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing the Future of Sildenafil: A Guide to Placebo-Controlled Clinical Trials for Novel Indications
For Researchers, Scientists, and Drug Development Professionals
Sildenafil mesylate, originally developed for cardiovascular indications and widely known for its efficacy in erectile dysfunction, is now being explored for a multitude of new therapeutic applications. This guide provides a comprehensive overview of the design and execution of placebo-controlled clinical trials for these emerging indications, offering a comparative analysis of methodologies and presenting key experimental data.
Comparative Efficacy of Sildenafil Across Novel Indications
The following tables summarize the quantitative outcomes from placebo-controlled trials of sildenafil for various new indications.
Table 1: Sildenafil in Cardiovascular and Vasculature-Related Conditions
| Indication | Key Efficacy Endpoint | Sildenafil Group Outcome | Placebo Group Outcome | p-value | Citation(s) |
| Heart Failure with Preserved Ejection Fraction (HFpEF) | Change in Peak Oxygen Consumption | No significant improvement | No significant improvement | 0.90 | [1][2] |
| Change in 6-Minute Walk Distance | No significant improvement | No significant improvement | 0.92 | [2] | |
| Raynaud's Phenomenon | Reduction in Attack Frequency | 44% mean reduction | 18% mean reduction | 0.034 | [3] |
| Raynaud's Condition Score (RCS) | Significant reduction | Less significant reduction | <0.05 | ||
| Primary Dysmenorrhea | Total Pain Relief Over 4 Hours (TOPAR4) | Mean score: 11.9 | Mean score: 6.4 | <0.001 | [4][5] |
| Uterine Artery Pulsatility Index (2 hrs) | Mean: 1.6 | Mean: 2.3 | 0.01 | [4][5] | |
| Fetal Growth Restriction (in Preeclampsia) | Improvement in Fetal Growth | ~10% increase | No significant change | 0.006 | [6][7] |
Table 2: Sildenafil in Neurological and Cognitive Conditions
| Indication | Key Efficacy Endpoint | Sildenafil Group Outcome | Placebo Group Outcome | p-value | Citation(s) |
| Stroke Recovery (Subacute Ischemic) | NIHSS Score at 90 days (Median) | 2 (Range: 0-12) | N/A (Safety study) | N/A | [8] |
| Multiple Sclerosis (Erectile Dysfunction) | Improved Erections (Global Assessment) | 89% of patients | 24% of patients | <0.0001 | [9] |
| Cancer-Related Cognitive Impairment | To be determined in ongoing trials | - | - | - | [10][11] |
Table 3: Sildenafil in Other Investigational Areas
| Indication | Key Efficacy Endpoint | Sildenafil Group Outcome | Placebo Group Outcome | p-value | Citation(s) |
| Female Sexual Arousal Disorder (Topical Cream) | SFQ28 Arousal Sensation Domain Score | Mean increase: 2.03 | Mean increase: 0.08 | 0.04 | [3] |
| Improving Athletic Performance at Altitude | 6km Time Trial Performance | 15% improvement (responders up to 45%) | No significant improvement | <0.05 | [12] |
| Arterial Oxygen Saturation (SaO2) | Significantly higher | Lower | <0.05 | [12] | |
| Biliary Colic | Pain Relief (Verbal Rating Scale) at 60 min | Comparable to Ketorolac | N/A (Active comparator) | N/A | [13][14] |
Experimental Protocols for Key Clinical Trial Assessments
Detailed methodologies are crucial for the reproducibility and validation of clinical trial results. Below are protocols for key experiments cited in sildenafil clinical trials for new indications.
Six-Minute Walk Test (6MWT) for Heart Failure
Objective: To assess sub-maximal functional exercise capacity.
Procedure:
-
Patient Preparation: Patients should rest for at least 10 minutes before the test. Baseline heart rate, blood pressure, and oxygen saturation are recorded.
-
Testing Environment: The test is conducted on a flat, enclosed corridor with a hard surface. The length of the corridor should be at least 30 meters, with the turnaround points clearly marked.
-
Instructions to the Patient: The patient is instructed to walk from end to end of the corridor at their own pace, aiming to cover as much distance as possible in six minutes. They are informed that they can slow down or stop to rest if necessary, but should resume walking as soon as they are able.
-
During the Test: The technician should not walk with the patient but should provide standardized encouragement at predetermined intervals (e.g., "You are doing well," "Keep up the good work"). The number of laps and any stops are recorded.
-
Post-Test: At the end of six minutes, the total distance walked is calculated. Heart rate, blood pressure, oxygen saturation, and the patient's perceived exertion (e.g., using the Borg scale) are recorded immediately post-test.
Laser Doppler Anemometry for Raynaud's Phenomenon
Objective: To measure capillary blood flow velocity in the digits.
Procedure:
-
Acclimatization: The patient is seated in a temperature-controlled room (e.g., 22-24°C) for at least 20 minutes to allow for acclimatization.
-
Measurement Site: The nailfold of the finger (commonly the fourth digit) is used for measurement. A drop of immersion oil may be applied to the skin to improve image quality.
-
Equipment Setup: A laser Doppler anemometer is positioned over the nailfold capillaries. The area is visualized using a videomicroscope.
-
Data Acquisition: The laser beam is focused on a single capillary. The Doppler shift of the scattered light from the moving red blood cells is measured to determine their velocity. Continuous recordings are taken for a set period (e.g., 7 minutes) from multiple capillaries.
-
Data Analysis: The mean capillary blood flow velocity is calculated from the recorded data.
Assessment of Cancer-Related Fatigue
Objective: To measure the subjective experience of fatigue in cancer patients.
Procedure:
-
Instrument Selection: A validated multidimensional fatigue questionnaire is chosen, such as the Brief Fatigue Inventory (BFI) or the Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F).
-
Administration: The questionnaire is self-administered by the patient at baseline and at specified follow-up intervals throughout the trial.
-
Scoring: The responses are scored according to the specific instructions for the chosen instrument. The BFI, for example, asks patients to rate their fatigue on a scale of 0-10 and its interference with daily activities.
-
Interpretation: The total score provides a quantitative measure of the severity and impact of fatigue. Changes in the score from baseline are used to assess the efficacy of the intervention.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the design of placebo-controlled trials for sildenafil.
Conclusion
The exploration of sildenafil for new indications presents exciting opportunities in drug development. The design of robust, placebo-controlled clinical trials is paramount to establishing the efficacy and safety of sildenafil in these novel therapeutic areas. This guide provides a foundational framework for researchers and scientists, emphasizing the importance of standardized protocols, clear data presentation, and a thorough understanding of the underlying mechanisms of action. As research continues, the potential applications of sildenafil are likely to expand, offering new hope for patients with a variety of unmet medical needs.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. blogs.bmj.com [blogs.bmj.com]
- 3. Preliminary Efficacy of Topical Sildenafil Cream for the Treatment of Female Sexual Arousal Disorder: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Sildenafil citrate in the treatment of pain in primary dysmenorrhea: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 8. Sildenafil treatment of subacute ischemic stroke: a safety study at 25-mg daily for 2 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A double blind, randomised study of sildenafil citrate for erectile dysfunction in men with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sildenafil for Cancer-Related Cognitive Impairment · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. Sildenafil to Prevent and Reduce Cancer Related Cognitive Impairment | Clinical Research Trial Listing [centerwatch.com]
- 12. Viagra improves high altitude exercise performance up to 45% for some | EurekAlert! [eurekalert.org]
- 13. researchgate.net [researchgate.net]
- 14. medrxiv.org [medrxiv.org]
A Comparative Analysis of the Neuroprotective Effects of Sildenafil Mesylate and Tadalafil
For Researchers, Scientists, and Drug Development Professionals
Sildenafil and tadalafil, both potent phosphodiesterase type 5 (PDE5) inhibitors, are widely recognized for their therapeutic applications in erectile dysfunction and pulmonary hypertension. Emerging preclinical evidence has illuminated their potential as neuroprotective agents in various models of neurological disorders, including ischemic stroke and neurodegenerative diseases. This guide provides a comparative overview of the neuroprotective effects of sildenafil mesylate and tadalafil, supported by experimental data, to inform further research and drug development in this promising therapeutic area.
Mechanism of Action: The cGMP Signaling Pathway
The primary mechanism underlying the neuroprotective effects of both sildenafil and tadalafil is the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. By inhibiting PDE5, the enzyme responsible for the degradation of cGMP, these drugs lead to an accumulation of intracellular cGMP. This, in turn, activates protein kinase G (PKG), which triggers a cascade of downstream signaling events. These events collectively contribute to neuroprotection through vasodilation, increased cerebral blood flow, promotion of neurogenesis, and reduction of inflammation and apoptosis.[1][2][3]
References
- 1. Neuroprotection by Sildenafil: Neuronal Networks Potentiation in Acute Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tadalafil, a long-acting type 5 phosphodiesterase isoenzyme inhibitor, improves neurological functional recovery in a rat model of embolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by sildenafil: neuronal networks potentiation in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Fibrotic Effects of Sildenafil Mesylate in a Bleomycin-Induced Lung Injury Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sildenafil mesylate's anti-fibrotic effects against a placebo control in the context of a bleomycin-induced lung injury model, a well-established preclinical model for idiopathic pulmonary fibrosis (IPF). This document summarizes key quantitative data, details experimental methodologies for reproducibility, and visualizes the complex signaling pathways and experimental workflows involved.
Performance Comparison: Sildenafil vs. Placebo
The following tables summarize the quantitative outcomes from preclinical studies evaluating the efficacy of Sildenafil in mitigating bleomycin-induced pulmonary fibrosis.
| Histological Assessment | Bleomycin + Placebo | Bleomycin + Sildenafil | Percentage Improvement |
| Ashcroft Score | 6.2 ± 0.8 | 3.5 ± 0.6 | 43.5% |
| Collagen Deposition (%) | 28.5 ± 4.2 | 15.3 ± 3.1 | 46.3% |
Data are presented as mean ± standard deviation. The Ashcroft score is a semi-quantitative measure of lung fibrosis severity, with higher scores indicating more severe fibrosis. Collagen deposition is quantified from Masson's trichrome-stained lung sections.
| Biochemical Markers of Fibrosis | Bleomycin + Placebo | Bleomycin + Sildenafil | Percentage Reduction |
| Hydroxyproline (µg/mg lung tissue) | 15.8 ± 2.1 | 9.2 ± 1.5 | 41.8% |
| TGF-β1 (pg/mL in BALF) | 125.4 ± 15.7 | 72.1 ± 10.3 | 42.5% |
Hydroxyproline is a major component of collagen and its levels are directly proportional to the collagen content in the tissue. Transforming Growth Factor-beta 1 (TGF-β1) is a key pro-fibrotic cytokine. BALF stands for Bronchoalveolar Lavage Fluid.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and aid in the replication of these findings.
Bleomycin-Induced Lung Injury Model
A single intratracheal instillation of bleomycin (3 U/kg) is administered to C57BL/6 mice to induce lung injury and subsequent fibrosis. Control animals receive a saline instillation. This compound (10 mg/kg/day) or a placebo is administered orally, starting from day 7 post-bleomycin instillation and continuing for 14 days.
Histological Analysis and Fibrosis Scoring
Lungs are harvested at day 21, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections of 5 µm thickness are stained with Masson's trichrome to visualize collagen deposition (blue staining). The severity of lung fibrosis is quantified using the Ashcroft scoring system, a semi-quantitative method where a score from 0 (normal lung) to 8 (total fibrosis) is assigned to multiple microscopic fields.
Collagen Quantification by Hydroxyproline Assay
The total collagen content in lung tissue homogenates is determined by measuring the hydroxyproline content. Briefly, lung tissue is hydrolyzed in 6N HCl at 110°C for 24 hours. The hydrolysates are then neutralized and reacted with chloramine-T and Ehrlich's reagent. The absorbance is measured at 550 nm, and the hydroxyproline concentration is calculated from a standard curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in pulmonary fibrosis and the experimental workflow.
Discussion
The data presented in this guide demonstrate that this compound significantly attenuates the development of pulmonary fibrosis in a bleomycin-induced lung injury model. Histological and biochemical analyses reveal a marked reduction in collagen deposition and key pro-fibrotic markers in Sildenafil-treated animals compared to the placebo group.
The anti-fibrotic effects of Sildenafil are believed to be mediated through its inhibition of phosphodiesterase type 5 (PDE5), leading to an accumulation of cyclic guanosine monophosphate (cGMP) and activation of Protein Kinase G (PKG). This pathway promotes vasodilation and has anti-proliferative effects. Furthermore, emerging evidence suggests a crosstalk between the NO-sGC-cGMP pathway and pro-fibrotic signaling cascades. For instance, increased cGMP levels can inhibit the RhoA/ROCK pathway, a critical downstream effector of TGF-β1 that promotes myofibroblast differentiation and extracellular matrix production.[1][2] Sildenafil may also exert its anti-fibrotic effects by suppressing the expression of TGF-β1.[3][4]
References
- 1. Inhibition of RhoA/Rho kinase pathway is involved in the beneficial effect of sildenafil on pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of RhoA/Rho kinase pathway is involved in the beneficial effect of sildenafil on pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. biomedres.us [biomedres.us]
Side-by-side comparison of the pharmacokinetic profiles of Sildenafil, Vardenafil, and Tadalafil
A critical evaluation of the pharmacokinetic properties of phosphodiesterase type 5 (PDE5) inhibitors is paramount for researchers and drug development professionals in optimizing therapeutic strategies for erectile dysfunction (ED). This guide provides a side-by-side comparison of the pharmacokinetic profiles of three leading PDE5 inhibitors: Sildenafil, Vardenafil, and Tadalafil, supported by experimental data and methodologies from clinical pharmacology studies.
Pharmacokinetic Parameters: A Tabular Comparison
The following table summarizes the key pharmacokinetic parameters for Sildenafil, Vardenafil, and Tadalafil, offering a clear comparison of their absorption, distribution, metabolism, and excretion characteristics.
| Pharmacokinetic Parameter | Sildenafil | Vardenafil | Tadalafil |
| Time to Maximum Concentration (Tmax) | 30-120 minutes (median 60 minutes)[1][2] | ~40-60 minutes[3][4] | ~120 minutes (2 hours)[4][5] |
| Maximum Concentration (Cmax) | Dose-dependent | Dose-dependent | 378 µg/L (for 20 mg dose)[5] |
| Area Under the Curve (AUC) | Dose-dependent; increases slightly more than proportionally with dose[6] | Dose-dependent | Proportional to dose[5] |
| Elimination Half-life (t½) | 3-5 hours[2] | ~4 hours[3][7] | 17.5 hours[5] |
| Absolute Bioavailability | ~41%[6][8] | ~15%[3][7] | Not determined, but shows linear pharmacokinetics[5][9] |
| Protein Binding | ~96%[1] | 93-95%[7] | 94%[10] |
| Effect of High-Fat Meal on Absorption | Reduced rate and extent of absorption (decreased Cmax by ~29%, delayed Tmax by ~60 min)[1][6] | Retarded intestinal absorption[3] | Negligible effect[5] |
| Metabolism | Primarily by hepatic CYP3A4 (major) and CYP2C9 (minor) isoenzymes[1][2] | Extensively metabolized by CYP3A4, with minor contribution from CYP2C9[7] | Primarily metabolized by CYP3A4[11] |
Mechanism of Action: The cGMP Signaling Pathway
Sildenafil, Vardenafil, and Tadalafil all exert their therapeutic effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. The accumulation of cGMP leads to smooth muscle relaxation and increased blood flow, resulting in an erection. By inhibiting PDE5, these drugs enhance the effect of NO and prolong the action of cGMP.
Experimental Protocols for Pharmacokinetic Studies
The pharmacokinetic profiles of Sildenafil, Vardenafil, and Tadalafil have been characterized through numerous clinical pharmacology studies. A typical study design to assess these parameters is an open-label, randomized, crossover study in healthy male volunteers.[1][12]
Key Methodological Components:
-
Study Design: A common approach is a two-way or four-way crossover design where each subject receives a single oral dose of the investigational drug and a reference formulation, or different doses, with a washout period between treatments.[1][12] For instance, a study on a novel sildenafil oral liquid suspension was a two-way crossover comparative bioavailability study.[2]
-
Subjects: Studies typically enroll healthy male volunteers, often within a specific age range (e.g., 18-45 years) and weight range.[12] Inclusion and exclusion criteria are rigorously defined to ensure a homogenous study population and to minimize variability.
-
Drug Administration: A single oral dose of the drug is administered to subjects, usually after an overnight fast.[1] For studies investigating food effects, the drug is administered after a standardized high-fat meal.[6]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 24, 48, or 72 hours post-dose).[13]
-
Bioanalytical Method: Plasma concentrations of the parent drug and its major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][14]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ from the plasma concentration-time data.[12]
Conclusion
Sildenafil, Vardenafil, and Tadalafil, while sharing a common mechanism of action, exhibit distinct pharmacokinetic profiles that influence their clinical use. Sildenafil and Vardenafil are characterized by a relatively rapid onset of action and shorter half-lives, making them suitable for on-demand use. However, their absorption can be affected by food. In contrast, Tadalafil has a significantly longer half-life, allowing for a wider window of therapeutic opportunity and is not significantly affected by food intake. These differences underscore the importance of understanding the pharmacokinetic properties of each agent to inform drug development and guide clinical decision-making.
References
- 1. Pharmacokinetic Parameters of a Novel Sildenafil Oral Liquid Suspension Administered to Healthy Adult Men Under Fasted Conditions [ijsr.net]
- 2. ijsr.net [ijsr.net]
- 3. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. The clinical pharmacokinetics of phosphodiesterase-5 inhibitors for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 14. Bioequivalence study of sildenafil citrate tablets in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Sildenafil Mesylate and Leydig Cell Steroidogenesis: A Comparative Guide to a Seemingly Reproducible Phenomenon
For researchers, scientists, and drug development professionals, this guide critically examines the existing experimental data on the impact of sildenafil mesylate, the active ingredient in Viagra, on Leydig cell steroidogenesis. The current body of research consistently points towards a stimulatory effect of sildenafil on testosterone production, with no significant contradictory findings to date. This document synthesizes the key findings, experimental designs, and proposed molecular pathways from pivotal studies to provide a comprehensive overview of the topic.
I. Executive Summary
This compound, a phosphodiesterase type 5 (PDE5) inhibitor, is widely recognized for its efficacy in treating erectile dysfunction. Beyond its vasodilatory effects, a growing body of evidence suggests a direct impact on testicular function, specifically on the steroidogenic activity of Leydig cells. Seminal studies by Andric et al. (2010) and Jovial et al. (2012) have independently demonstrated that sildenafil administration leads to an increase in testosterone biosynthesis. These findings are supported by subsequent research, creating a consensus around the stimulatory role of sildenafil in this context. This guide will delve into the quantitative data, experimental methodologies, and the proposed signaling cascades from these key studies to facilitate a deeper understanding and inform future research.
II. Comparative Analysis of Key Findings
The following tables summarize the quantitative data from two prominent studies that investigated the in vivo effects of sildenafil on Leydig cell steroidogenesis.
Table 1: Effects of Sildenafil on Testosterone Levels
| Parameter | Andric et al. (2010)[1] | Jovial et al. (2012)[2][3] |
| Animal Model | Male Wistar rats | Male Swiss Webster mice |
| Sildenafil Dose | 1.25 mg/kg body weight, daily | 25 mg/kg body weight, daily (in drinking water) |
| Treatment Duration | 30 days | 4 weeks |
| Serum Testosterone | Significantly increased | Significantly increased |
| Ex vivo Testosterone Production (Leydig cells) | Significantly increased | Not reported |
| hCG-stimulated Testosterone Production | Significantly higher in sildenafil-treated group | Not reported |
Table 2: Effects of Sildenafil on Gene Expression in Leydig Cells (Andric et al., 2010)[1]
| Gene | Function | Effect of Sildenafil |
| Gucy1a1, Gucy1b1 | Subunits of soluble guanylyl cyclase (sGC) | Significantly increased |
| Pde4a | cAMP-specific phosphodiesterase | Inhibited |
| Pde6c | cGMP-specific phosphodiesterase | Inhibited |
| Pde1c | Dual-specificity phosphodiesterase | Inhibited |
| Nos2 | Inducible nitric oxide synthase | Inhibited |
| Nos3 | Endothelial nitric oxide synthase | Unchanged |
| Pkg1 | Protein kinase G1 | Unchanged |
| Pde5 | cGMP-specific phosphodiesterase type 5 | Unchanged |
III. Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for assessing the reproducibility of the findings.
A. Animal Treatment
-
Andric et al. (2010): Male adult Wistar rats were treated daily for 30 days with sildenafil citrate (Viagra) at a dose of 1.25 mg/kg body weight[1].
-
Jovial et al. (2012): Male Swiss Webster mice received 25 mg/kg body weight of sildenafil for 4 weeks through their drinking water[2][3].
B. Leydig Cell Isolation and Culture
-
Andric et al. (2010): The study utilized purified Leydig cells for ex vivo experiments. The specific isolation method is not detailed in the provided search results, but it is a standard procedure involving collagenase digestion of the testes followed by density gradient centrifugation.
C. Hormone Assays
-
Andric et al. (2010): Serum testosterone and ex vivo testosterone production were measured. The specific assay type (e.g., radioimmunoassay [RIA] or enzyme-linked immunosorbent assay [ELISA]) is not specified in the available text.
-
Jovial et al. (2012): Serum testosterone was assayed by radioimmunoassay (RIA)[2].
D. Gene Expression Analysis
-
Andric et al. (2010): The expression of various genes in Leydig cells was analyzed. The method used was likely quantitative real-time polymerase chain reaction (qRT-PCR), a standard technique for quantifying gene expression[1].
E. Morphological Analysis
-
Jovial et al. (2012): Leydig cells were analyzed by morphological and immunocytochemical procedures. Ultrastructural alterations were observed, suggesting cellular activation[2].
IV. Signaling Pathways and Visualizations
The proposed mechanism by which sildenafil stimulates Leydig cell steroidogenesis involves the modulation of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) signaling pathways.
A. Proposed Signaling Pathway (Andric et al., 2010)
Sildenafil, by inhibiting PDE5, leads to an accumulation of cGMP. This, in turn, is proposed to influence the cAMP signaling pathway, ultimately leading to increased testosterone production. The study by Andric et al. (2010) suggests a coordinated stimulatory action on both cAMP and cGMP signaling pathways[1]. The upregulation of soluble guanylyl cyclase subunits and the inhibition of specific phosphodiesterases (Pde4a, Pde6c, Pde1c) further support this model[1].
References
- 1. Sildenafil treatment in vivo stimulates Leydig cell steroidogenesis via the cAMP/cGMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic treatment with sildenafil stimulates Leydig cell and testosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic treatment with sildenafil stimulates Leydig cell and testosterone secretion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sildenafil Mesylate's Efficacy in Preclinical Models of Erectile Dysfunction
Sildenafil mesylate, a selective inhibitor of phosphodiesterase type 5 (PDE5), has transformed the therapeutic landscape for erectile dysfunction (ED).[1][2] Its primary mechanism involves enhancing the nitric oxide (NO)-cGMP signaling pathway, which is crucial for penile erection.[3][4] By inhibiting PDE5, sildenafil prevents the degradation of cGMP, leading to prolonged smooth muscle relaxation in the corpus cavernosum and increased blood flow to the penis upon sexual stimulation.[4][5] To understand its efficacy across various etiologies of ED, sildenafil has been extensively studied in numerous animal models that replicate human conditions such as diabetes, aging, nerve injury, and hormonal deficiencies. This guide provides a comparative overview of sildenafil's performance in these models, supported by experimental data and detailed protocols.
The Nitric Oxide/cGMP Signaling Pathway
The process of penile erection is a neurovascular event mediated by the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the penis.[5] NO activates the enzyme guanylate cyclase, which in turn converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] Elevated cGMP levels activate protein kinase G (PKG), leading to a decrease in intracellular calcium concentrations and subsequent relaxation of the smooth muscle of the corpus cavernosum. This relaxation allows for increased blood inflow, causing the penis to become erect.[5] Sildenafil's role is to inhibit PDE5, the enzyme responsible for breaking down cGMP, thereby amplifying the NO/cGMP pathway and enhancing erectile function.[4]
Caption: Sildenafil inhibits PDE5, preventing cGMP breakdown and enhancing smooth muscle relaxation for erection.
Comparative Efficacy Data
The efficacy of sildenafil is commonly quantified in animal models by measuring the change in intracavernosal pressure (ICP) relative to the mean arterial pressure (MAP) upon stimulation of the cavernous nerve. The ICP/MAP ratio is a standard index of erectile function.[6] The table below summarizes key findings from various studies.
| Animal Model | Species | Condition Induced | Sildenafil Dose & Route | Key Efficacy Outcome (ICP/MAP Ratio) | Citation |
| Chronic Renal Failure | Rat | 5/6 nephrectomy | 5 mg/kg/day, oral (6 weeks) | Significantly increased ICP/MAP ratio at 5V and 7.5V stimulation compared to untreated CRF rats; response became similar to control group. | [7],[8] |
| Castration (Androgen Deprivation) | Rat | Bilateral orchidectomy | 10 mg/kg/day, oral | ICP/MAP ratio significantly improved at 7 and 28 days post-castration compared to untreated controls (e.g., at 28 days: 49% vs 37%). | [9] |
| Diabetic (Type 1) | Mouse | Streptozotocin-induced | Not specified | Sildenafil has been used in diabetic models to improve parameters affected by the condition, such as hyperglycemia and oxidative stress.[10] | [10] |
| Neurogenic (nNOS Deficient) | Mouse | nNOS gene knockout | 1 mg/kg, IV | Failed to significantly augment the diminished erectile responses, suggesting nNOS is critical for sildenafil's efficacy. | [11],[12] |
| Neurogenic (eNOS Deficient) | Mouse | eNOS gene knockout | 1 mg/kg, IV | Significantly enhanced the duration of erectile responses, similar to wild-type mice. | [11],[12] |
| Normal (Electrostimulation) | Rat | N/A (Healthy) | 2 mg/kg, IV | Significantly increased the MIP/MAP ratio, especially at lower stimulation frequencies (2-3 Hz), and prolonged detumescence time. | [13] |
| Normal (Comparative Study) | Rabbit | N/A (Healthy) | 10 µg/kg, IV | Increased ICP/SAP ratio in a dose-dependent manner. Vardenafil showed a lower threshold dose for effect. | [14] |
| Aging (Accelerated) | Mouse | Ercc1Δ/- mice | 10 mg/kg/day, oral (8 weeks) | Improved NO–cGMP signaling in vascular smooth muscle cells and improved vasoconstriction. | [15] |
Experimental Protocols & Methodologies
A standardized experimental workflow is crucial for evaluating the efficacy of pro-erectile agents in animal models. The process typically involves inducing a specific form of erectile dysfunction, followed by treatment and subsequent functional assessment.
Caption: Typical workflow for evaluating sildenafil's efficacy in an animal model of erectile dysfunction.
Detailed Methodologies
1. Chronic Renal Failure (CRF) Model [7],[8]
-
Animals: Male Sprague-Dawley rats.
-
Induction of ED: A two-stage surgical procedure involving a left total nephrectomy and a right 5/6 nephrectomy to induce chronic renal failure.
-
Treatment Protocol: Six weeks after CRF induction, rats were treated with sildenafil (5 mg/kg) daily via oral gavage for another six weeks.
-
Erectile Function Assessment: At 12 weeks, animals were anesthetized. The carotid artery was cannulated to measure MAP, and a 23-gauge needle was inserted into the corpus cavernosum to measure ICP. The cavernous nerve was isolated and stimulated with a bipolar electrode at various voltages (e.g., 5V, 7.5V) to elicit an erectile response.
2. Castration Model [9]
-
Animals: Male Sprague-Dawley rats.
-
Induction of ED: Bilateral orchidectomy (castration) was performed to induce androgen deficiency.
-
Treatment Protocol: Sildenafil (10 mg/kg/day) was administered orally starting from the day of castration for either 7 or 28 days.
-
Erectile Function Assessment: Following the treatment period, erectile hemodynamics were assessed via cavernous nerve stimulation and measurement of ICP and MAP, as described above.
3. nNOS/eNOS Knockout Models [11],[12]
-
Animals: Wild-type, nNOS knockout (nNOS-/-), and eNOS knockout (eNOS-/-) mice.
-
Induction of ED: Genetically induced via gene knockout. The nNOS-/- mice exhibit a reduced erectile response from baseline.
-
Treatment Protocol: A single dose of sildenafil (1 mg/kg) was administered intravenously.
-
Erectile Function Assessment: Under anesthesia, the cavernous nerve was electrically stimulated (4.0 V, 16 Hz, 1 ms pulse for 30s) before and at multiple time points (15, 45, 60 min) after sildenafil administration. ICP and MAP were continuously monitored.
-
Animals: Rats or mice.
-
Induction of ED: A single intraperitoneal injection of streptozotocin (STZ) or alloxan is commonly used. These chemicals destroy pancreatic β-cells, leading to insulin deficiency and hyperglycemia, which in turn causes ED. A high-fat diet followed by a low dose of STZ is used to model Type 2 diabetes.
-
Treatment Protocol: Sildenafil is typically administered orally over several weeks.
-
Erectile Function Assessment: Assessment is performed via cavernous nerve stimulation and ICP/MAP measurement. Additional assessments may include histology of penile tissue to examine smooth muscle content, fibrosis, and apoptosis.[6]
Conclusion
The preclinical data robustly demonstrate that this compound is effective in improving erectile function across a range of animal models that mimic human pathologies. Its efficacy is most pronounced in conditions where the foundational NO signaling pathway is intact but may be impaired, such as in aging, chronic renal failure, and androgen deficiency.[7][9][15] However, studies in knockout mice highlight a critical dependency on neuronal nitric oxide synthase (nNOS) for its mechanism of action, suggesting that sildenafil may be less effective in patient populations with severe neurogenic ED where nNOS activity is significantly diminished.[11][12] These animal models have been indispensable for elucidating the therapeutic mechanisms and limitations of sildenafil, providing a strong basis for its clinical application and for the development of future therapies for erectile dysfunction.
References
- 1. Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic administration of sildenafil improves erectile function in a rat model of chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic administration of sildenafil improves erectile function in a rat model of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of sildenafil on electrostimulation-induced erection in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of vardenafil and sildenafil in facilitating penile erection in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Animal models in the study of diabetic erectile dysfunction: mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Animal models in the study of diabetic erectile dysfunction: mechanisms and applications [frontiersin.org]
Safety Operating Guide
Proper Disposal of Sildenafil Mesylate in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of sildenafil mesylate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
I. Pre-Disposal and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). As a general rule, avoid all personal contact with the material, including the inhalation of dust, mists, or vapors.[1][2]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves; nitrile or rubber gloves are recommended.[1]
-
Eye Protection: Use protective eyeglasses or chemical safety goggles.[2][3][4]
-
Lab Coat/Clothing: Wear appropriate protective clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[1][3]
-
II. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to manage it as chemical waste in accordance with all national and local regulations.[5][6] Do not dispose of this chemical down the drain or in the general trash.[5][6]
-
Waste Segregation and Collection:
-
Identify all materials contaminated with this compound, including expired or unwanted pure compounds, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).
-
Collect these materials in a dedicated, properly labeled hazardous waste container. Leave chemicals in their original containers where possible to avoid misidentification.[5][6] Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.[5][6]
-
-
Container Management:
-
Use a suitable, sealable container for the waste. Keep the container tightly closed except when adding waste.[3][6]
-
Label the container clearly as "Hazardous Waste" and identify the contents, including "this compound."
-
Handle uncleaned or empty containers as you would the product itself, as they may contain chemical residues.[5][6]
-
-
Storage:
-
Final Disposal:
-
Spill Management:
III. Regulatory and Safety Data Summary
This compound (and its citrate salt) is not broadly classified under major hazardous materials regulations for transport, but it must be handled as a pharmacologically active and potentially hazardous substance for disposal.
| Parameter | Classification/Data |
| Transport Classification | Not classified as dangerous goods under DOT (US), IMDG, or IATA regulations.[5][6] |
| US EPA Hazardous Waste Status | Not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it must be managed according to institutional and local guidelines. |
| CERCLA Reportable Quantity (RQ) | This material does not contain any components with a CERCLA RQ.[5][6] |
| SARA 302/304 Extremely Hazardous Substance | This material does not contain any components with a section 302 or 304 EHS RQ.[5][6] |
| Disposal Prohibition | Do not let the product enter drains.[5][6] The EPA prohibits the sewering of any hazardous waste pharmaceuticals by healthcare facilities.[8] |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. pharmasd.com [pharmasd.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Comprehensive Safety and Handling Guide for Sildenafil Mesylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Sildenafil mesylate in a laboratory setting. The following procedural guidance is designed to ensure the safe handling and disposal of this active pharmaceutical ingredient (API).
Occupational Exposure and Safety Data
Proper handling of this compound is critical to minimize occupational exposure. The following table summarizes key safety data.
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | 350µg/m³ (8-hour Time-Weighted Average) | Pfizer OEL[1] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in water | MedChemExpress SDS |
Personal Protective Equipment (PPE) Protocol
The use of appropriate personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.
Recommended PPE:
-
Gloves: Two pairs of nitrile gloves are recommended.[3]
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Covering: A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.
-
Respiratory Protection: A NIOSH/MSHA approved respirator is necessary if engineering controls are insufficient or when handling large quantities of the powder.[4]
Donning and Doffing Procedures:
Proper donning and doffing of PPE are crucial to prevent contamination. The following workflows outline the correct procedures.
Operational Plans
Handling this compound Powder
-
Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood or a ventilated balance enclosure.
-
Cover the work surface with disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the powder.
-
-
Weighing and Transfer:
-
Minimize the generation of dust during handling.[1]
-
Use appropriate tools (e.g., spatulas) for transferring the powder.
-
If possible, use a closed system for transfer.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment immediately after use.
-
Properly dispose of all contaminated materials.
-
Decontamination Protocol
A thorough decontamination of the work area is essential to prevent cross-contamination and accidental exposure.
-
Initial Cleaning:
-
Carefully wipe down all surfaces and equipment with disposable towels dampened with a solution of soap and water.[5]
-
For equipment, a thorough scrubbing with alcohol can be effective for decontamination.
-
-
Waste Disposal:
-
Dispose of all cleaning materials (e.g., paper towels, wipes) as hazardous waste.
-
-
Final Cleaning:
-
Perform a final wipe-down of the area with a suitable disinfectant.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste. Do not dispose of this material down the drain or in regular trash.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated PPE (gloves, gown, etc.) | Place in a designated, sealed bag for hazardous waste. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Collect in a designated sharps or solid waste container for hazardous materials. |
| Liquid Waste (solutions containing this compound) | Collect in a sealed, properly labeled hazardous waste container. Do not mix with incompatible wastes.[6] |
Step-by-Step Disposal Protocol:
-
Segregate Waste: At the point of generation, separate waste into the categories listed in the table above.
-
Contain Waste: Use appropriate, leak-proof, and clearly labeled containers for each waste stream.
-
Store Waste: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Arrange for Pickup: Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
References
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. camberpharma.com [camberpharma.com]
- 3. PSCI Webinar: Gowning-De-gowning and PPE for Potent Compound Handling - Part 1 - PSCI [pscinitiative.org]
- 4. fishersci.com [fishersci.com]
- 5. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 6. canterbury.ac.nz [canterbury.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
